10,10-Dimethylanthrone
Description
The exact mass of the compound 10,10-Dimethyl-9,10-dihydroanthracen-9-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17539. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Anthracenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
10,10-dimethylanthracen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-16(2)13-9-5-3-7-11(13)15(17)12-8-4-6-10-14(12)16/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFCYDIAPRIMLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=O)C3=CC=CC=C31)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90202874 | |
| Record name | 10,10-Dimethylanthracen-9(10H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5447-86-9 | |
| Record name | 10,10-Dimethyl-9(10H)-anthracenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5447-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10,10-Dimethylanthracen-9-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005447869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5447-86-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17539 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 10,10-Dimethylanthracen-9(10H)-one | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10,10-dimethylanthracen-9(10H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 10,10-DIMETHYLANTHRACEN-9-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3A9WP7V4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
10,10-Dimethylanthrone CAS number 5447-86-9
An In-Depth Technical Guide to 10,10-Dimethylanthrone (CAS: 5447-86-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, with the CAS number 5447-86-9, is a tricyclic aromatic ketone of significant interest in synthetic organic chemistry and pharmaceutical development.[1][2][3] Its rigid structure, featuring a central anthrone core with gem-dimethyl substitution at the C10 position, imparts unique chemical properties that make it a valuable precursor for complex molecular architectures.[1] This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, spectral characterization, and key applications, with a particular focus on its role as a pivotal intermediate in the synthesis of the tricyclic antidepressant, Melitracen.[3][4] Detailed protocols, safety information, and mechanistic insights are presented to equip researchers with the technical knowledge required for its effective utilization in a laboratory setting.
Chemical and Physical Properties
This compound is an off-white to light yellow crystalline solid.[5][6] The gem-dimethyl groups at the 10-position sterically hinder the carbonyl group and influence the overall planarity and electronic properties of the anthracene system.[1][7][8]
| Property | Value | Source(s) |
| CAS Number | 5447-86-9 | [5] |
| Molecular Formula | C₁₆H₁₄O | [5][9] |
| Molecular Weight | 222.28 g/mol | [5][9] |
| IUPAC Name | 10,10-dimethylanthracen-9-one | [9] |
| Synonyms | 10,10-Dimethyl-9(10H)-anthracenone, 10,10-Dimethyl-9-anthrone, NSC 17539 | [5][10] |
| Appearance | Off-white to light yellow solid | [5] |
| Melting Point | 101-103 °C | [1][5] |
| Density | 1.105 g/cm³ (Predicted) | [4][11] |
| Boiling Point | 346.6 °C at 760 mmHg (Predicted) | [6][11] |
| Solubility | Slightly soluble in chloroform and ethyl acetate | [5][] |
| Storage | 4°C | [5] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that is well-documented in the chemical literature and patents.[2][13] The most common approach involves a Grignard reaction followed by cyclization.[2][13][14]
Synthetic Pathway Overview
A widely employed synthetic route begins with the reaction of 2-chlorobenzyl chloride with benzene to form o-chlorodiphenylmethane. This intermediate then undergoes a Grignard reaction, followed by the addition of acetone. Subsequent hydrolysis, condensation, and finally, bromination and hydrolysis yield this compound.[13]
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
The following is a representative, step-by-step protocol for the synthesis of this compound, adapted from patented methods.[13]
Step 1: Synthesis of o-Chlorodiphenylmethane
-
In a reaction vessel, mix 2-chlorobenzyl chloride and benzene.
-
Carry out a substitution reaction to produce o-chlorodiphenylmethane.
Step 2: Grignard Reaction
-
React o-chlorodiphenylmethane with magnesium ribbons to form the corresponding Grignard reagent.
Step 3: Addition of Acetone
-
To the Grignard reagent, add acetone via a controlled addition reaction.
-
Perform hydrolysis and condensation to yield 10,10-dimethyl diphenylmethane.
Step 4: Bromination and Hydrolysis
-
Subject 10,10-dimethyl diphenylmethane to illuminated bromination.
-
Follow with hydrolysis to obtain the final product, this compound.
Spectral Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the two methyl groups. The aromatic protons will appear in the downfield region, while the methyl protons will be a singlet in the upfield region.
-
¹³C NMR: The carbon NMR will display signals for the carbonyl carbon, the quaternary carbon at the 10-position, the methyl carbons, and the aromatic carbons.
Mass Spectrometry (MS)
The mass spectrum of this compound will exhibit a molecular ion peak (M+) corresponding to its molecular weight of 222.28 g/mol .[9] Fragmentation patterns can provide further structural information.
Infrared (IR) Spectroscopy
The IR spectrum will show a characteristic strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1650-1700 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.
Key Applications in Drug Development and Materials Science
Pivotal Intermediate for Melitracen Hydrochloride
The primary and most significant application of this compound is as a key building block in the synthesis of Melitracen hydrochloride, a tricyclic antidepressant.[1][3][4] The structural framework of this compound provides the necessary core for the elaboration into the final drug molecule. The gem-dimethyl group is a crucial feature that influences the pharmacological properties of Melitracen.[2]
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An In-Depth Technical Guide to 10,10-Dimethylanthrone: Properties, Synthesis, and Applications
Introduction: Unveiling a Key Synthetic Intermediate
10,10-Dimethylanthrone (CAS No. 5447-86-9) is a tricyclic aromatic ketone that has garnered significant interest within the scientific community, particularly in the fields of pharmaceutical development and materials science.[1] Structurally, it is a derivative of anthrone, featuring two methyl groups at the C-10 position, a feature that bestows upon it unique chemical reactivity and physical properties.[2] This guide provides a comprehensive overview of this compound, delving into its chemical and physical characteristics, spectroscopic profile, synthesis, and applications, with a focus on its pivotal role as a precursor in the synthesis of the tricyclic antidepressant, Melitracen.[1][3]
Core Chemical and Physical Properties
A thorough understanding of the fundamental properties of this compound is paramount for its effective handling, reaction optimization, and application. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₄O | [4] |
| Molecular Weight | 222.28 g/mol | [4] |
| CAS Number | 5447-86-9 | [4] |
| IUPAC Name | 10,10-dimethylanthracen-9-one | [5] |
| Appearance | Off-white to light yellow solid/powder | [4] |
| Melting Point | 101-103°C | [4][6] |
| Boiling Point | 346.6 ± 22.0 °C (Predicted) | [6] |
| Density | 1.105 ± 0.06 g/cm³ (Predicted) | [6] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate.[4][7] Insoluble in water. | [4][7] |
| Storage | Sealed in a dry environment at 2-8°C | [6][7] |
The gem-dimethyl groups at the C-10 position introduce significant steric hindrance around the carbonyl group, which in turn influences the molecule's reactivity.[3] Furthermore, these nonpolar methyl groups contribute to an increased lipid solubility, a desirable characteristic for pharmaceutical compounds.[3]
Crystal Structure and Molecular Geometry
Single-crystal X-ray diffraction studies have revealed that the anthracene unit of this compound is essentially planar.[8] The crystal structure is stabilized by intermolecular C-H···O hydrogen bonds and C-H···π interactions.[8] In the solid state, the asymmetric unit can consist of multiple crystallographically independent molecules.[8]
Spectroscopic Characterization: A Multi-faceted Approach
The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the six protons of the two equivalent methyl groups. A deuterated analog of this compound, without the methyl protons, shows the non-deuterated methyl peaks at approximately δ 1.45 ppm (singlet, 6H).[9] The aromatic protons will appear as a complex multiplet in the downfield region, typical for substituted anthracene ring systems.
-
¹³C NMR: The carbon NMR spectrum will display a quaternary carbon signal for the C-10 atom, along with distinct signals for the methyl carbons and the aromatic carbons.[10] The carbonyl carbon (C=O) will have a characteristic downfield chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically observed around 1680 cm⁻¹.[9] The spectrum will also exhibit bands in the 3100-3000 cm⁻¹ region, corresponding to aromatic C-H stretching, and bands below 3000 cm⁻¹ for the C-H stretching of the methyl groups.[11]
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at m/z 222, corresponding to its molecular weight.[5] The fragmentation pattern is influenced by the stable aromatic core. Common fragmentation pathways involve the loss of methyl groups (a peak at m/z 207, corresponding to M-15) and other characteristic fragments of the anthrone skeleton.[5][12]
Synthesis and Purification
The synthesis of this compound has been approached through various routes, with the most common methods involving the functionalization of anthrone or multi-step procedures starting from simpler aromatic precursors.
Synthetic Pathway Overview
A widely cited synthetic route involves a multi-step process that begins with the reaction of o-chlorobenzyl chloride and benzene to form o-chlorodiphenylmethane.[13][14] This intermediate then undergoes a Grignard reaction, followed by an addition reaction with acetone and subsequent hydrolysis and condensation to yield 10,10-dimethyl diphenylmethane.[13][14] The final step involves a light-induced bromination and hydrolysis to afford this compound.[13][14]
Caption: A multi-step synthesis of this compound.
Experimental Protocol: Recrystallization for Purification
High purity (often ≥98-99%) is crucial for the use of this compound in pharmaceutical synthesis.[1][15] Recrystallization is a standard method for its purification.
-
Solvent Selection: Begin by identifying a suitable solvent system. This compound has low solubility in polar solvents like ethanol at room temperature but higher solubility at elevated temperatures, making such solvents good candidates for recrystallization.[16]
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of the chosen hot solvent with gentle heating and stirring until the solid is fully dissolved.[17]
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.[16]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.[16]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, leading to the formation of crystals.[17] Further cooling in an ice bath can maximize the yield.[16]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining mother liquor.[16] Dry the crystals thoroughly, for example, in a desiccator or a vacuum oven, to remove any residual solvent.[18]
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is primarily centered around its carbonyl group and the extended aromatic system.[2]
Reactions at the Carbonyl Group
The ketone functionality is susceptible to nucleophilic attack and reduction. Chemists can leverage the carbonyl group for various derivatizations.[2] For instance, reduction of the carbonyl group can lead to the corresponding alcohol, 10,10-dimethylanthracenol.
Electrophilic Aromatic Substitution
The electron-rich aromatic rings can undergo electrophilic substitution reactions. The position of substitution will be directed by the existing ring system.
Analytical Methods for Quality Control
Ensuring the purity and identity of this compound is critical, especially for its use in the synthesis of active pharmaceutical ingredients (APIs).
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound and quantifying any impurities. A common approach is reversed-phase HPLC.[19]
Illustrative HPLC Method Parameters:
-
Column: A C18 stationary phase column is typically used.[19]
-
Mobile Phase: A gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with a small amount of phosphoric or formic acid) is often employed.[19]
-
Detection: UV detection is suitable due to the chromophoric nature of the molecule, with monitoring at wavelengths such as 254 nm.[20]
-
Purity Assessment: The purity is determined by the relative area of the main peak corresponding to this compound in the chromatogram.
Caption: A typical workflow for purity analysis of this compound by HPLC.
Applications in Research and Development
Pharmaceutical Intermediate
The primary and most well-documented application of this compound is as a key intermediate in the synthesis of Melitracen hydrochloride, a tricyclic antidepressant.[1] Its specific molecular structure serves as a crucial building block in the multi-step synthesis of this pharmaceutical agent.[1]
Materials Science
The anthrone scaffold is of interest in materials science. Derivatives of 10,10-disubstituted anthrones have been investigated for their potential use in organic luminescent materials, such as those for Organic Light-Emitting Diodes (OLEDs).[21] The photophysical properties can be tuned by modifying the core structure, opening avenues for the development of novel electronic materials.[21]
Conclusion
This compound is a versatile and valuable chemical intermediate with well-defined chemical and physical properties. Its significance is firmly established in the pharmaceutical industry as a precursor to Melitracen. Ongoing research into its derivatives continues to unveil its potential in advanced materials science. A comprehensive understanding of its synthesis, purification, and analytical characterization, as outlined in this guide, is essential for researchers and scientists working with this important compound.
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An In-Depth Technical Guide to the Molecular Structure of 10,10-Dimethylanthrone
For Researchers, Scientists, and Drug Development Professionals
Introduction
10,10-Dimethylanthrone, a tricyclic aromatic ketone, serves as a pivotal molecular scaffold in synthetic organic chemistry and drug discovery. Its rigid, three-dimensional architecture, characterized by a central anthrone core with geminal dimethyl groups at the C-10 position, imparts unique chemical and physical properties that are leveraged in the synthesis of complex molecules. This guide provides a comprehensive technical overview of the molecular structure, spectroscopic signature, synthesis, and reactivity of this compound, with a particular focus on its critical role as a key intermediate in the synthesis of the tricyclic antidepressant, Melitracen.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₁₆H₁₄O, is a crystalline solid that typically appears as a white to light yellow powder.[1][2][3] Its molecular weight is 222.28 g/mol .[1][3][4] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₄O | [1][3][4] |
| Molecular Weight | 222.28 g/mol | [1][3][4] |
| Melting Point | 101-103 °C | [1][2][3] |
| Appearance | White to light yellow solid | [1][2][3] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [2] |
| CAS Number | 5447-86-9 | [1][3] |
The core of this compound is the anthracene ring system, which is essentially planar.[5] X-ray crystallography studies have revealed that the asymmetric unit of the crystal structure consists of three crystallographically independent molecules.[5] The planarity of the anthracene unit is slightly distorted, with minor deviations observed in the fused benzene rings.[5] The defining structural feature is the presence of two methyl groups at the C-10 position. This gem-dimethyl substitution has profound implications for the molecule's reactivity. Unlike its parent compound, anthrone, which can exist in equilibrium with its enol tautomer (9-anthrol), this compound is locked in the keto form due to the absence of an enolizable proton at the C-10 position. This structural rigidity and the steric hindrance introduced by the methyl groups significantly influence its chemical behavior.
Caption: 2D representation of the this compound molecular structure.
Spectroscopic Characterization
The structural features of this compound are elucidated through various spectroscopic techniques, providing a unique fingerprint for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound provide detailed information about its carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the aromatic protons and the methyl protons. The aromatic protons typically appear as a complex multiplet in the downfield region (around 7.3-8.3 ppm), indicative of the protons on the two benzene rings. The six protons of the two equivalent methyl groups at the C-10 position give rise to a sharp singlet in the upfield region (around 1.5 ppm).
-
¹³C NMR: The carbon NMR spectrum shows distinct signals for the quaternary C-10 carbon, the carbonyl carbon (C-9), the aromatic carbons, and the methyl carbons. The carbonyl carbon (C=O) resonance is typically observed in the highly deshielded region of the spectrum (around 185 ppm). The quaternary carbon at the 10-position, bonded to the two methyl groups, appears around 45 ppm. The aromatic carbons resonate in the region of 125-145 ppm, while the methyl carbons give a signal in the aliphatic region (around 28 ppm).[6]
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.[1][7] This characteristic peak is typically observed in the range of 1660-1680 cm⁻¹. Other significant bands in the spectrum include those arising from C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹) and the methyl groups (around 2850-2970 cm⁻¹), as well as C=C stretching vibrations of the aromatic rings (in the 1450-1600 cm⁻¹ region). The spectrum also displays bands corresponding to in-plane and out-of-plane C-H bending vibrations.[1][7]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound typically shows a prominent molecular ion peak (M⁺) at m/z 222, corresponding to its molecular weight. The fragmentation pattern is influenced by the stable aromatic core and the gem-dimethyl group. A common fragmentation pathway involves the loss of a methyl group (CH₃•), resulting in a stable cation at m/z 207 (M-15). Further fragmentation can lead to the loss of carbon monoxide (CO) from this ion, producing a fragment at m/z 179.
Synthesis and Reactivity
The synthesis of this compound can be achieved through various synthetic routes, often involving multi-step procedures.
Synthetic Methodologies
A commonly employed method for the synthesis of this compound involves a Grignard reaction. One patented method describes the reaction of o-chlorobenzyl chloride with benzene to form o-chlorodiphenylmethane.[8] This intermediate is then converted to a Grignard reagent, which subsequently reacts with acetone. The resulting product undergoes hydrolysis and condensation, followed by illumination bromination and hydrolysis to yield this compound.[8]
Another synthetic approach starts from anthrone, which is methylated using methyl iodide in the presence of a strong base.[9] However, this method can be challenging due to the potential for side reactions and the need for a phase-transfer catalyst.[9]
Caption: A generalized workflow for the synthesis of this compound via a Grignard reaction pathway.
Reactivity and Mechanistic Insights
The reactivity of this compound is primarily governed by its carbonyl group and the extended aromatic system. The carbonyl group can undergo nucleophilic addition reactions, which is a key step in the synthesis of Melitracen.
Synthesis of Melitracen:
The synthesis of the antidepressant Melitracen from this compound is a prime example of its utility. The process involves a Grignard reaction where this compound is treated with 3-(dimethylamino)propylmagnesium chloride. The nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of the anthrone, leading to the formation of a tertiary alcohol intermediate after acidic workup. Subsequent dehydration of this alcohol yields Melitracen.
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An In-Depth Technical Guide to the Synthesis of 10,10-Dimethylanthrone
Abstract
This technical guide provides a comprehensive overview of the primary synthetic pathways for 10,10-Dimethylanthrone (CAS 5447-86-9), a key intermediate in the pharmaceutical industry, notably for the synthesis of the antidepressant Melitracen.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the core synthetic strategies, including mechanistic insights, step-by-step experimental protocols, and a comparative analysis of the methodologies. The guide emphasizes the chemical principles underpinning each synthetic choice, aiming to provide a robust and practical resource for laboratory application and process development.
Introduction: The Significance of this compound
This compound, with the molecular formula C₁₆H₁₄O, is a tricyclic ketone characterized by an anthrone backbone with two methyl groups at the C10 position.[1][2] Its molecular structure imparts specific reactivity that is crucial for its role as a versatile chemical building block.[1] The primary interest in this compound stems from its established role as a crucial precursor to Melitracen hydrochloride, an antidepressant drug.[1] The synthesis of high-purity this compound is therefore a critical step in the overall manufacturing process of this therapeutic agent. This guide delves into the two predominant synthetic routes, providing the necessary detail for their replication and optimization.
Synthesis Pathway I: Multi-step Synthesis via Grignard Reaction
This pathway is a well-documented and high-yield approach that constructs the this compound molecule sequentially. It begins with the formation of a diphenylmethane skeleton, followed by the introduction of the gem-dimethyl group via a Grignard reaction, and concludes with an intramolecular cyclization. A detailed description of this method is outlined in Chinese patent CN105061177A.[3]
Overall Synthetic Scheme
The multi-step synthesis can be summarized as follows:
-
Friedel-Crafts Alkylation: 2-Chlorobenzyl chloride reacts with benzene in the presence of a Lewis acid catalyst to form 2-chlorodiphenylmethane.
-
Grignard Reagent Formation: 2-Chlorodiphenylmethane is treated with magnesium metal to generate the corresponding Grignard reagent.
-
Nucleophilic Addition: The Grignard reagent reacts with acetone to introduce the gem-dimethyl carbinol group.
-
Intramolecular Cyclization and Hydrolysis: The intermediate from the previous step undergoes an acid-catalyzed intramolecular cyclization, followed by hydrolysis to yield this compound.
Mechanistic Insights
Step 1: Friedel-Crafts Alkylation This step is a classic example of a Friedel-Crafts alkylation reaction. The Lewis acid, typically iron(II) chloride (FeCl₂), activates the 2-chlorobenzyl chloride, facilitating the generation of a benzylic carbocation. This electrophile is then attacked by the nucleophilic benzene ring to form 2-chlorodiphenylmethane.
Step 2 & 3: Grignard Reaction with Acetone The Grignard reagent, a potent nucleophile, is formed by the reaction of 2-chlorodiphenylmethane with magnesium. The highly polarized carbon-magnesium bond attacks the electrophilic carbonyl carbon of acetone. This nucleophilic addition results in the formation of a tertiary alkoxide intermediate after a protonation step during workup.
Step 4: Intramolecular Friedel-Crafts Acylation (Cyclization) The final step involves an acid-catalyzed intramolecular cyclization. The hydroxyl group of the tertiary alcohol is protonated by a strong acid (e.g., sulfuric acid), forming a good leaving group (water). The departure of water generates a tertiary carbocation, which then acts as an electrophile in an intramolecular Friedel-Crafts reaction with the adjacent phenyl ring to form the tricycle. Subsequent hydrolysis of the reaction mixture yields the final product, this compound.
Experimental Protocol (Based on CN105061177A)
Step 1: Synthesis of 2-Chlorodiphenylmethane
-
To a four-necked flask, add 161g (1 mol) of 2-chlorobenzyl chloride, 322g (4.1 mol) of benzene, and 4.8g of iron(II) chloride.
-
Heat the mixture to 80°C and reflux for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into 800ml of water and stir.
-
Separate the organic layer and remove the excess benzene by distillation.
-
Cool the residue to induce crystallization and filter to obtain 2-chlorodiphenylmethane solid (Yield: ~80%).
Step 2-3: Grignard Reaction and Addition of Acetone
-
Prepare an initiator by mixing 1.6g of tetrahydrofuran (THF) and 1.6g of 2-chlorodiphenylmethane.
-
In a dry reaction flask, add magnesium turnings and heat to 60-70°C. Add the initiator to start the Grignard reaction.
-
Prepare a solution of 160.4g (0.8 mol) of 2-chlorodiphenylmethane, 80.2g of THF, and 53.5g of toluene.
-
Once the Grignard reaction initiates, slowly add the prepared solution.
-
After the addition is complete, react for 2 hours.
-
Cool the reaction mixture to 30-40°C and add acetone dropwise.
-
React for an additional 3 hours.
Step 4: Cyclization and Hydrolysis
-
To a separate flask, add 200ml of concentrated sulfuric acid.
-
Add the product from the previous step to the sulfuric acid and heat to 70-80°C for 2 hours with stirring.
-
Pour the reaction mixture into 1000ml of water to precipitate the solid product.
-
Filter and dry the solid to obtain this compound (Overall yield from 2-chlorobenzyl chloride is reported to be around 74.4%).[3]
Pathway Visualization
Caption: Multi-step synthesis of this compound via Grignard reaction.
Synthesis Pathway II: Direct Methylation of Anthrone
This pathway offers a more direct approach, starting from the readily available anthrone. The core of this method is the exhaustive methylation of the C10 position.
Overall Synthetic Scheme
The direct methylation of anthrone can be summarized as follows:
-
Deprotonation: Anthrone is treated with a strong base to generate the corresponding enolate.
-
Nucleophilic Substitution: The enolate acts as a nucleophile and reacts with a methylating agent, such as methyl iodide, to introduce the methyl groups at the C10 position. This step is often facilitated by a phase transfer catalyst.
Mechanistic Insights
The C10 protons of anthrone are acidic due to the formation of a resonance-stabilized enolate upon deprotonation. A strong base is required to generate a sufficient concentration of the enolate. The enolate is an ambident nucleophile, meaning it can react at either the carbon (C-alkylation) or the oxygen (O-alkylation). The desired product, this compound, results from C,C-dialkylation.
The use of a phase transfer catalyst, such as a crown ether, is often necessary to facilitate the reaction between the aqueous or solid base and the organic-soluble anthrone and methyl iodide.[3] The catalyst transports the hydroxide or other basic anion into the organic phase, promoting the deprotonation of anthrone.
However, this method is plagued by several challenges. The competing O-alkylation can lead to the formation of 9-methoxyanthracene as a significant byproduct.[3] Furthermore, achieving complete C,C-dialkylation without side reactions can be difficult, leading to issues with product purification and reproducibility.[3]
Experimental Protocol Considerations
Detailed, optimized protocols for this method are less prevalent in readily accessible literature, likely due to the aforementioned drawbacks. However, a general procedure would involve:
-
Dissolving anthrone in a suitable aprotic solvent.
-
Adding a strong base (e.g., powdered KOH or NaOH) and a phase transfer catalyst (e.g., a crown ether or a quaternary ammonium salt).
-
Adding methyl iodide dropwise while vigorously stirring the two-phase system.
-
Monitoring the reaction for the disappearance of the starting material and the formation of the product.
-
Workup would involve separating the phases, washing the organic layer, and purifying the crude product by chromatography or recrystallization to separate the desired this compound from O-methylated byproducts and unreacted starting material.
Pathway Visualization
Caption: Direct methylation of anthrone to this compound.
Comparative Analysis of Synthesis Pathways
| Feature | Pathway I: Multi-step Grignard Synthesis | Pathway II: Direct Methylation of Anthrone |
| Starting Materials | 2-Chlorobenzyl chloride, Benzene, Magnesium, Acetone | Anthrone, Methyl Iodide, Strong Base |
| Number of Steps | Multiple steps | One-pot reaction (in principle) |
| Overall Yield | High (reported around 74.4%)[3] | Generally lower and variable |
| Purity of Product | Generally high, with fewer side products | Often contaminated with O-alkylation byproducts[3] |
| Scalability | Demonstrated to be scalable | Challenges in scalability due to reproducibility issues[3] |
| Cost | Raw materials are relatively inexpensive and readily available[3] | Can be expensive due to the cost of phase transfer catalysts[3] |
| Key Challenges | Handling of Grignard reagents which are moisture-sensitive | Controlling C- vs. O-alkylation, poor reproducibility[3] |
Conclusion
For the synthesis of this compound, the multi-step pathway commencing with 2-chlorobenzyl chloride and benzene, and utilizing a Grignard reaction with acetone, presents a more robust, high-yield, and scalable option. While the direct methylation of anthrone appears more concise, it is hampered by significant challenges related to selectivity, reproducibility, and the cost of reagents. For industrial applications and reliable laboratory synthesis, Pathway I is the demonstrably superior method. Further research into optimizing the direct methylation route, perhaps with novel catalyst systems, could enhance its viability in the future.
References
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- The Synthesis and Reactivity of this compound: A Chemist's Perspective. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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- Method for preparing 10, 10-disubstituted-2-bromoanthrone. CN107793302B.
- This compound. Fun, H., Hemamalini, M., Siddaraju, B. P., Yathirajan, H. S., & Siddegowda, M. S. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(4), o808–o809. [Link]
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Introduction: Unveiling the Molecular Profile of 10,10-Dimethylanthrone
An In-Depth Technical Guide to the Photophysical and Electronic Properties of 10,10-Dimethylanthrone
This compound (CAS No. 5447-86-9) is a tricyclic aromatic ketone with the molecular formula C₁₆H₁₄O.[1][2] Structurally, it is a derivative of anthrone, featuring two methyl groups at the C-10 position, which sterically influences its molecular geometry and reactivity.[1] This compound presents as a white to light yellow solid with a melting point in the range of 101-103°C.[1][3][4][5]
While historically, anthrone derivatives have been significant in analytical chemistry for carbohydrate determination, the specific academic and industrial focus on this compound stems from its critical role as a key synthetic intermediate.[6] It is an essential building block in the multi-step synthesis of Melitracen hydrochloride, a tricyclic antidepressant.[3][6][7] The gem-dimethyl groups are not merely incidental; they enhance the molecule's lipid solubility, a desirable trait for pharmaceutical compounds.[6] Furthermore, its unique three-dimensional structure and potential for derivatization make it a valuable scaffold in medicinal chemistry and materials science, including applications in electronic chemicals and Organic Light-Emitting Diodes (OLEDs).[6][8]
This guide provides a comprehensive exploration of the core structural, electronic, and photophysical properties of this compound, offering both foundational knowledge and practical experimental protocols for researchers in drug development and materials science.
Part 1: Synthesis and Structural Characterization
A fundamental understanding of a molecule's properties begins with its synthesis and three-dimensional structure. The synthetic pathway dictates purity and scalability, while the crystal structure governs intermolecular interactions and solid-state properties.
Established Synthetic Pathways
The synthesis of this compound is a well-documented process in organic chemistry. One common and effective method involves a multi-step sequence that leverages Grignard reactions.[6][9] A patented method outlines a high-yield process starting from o-chlorobenzyl chloride and benzene, which undergo a substitution reaction.[9] The resulting o-chlorodiphenylmethane is converted to a Grignard reagent, which then reacts with acetone. Subsequent hydrolysis and condensation, followed by illumination bromination and a final hydrolysis step, yield the target this compound.[9] The efficiency and scalability of such methods are crucial for its application in pharmaceutical manufacturing.[7]
Caption: A generalized workflow for the synthesis of this compound.
Crystal Structure and Molecular Geometry
The solid-state architecture of this compound has been elucidated by single-crystal X-ray diffraction.[10][11][12] The compound crystallizes in the triclinic space group P-1.[11] The asymmetric unit notably contains three crystallographically independent molecules, indicating subtle conformational differences in the crystalline environment.[10][11][12]
The core anthracene unit is nearly planar, with the central ring adopting a slight boat conformation to accommodate the sp³-hybridized C-10 atom.[10] The crystal packing is stabilized by a network of intermolecular interactions, including C-H···O hydrogen bonds between the hydrogen atoms of the methyl groups or aromatic rings and the carbonyl oxygen of adjacent molecules.[10][11] Additionally, C-H···π interactions contribute to the overall stability of the crystal lattice.[10][11] These non-covalent interactions are critical as they influence the material's bulk properties, such as melting point and solubility.
Table 1: Crystallographic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₆H₁₄O | [2][11] |
| Molecular Weight | 222.27 g/mol | [11] |
| Crystal System | Triclinic | [11] |
| Space Group | P-1 | [11] |
| a (Å) | 11.2438 (6) | [11] |
| b (Å) | 12.1105 (6) | [11] |
| c (Å) | 15.1025 (8) | [11] |
| α (°) | 107.955 (1) | [11] |
| β (°) | 98.734 (1) | [11] |
| γ (°) | 111.764 (1) | [11] |
| Volume (ų) | 1732.47 (16) | [11] |
| Z | 6 | [11] |
| Temperature (K) | 100 |[11] |
Caption: 2D representation of the molecular structure of this compound.
Part 2: Electronic and Photophysical Characteristics
The interaction of this compound with light is governed by its electronic structure. Characterizing these interactions through spectroscopic techniques is crucial for understanding its photochemical reactivity and potential in optical applications.[6]
Electronic Absorption Spectroscopy (UV-Vis)
The absorption of ultraviolet or visible light promotes the molecule from its ground electronic state to an excited state. For aromatic ketones like this compound, the UV-Vis spectrum is typically characterized by strong π→π* transitions associated with the anthracene core and weaker, longer-wavelength n→π* transitions involving the non-bonding electrons of the carbonyl oxygen.
Protocol: UV-Vis Absorption Spectrum Measurement
-
Objective: To determine the absorption spectrum and molar absorption coefficients (ε) of this compound.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Methodology:
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the desired wavelength range (e.g., cyclohexane, acetonitrile, or ethanol).
-
Stock Solution Preparation: Accurately prepare a stock solution of this compound of known concentration (e.g., 1x10⁻³ M).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution (e.g., 1x10⁻⁴ M, 5x10⁻⁵ M, 1x10⁻⁵ M).
-
Spectra Acquisition:
-
Use matched quartz cuvettes (1 cm path length).
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the absorption spectrum for each dilution over a relevant wavelength range (e.g., 200-500 nm).
-
-
Data Analysis:
-
Identify the wavelengths of maximum absorbance (λₘₐₓ).
-
Verify the Beer-Lambert Law by plotting absorbance at λₘₐₓ versus concentration. The plot should be linear with an intercept near zero.
-
Calculate the molar absorption coefficient (ε) from the slope of the line (slope = ε × path length).
-
-
Caption: Experimental workflow for quantitative UV-Vis absorption analysis.
Fluorescence Spectroscopy
Fluorescence is the emission of light from a singlet excited state (S₁) as it returns to the ground state (S₀). The efficiency of this process is quantified by the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed.[13][14] This parameter is a critical indicator of a molecule's potential for applications requiring light emission, such as in OLEDs or as fluorescent probes.
Protocol: Relative Fluorescence Quantum Yield (Φf) Measurement
-
Causality: Determining absolute quantum yields is complex. A widely adopted and reliable alternative is the relative method, which compares the fluorescence of the sample to a well-characterized standard with a known Φf.[13][15] The choice of standard is critical; it should absorb at the same excitation wavelength as the sample and ideally emit in a similar spectral region to minimize wavelength-dependent detector bias.[14]
-
Instrumentation: A steady-state spectrofluorometer with an emission monochromator and detector.
-
Methodology:
-
Standard Selection: Choose a suitable fluorescence standard. For emission in the blue-violet region, quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.60) or 9,10-diphenylanthracene in cyclohexane (Φf ≈ 0.97) are common choices.[13]
-
Solution Preparation:
-
Prepare a series of five to six dilute solutions of both the this compound sample and the chosen standard in the same solvent.
-
The absorbance of all solutions at the excitation wavelength must be kept below 0.1 in a 1 cm cuvette to prevent inner-filter effects.[14]
-
-
Data Acquisition:
-
Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength (λₑₓ).
-
Record the corrected fluorescence emission spectrum for each solution, exciting at λₑₓ.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The plots should be linear.
-
The fluorescence quantum yield of the sample (Φf,ₛₐₘ) is calculated using the following equation: Φf,ₛₐₘ = Φf,ₛₜₐ * (Gradₛₐₘ / Gradₛₜₐ) * (η²ₛₐₘ / η²ₛₜₐ) where Grad is the gradient of the plot of integrated intensity vs. absorbance, and η is the refractive index of the solvent.[13] If the same solvent is used for both, the refractive index term cancels out.
-
-
Caption: Jablonski diagram illustrating key photophysical deactivation pathways.
Excited-State Dynamics: Transient Absorption Spectroscopy
While steady-state spectroscopy provides a time-averaged view, transient absorption (TA) spectroscopy offers a window into the ultrafast events that occur immediately after photoexcitation.[16][17] This pump-probe technique allows for the direct observation of short-lived species like singlet (S₁) and triplet (T₁) excited states and the measurement of their lifetimes and decay pathways, such as intersystem crossing (ISC).[16][18]
For an aromatic ketone like this compound, excitation would populate the S₁ state. TA spectroscopy can track the decay of the S₁ state's unique absorption signature and the simultaneous rise of the T₁ state's absorption, providing a direct measure of the ISC rate. The subsequent decay of the T₁ state, which occurs on a longer timescale (nanoseconds to microseconds), can also be monitored.
Conceptual Protocol: Nanosecond Transient Absorption Spectroscopy
-
Objective: To identify the transient species (e.g., triplet state) and measure their lifetimes following photoexcitation.
-
Instrumentation: A pump-probe laser system, typically consisting of a pulsed laser for excitation (pump) and a broadband light source (probe).
-
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a degassed solvent (to prevent quenching of the triplet state by oxygen).
-
Excitation: Excite the sample with a short laser pulse (the pump) at a wavelength where the molecule absorbs (e.g., from a Nd:YAG laser).
-
Probing: At a controlled time delay after the pump pulse, a broadband probe pulse passes through the sample. The change in absorbance of the probe light (ΔA) is recorded.
-
Data Acquisition: The measurement is repeated at various time delays, from picoseconds to microseconds, to build a three-dimensional map of ΔA versus wavelength and time.
-
Data Analysis: Global analysis of the data reveals the decay-associated spectra of different transient species and their corresponding lifetimes. Features include ground-state bleach (negative ΔA), excited-state absorption, and stimulated emission.[18]
-
Caption: Schematic of a pump-probe transient absorption spectroscopy setup.
Part 3: Relevance and Applications
The photophysical and electronic properties of this compound are directly relevant to its use in both pharmaceutical and materials science contexts.
-
Pharmaceutical Development: As a precursor to Melitracen, the purity and reactivity of this compound are paramount.[7] Understanding its photochemical stability is also important, as drug compounds can degrade upon exposure to light. The use of its deuterated analogue, this compound-d6, serves as a valuable tool in mechanistic studies and as an internal standard for quantitative analysis via isotope dilution mass spectrometry.[19]
-
Materials Science: The rigid, conjugated structure of the anthrone core makes it an interesting scaffold for functional materials. By chemically modifying the aromatic rings, its electronic properties, such as absorption and emission wavelengths, can be tuned. This makes derivatives of this compound potential candidates for use as emitters or host materials in OLEDs and other electronic devices.[8]
Conclusion
This compound is a molecule of significant industrial and academic interest. Its electronic properties, dictated by the π-conjugated anthracene core and the carbonyl group, give rise to distinct photophysical behaviors. A thorough characterization using a combination of steady-state (UV-Vis, Fluorescence) and time-resolved (Transient Absorption) spectroscopy is essential for harnessing its full potential. The protocols and principles outlined in this guide provide a robust framework for researchers to investigate this molecule, enabling deeper insights into its excited-state dynamics and paving the way for its application in the development of advanced pharmaceuticals and functional materials.
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10,10-Dimethylanthrone solubility in common lab solvents
An In-depth Technical Guide on the Solubility of 10,10-Dimethylanthrone in Common Laboratory Solvents
Audience: Researchers, scientists, and drug development professionals. Disclaimer: This document is for informational purposes only and is intended for use by qualified professionals. All laboratory work should be conducted with appropriate safety precautions.
Executive Summary
This compound is a key chemical intermediate whose utility in synthesis, purification, and formulation is fundamentally dictated by its solubility characteristics. This guide provides a comprehensive analysis of its solubility profile, grounded in established chemical principles and available data. We present a detailed, self-validating experimental protocol for quantitative solubility determination, summarize the qualitative solubility across a spectrum of common laboratory solvents, and explain the underlying intermolecular forces governing these observations. The structural features of this compound—a large, rigid, and nonpolar aromatic core—are the primary determinants of its solubility, favoring nonpolar and polar aprotic solvents over polar protic media.
Introduction: The Physicochemical Identity of this compound
This compound (CAS 5447-86-9) is an off-white to light yellow crystalline solid with a molecular formula of C₁₆H₁₄O and a molecular weight of 222.28 g/mol .[1][2] Its structure is characterized by a tricyclic anthrone framework with two methyl groups affixed to the C10 position.[3] This gem-dimethyl substitution prevents enolization and imparts significant steric bulk, influencing both its reactivity and its interactions with solvent molecules.[4] With a melting point in the range of 101-103°C, it is a stable solid at standard laboratory conditions.[1] Its primary application lies as a crucial intermediate in the synthesis of pharmaceuticals, most notably Melitracen hydrochloride.[3] A thorough understanding of its solubility is therefore not merely academic but a prerequisite for optimizing reaction conditions, developing purification strategies, and designing analytical methods.
The Theoretical Basis of Solubility: "Like Dissolves Like"
The solubility of a molecular solid in a liquid solvent is governed by the thermodynamics of mixing, which can be simplified by the adage, "like dissolves like."[5] This principle states that substances with similar intermolecular forces are more likely to be miscible or soluble in one another.
The this compound molecule is predominantly nonpolar. Its large aromatic surface area facilitates van der Waals interactions (specifically London dispersion forces), while the carbonyl group introduces a minor polar character. The key to predicting its solubility lies in comparing these characteristics to those of the potential solvent.
-
Nonpolar and Polar Aprotic Solvents: Solvents like toluene, chloroform, and dichloromethane are expected to be effective at dissolving this compound. They can engage in favorable van der Waals interactions with the aromatic rings and are not hindered by strong, self-associating forces like hydrogen bonding.
-
Polar Protic Solvents: Solvents such as water, methanol, and ethanol possess strong hydrogen-bonding networks. For a nonpolar solute like this compound to dissolve, it must disrupt these powerful solvent-solvent interactions. The energy required to create a cavity in the solvent for the solute molecule is not sufficiently compensated by the weak solute-solvent interactions, resulting in poor solubility.
Quantitative Solubility Determination: An Experimental Protocol
To obtain reliable and reproducible solubility data, a standardized methodology is essential. The following protocol describes an isothermal equilibrium method, a robust approach for determining the solubility of a crystalline solid.
Core Principle & Causality
This method relies on creating a saturated solution at a constant temperature, ensuring that the system has reached thermodynamic equilibrium. By adding an excess of the solid, we guarantee that the solvent is saturated and that any measured concentration represents the true solubility limit under the specified conditions. Centrifugation provides a clean and rapid separation of the supernatant from the excess solid without altering the temperature or composition of the saturated solution.
Materials & Equipment
-
This compound (purity ≥98%)
-
Analytical grade solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Toluene, Acetone, THF, Methanol, Ethanol, Heptane, DMSO)
-
Analytical balance (readability ±0.1 mg)
-
Scintillation vials or test tubes with solvent-resistant caps
-
Thermostatic shaker bath or incubator
-
Calibrated centrifuge
-
Calibrated positive displacement pipettes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound (e.g., 50-100 mg) to a vial containing a known volume (e.g., 2 mL) of the test solvent.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25.0 °C). Agitate the slurries for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Remove the vials from the shaker. Allow them to stand for 30 minutes at the equilibration temperature. Centrifuge the vials (e.g., at 5000 rpm for 15 minutes) to pellet the excess solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Dilution: Immediately dilute the aliquot with a suitable mobile phase or solvent in a volumetric flask to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.
Experimental Workflow Diagram
Caption: Isothermal equilibrium method for solubility determination.
Solubility Profile of this compound
While extensive quantitative data is not consolidated in the literature, a qualitative and semi-quantitative profile can be constructed from available datasheets and chemical principles.
| Solvent | Solvent Class | Expected Solubility | Rationale & Citations |
| Dichloromethane | Polar Aprotic | Soluble | A common solvent for related compounds.[6] Its polarity and ability to engage in dipole-dipole and dispersion forces make it effective. |
| Chloroform | Polar Aprotic | Soluble to Slightly Soluble | Frequently cited as a solvent, though often qualified as "slightly" soluble, suggesting it is a good but not exceptional solvent.[1][7][8][] |
| Toluene | Nonpolar Aromatic | Soluble | Aromatic π-π stacking between toluene and the anthrone core provides favorable solute-solvent interactions.[4] |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | A versatile ether that can effectively solvate a wide range of organic compounds, including those with moderate polarity. |
| Acetone | Polar Aprotic | Soluble | Its polarity is sufficient to dissolve the solute. |
| Ethyl Acetate | Polar Aprotic | Soluble to Slightly Soluble | Similar to chloroform, it is often listed as providing slight solubility.[1][7][8][] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Sparingly Soluble | DMSO is a very strong, highly polar solvent; its self-associating forces are strong, making it less ideal for nonpolar solutes despite being aprotic.[10][11] |
| Methanol / Ethanol | Polar Protic | Slightly Soluble to Insoluble | The strong hydrogen-bonding network of alcohols is difficult for the nonpolar solute to disrupt. Solubility is expected to be low but may increase with heating.[12] |
| Heptane / Hexane | Nonpolar Aliphatic | Insoluble | While nonpolar, aliphatic hydrocarbons lack specific favorable interactions (like π-stacking) with the aromatic solute, making them poor solvents. |
| Water | Polar Protic | Insoluble | The parent anthrone is insoluble in water.[12] The high polarity and strong hydrogen bonding of water make it an extremely poor solvent for this hydrophobic molecule. |
Visualizing Solute-Solvent Interactions
The interplay between the solute and various solvent classes determines the extent of solubility.
Caption: Correlation between intermolecular forces and solubility outcome.
Practical Consequences in the Laboratory
-
Reaction Chemistry: For homogeneous reactions, solvents like Dichloromethane, THF, or Toluene are superior choices to ensure complete dissolution of this compound.
-
Purification by Crystallization: The low solubility in polar protic solvents like methanol and ethanol makes them excellent candidates for recrystallization. The compound can be dissolved in a minimal amount of a hot alcohol and will crystallize upon cooling, leaving more soluble impurities behind.
-
Chromatography: In normal-phase column chromatography, a mobile phase consisting of a poor solvent (e.g., heptane) and a good solvent (e.g., ethyl acetate or dichloromethane) would be appropriate to achieve effective separation.
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An In-Depth Technical Guide to the Spectral Characterization of 10,10-Dimethylanthrone
Introduction
10,10-Dimethylanthrone (CAS No. 5447-86-9) is a tricyclic aromatic ketone with the molecular formula C₁₆H₁₄O and a molecular weight of 222.28 g/mol .[1][2][3] Structurally, it is a derivative of anthrone, featuring two methyl groups at the C10 position, which prevents enolization and imparts significant stability. This compound typically appears as a white to off-white or light yellow solid with a melting point in the range of 101-103°C.[2][3]
Industrially, this compound serves as a critical synthetic intermediate, most notably in the production of the tricyclic antidepressant Melitracen.[4] Its unique molecular architecture also makes it a valuable building block in the synthesis of advanced materials, including electronic chemicals and organic light-emitting diodes (OLEDs).
Given its importance in pharmaceutical and materials science, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive analysis of the core spectroscopic data for this compound—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretation herein is grounded in fundamental principles and serves as a definitive reference for researchers, scientists, and drug development professionals for quality control, reaction monitoring, and structural verification.
Molecular Structure and Spectroscopic Implications
The structure of this compound dictates its spectral signature. Key features include:
-
Aromatic System: Two benzene rings are fused to a central ring, giving rise to characteristic signals in both NMR and IR spectroscopy.
-
Carbonyl Group (C=O): This ketone functional group produces a strong, distinct absorption band in the IR spectrum and a highly deshielded signal in the ¹³C NMR spectrum.
-
Quaternary C10 Carbon: The carbon atom bonded to the two methyl groups is a quaternary, sp³-hybridized center, identifiable in ¹³C NMR.
-
Gem-Dimethyl Groups: The two methyl groups at the C10 position are chemically equivalent due to the molecule's C₂ᵥ symmetry.[5] This equivalence results in a single, sharp resonance in the ¹H NMR spectrum with an integration of 6H and a single methyl resonance in the ¹³C NMR spectrum.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. The spectra are typically recorded in deuterated chloroform (CDCl₃).
¹H NMR Spectral Data
The proton NMR spectrum is characterized by its simplicity, arising from the molecule's symmetry. It displays two main sets of signals corresponding to the aromatic protons and the equivalent methyl protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.60 | Multiplet | 8H | Aromatic Protons |
| 1.45 | Singlet | 6H | 2 x -CH₃ |
| Note: Aromatic proton shifts are estimated based on typical values for anthrone systems. The methyl proton shift is reported for a deuterated analog and is expected to be very similar for the non-deuterated compound.[6] |
Expert Interpretation: The singlet at 1.45 ppm integrating to 6H is the most definitive signal, confirming the presence of two equivalent methyl groups attached to a quaternary carbon.[6] The complex multiplet in the aromatic region (downfield, ~7.2-7.6 ppm) is expected for the eight protons on the two benzene rings. Protons closer to the electron-withdrawing carbonyl group will be deshielded and appear further downfield within this multiplet.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides a count of all unique carbon atoms in the molecule. Due to symmetry, only nine signals are expected: one carbonyl, one quaternary (C10), two methyl, and five aromatic carbons.
| Chemical Shift (δ) ppm | Assignment |
| ~ 185 | C9 (C=O) |
| ~ 125 - 145 | Aromatic Carbons (C1-C8, C4a, C5a, C8a, C9a) |
| ~ 45 | C10 (Quaternary) |
| ~ 25 | -CH₃ |
| Note: The ¹³C NMR chemical shifts are predicted based on standard values for similar structures, as explicit literature values were not available in the searched sources. The reference J.ORG.CHEM.,63,1583(1998) is cited as a source for this data but was not accessible.[7] |
Expert Interpretation: The signal for the carbonyl carbon (C9) is expected to be the most downfield signal (δ > 180 ppm) due to the strong deshielding effect of the oxygen atom. The quaternary carbon (C10) will appear significantly upfield from the aromatic carbons but downfield from the methyl carbons. The aromatic region will contain multiple peaks for the non-equivalent carbons of the benzene rings. The methyl carbon signal will be the most upfield resonance.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of high-purity this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Use a standard single-pulse experiment (e.g., Bruker's 'zg30'). Acquire at least 16 scans with a relaxation delay of 2 seconds.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse program (e.g., 'zgpg30'). Acquire a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds.
-
Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and Fourier transform. Phase and baseline correct the resulting spectrum.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups within the this compound molecule by detecting their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| ~ 3060 | Medium | Aromatic C-H Stretch |
| ~ 2970 | Medium | Aliphatic C-H Stretch (from -CH₃) |
| 1680 | Strong | C=O Stretch (Ketone) |
| ~ 1600, ~1450 | Medium | Aromatic C=C Ring Stretch |
| ~ 1370 | Medium | -CH₃ Symmetric Bend |
| ~ 750 | Strong | Aromatic C-H Out-of-Plane Bend |
| Note: Wavenumbers are based on a combination of typical values for aromatic ketones and a reported value for a deuterated analog.[6][8][9] |
Expert Interpretation: The most diagnostic peak in the IR spectrum is the intense absorption at approximately 1680 cm⁻¹ , which is characteristic of the carbonyl (C=O) stretching vibration in a conjugated, six-membered ring system.[6] The presence of absorptions just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H) confirms the existence of both types of C-H bonds. The strong band around 750 cm⁻¹ is indicative of ortho-disubstitution on the benzene rings.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Material Preparation: Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven at ~110°C for several hours and cool in a desiccator.
-
Sample Grinding: In an agate mortar and pestle, grind ~1-2 mg of this compound to a fine powder.
-
Mixing: Add ~150-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample until a homogenous powder is obtained.
-
Pellet Pressing: Transfer the powder to a pellet die. Place the die under a hydraulic press and apply 8-10 tons of pressure for several minutes to form a thin, transparent, or translucent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Scan: Record a background spectrum of the empty sample compartment.
-
Sample Scan: Record the sample spectrum, typically from 4000 to 400 cm⁻¹, co-adding at least 32 scans for a high-quality spectrum. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers structural insights through the analysis of its fragmentation pattern under electron ionization (EI).
| m/z (mass-to-charge) | Relative Intensity | Proposed Fragment |
| 222 | High | [M]⁺, Molecular Ion (C₁₆H₁₄O) |
| 207 | Base Peak (100%) | [M - CH₃]⁺, Loss of a methyl radical |
| 179 | Moderate | [M - CH₃ - CO]⁺, Subsequent loss of carbon monoxide |
| 178 | High | [M - CH₃ - CO - H]⁺, Loss of a hydrogen radical |
| Note: Fragmentation data is based on information from the NIST Mass Spectrometry Data Center.[1] |
Expert Interpretation: The mass spectrum shows a prominent molecular ion peak at m/z 222, confirming the molecular formula C₁₆H₁₄O. The base peak at m/z 207 corresponds to the loss of a single methyl radical (•CH₃), a highly favorable fragmentation that results in a stable tertiary carbocation.[1] The subsequent loss of a neutral carbon monoxide molecule (CO) from this fragment is a classic fragmentation pathway for cyclic ketones, leading to the peak at m/z 179. The further loss of a hydrogen atom gives the intense peak at m/z 178, likely corresponding to a very stable, fully aromatic anthracenyl-type cation.
Caption: Proposed primary fragmentation pathway for this compound in EI-MS.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (~10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: Set to 250°C with a splitless injection of 1 µL.
-
Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 20°C/min to 300°C and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Analyzer: Quadrupole, scanning a mass range of m/z 40-400.
-
-
Data Analysis: Identify the chromatographic peak corresponding to this compound. Extract the mass spectrum from this peak and analyze the molecular ion and fragmentation pattern.
Conclusion
The spectroscopic characterization of this compound is straightforward and provides a robust analytical fingerprint for its identification and quality assessment. The ¹H NMR spectrum is defined by a 6H singlet for the gem-dimethyl groups, while the IR spectrum is dominated by a strong carbonyl absorption around 1680 cm⁻¹. Mass spectrometry confirms the molecular weight of 222 amu and shows a characteristic fragmentation pattern initiated by the loss of a methyl group. Together, these techniques provide a self-validating system for the unambiguous structural confirmation of this important chemical intermediate, empowering researchers in the pharmaceutical and material science fields.
References
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Abstract
This technical guide provides a comprehensive overview of 10,10-dimethylanthrone, a versatile organic compound with significant applications in pharmaceutical synthesis, materials science, and as a scaffold for drug discovery. We delve into its chemical properties, synthesis methodologies, and explore its utility as a key building block for the antidepressant Melitracen. Furthermore, this guide elucidates its emerging roles in the development of organic light-emitting diodes (OLEDs), its potential as a photochemical probe, and as a foundational structure for novel therapeutic agents with anticancer and antimicrobial properties. Detailed experimental protocols and quantitative data are presented to support researchers, scientists, and drug development professionals in leveraging the full potential of this intriguing molecule.
Introduction: Unveiling the Potential of a Versatile Anthrone Derivative
This compound, with the chemical formula C₁₆H₁₄O, is a tricyclic aromatic ketone characterized by an anthrone backbone with two methyl groups at the 10-position.[1] This seemingly simple structural modification imparts unique chemical and physical properties that have positioned it as a valuable intermediate in various scientific and industrial domains. While its most established application lies in the pharmaceutical industry as a crucial precursor to the tricyclic antidepressant Melitracen, its utility extends into the realm of advanced materials and medicinal chemistry. The anthracene core suggests inherent photophysical properties, while the reactive carbonyl group and the potential for substitution on the aromatic rings open up a vast chemical space for the design of novel functional molecules.
This guide aims to provide a holistic and in-depth understanding of this compound, moving beyond a superficial overview to offer practical insights and detailed methodologies for its synthesis and application. We will explore the causality behind experimental choices and provide a self-validating framework for the protocols described, ensuring scientific integrity and reproducibility.
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₄O | [1] |
| Molecular Weight | 222.28 g/mol | [1] |
| Appearance | White to light yellow solid | |
| Melting Point | 101-103 °C | |
| CAS Number | 5447-86-9 |
Synthesis of this compound: A Step-by-Step Methodological Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common and industrially relevant method involves a Grignard reaction, followed by cyclization and subsequent functionalization.
Synthetic Pathway Overview
The overall synthetic strategy involves the formation of a Grignard reagent from an o-chlorodiphenylmethane derivative, which then reacts with acetone to introduce the gem-dimethyl group. Subsequent intramolecular cyclization and hydrolysis yield the final product.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
The following protocol is a synthesized methodology based on established principles of organic synthesis and information from patent literature.
Step 1: Synthesis of o-Chlorodiphenylmethane
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-chlorobenzyl chloride in an excess of benzene.
-
Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in portions while maintaining the temperature below 30°C.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by carefully pouring it over crushed ice.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to obtain o-chlorodiphenylmethane.
Step 2: Grignard Reaction and Addition of Acetone
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings and a small crystal of iodine.
-
Add a solution of o-chlorodiphenylmethane in anhydrous diethyl ether dropwise to initiate the Grignard reaction. The disappearance of the iodine color and gentle reflux indicate the start of the reaction.
-
Once the reaction is initiated, add the remaining o-chlorodiphenylmethane solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture in an ice bath and add a solution of anhydrous acetone in diethyl ether dropwise, maintaining the temperature below 10°C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.
Step 3: Hydrolysis and Cyclization
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude tertiary alcohol.
-
Treat the crude product with a strong acid, such as concentrated sulfuric acid, at a controlled temperature to effect intramolecular cyclization.
-
Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and a saturated sodium bicarbonate solution, then dry over anhydrous sodium sulfate.
-
Remove the solvent and purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white to off-white crystalline solid.
Core Application: A Cornerstone in Pharmaceutical Synthesis
The primary and most well-documented application of this compound is its role as a key intermediate in the synthesis of Melitracen hydrochloride, a tricyclic antidepressant. The gem-dimethyl group at the C-10 position is a critical structural feature that influences the pharmacological profile of the final drug molecule.
The Synthesis of Melitracen: A Logical Workflow
The conversion of this compound to Melitracen involves a Grignard reaction to introduce the aminopropyl side chain, followed by dehydration to form the exocyclic double bond characteristic of the drug.
Caption: Conversion of this compound to Melitracen.
Emerging Applications in Materials Science: The Promise of Organic Electronics
The anthracene core of this compound makes it an attractive building block for the development of organic electronic materials, particularly for use in Organic Light-Emitting Diodes (OLEDs). Anthracene derivatives are known for their high fluorescence quantum yields and good charge transport properties, which are essential for efficient light emission in OLEDs.[2]
Design Principles for this compound-Based OLED Materials
The performance of an OLED is critically dependent on the electronic and photophysical properties of the materials used in its various layers. By chemically modifying the this compound scaffold, it is possible to tune these properties to achieve desired device characteristics.
-
Substitution on the Aromatic Rings: Introducing electron-donating or electron-withdrawing groups onto the aromatic rings can modulate the HOMO and LUMO energy levels, thereby influencing the charge injection and transport properties, as well as the emission color.
-
Derivatization of the Carbonyl Group: The carbonyl group can be transformed into other functional groups to create novel molecular architectures with enhanced thermal stability and film-forming properties.
While specific electroluminescence data for this compound derivatives in OLEDs is still emerging in the literature, the broader class of anthracene derivatives has shown significant promise.
| Anthracene Derivative Type | Application in OLEDs | Potential Performance Enhancement |
| Blue Emitters | Emitting layer | High color purity and efficiency |
| Host Materials | Emitting layer | Efficient energy transfer to dopant emitters |
| Charge Transport Materials | Hole or electron transport layers | Improved charge carrier mobility and device stability |
A Versatile Scaffold for Drug Discovery: Exploring Therapeutic Potential
Beyond its role as a pharmaceutical intermediate, the this compound scaffold presents a promising starting point for the development of new therapeutic agents. The structural rigidity and potential for functionalization make it an attractive core for designing molecules with specific biological activities.
Potential as Topoisomerase II Inhibitors and Anticancer Agents
DNA topoisomerase II is a critical enzyme in cell division and a validated target for anticancer drugs. While direct experimental evidence for this compound as a topoisomerase II inhibitor is not yet established, related anthrone and anthraquinone structures are known to possess such activity. Molecular docking studies have suggested that this compound may interact with this enzyme.
Experimental Protocol: Topoisomerase II Decatenation Assay
This assay is a standard method to screen for inhibitors of topoisomerase II.
-
Reaction Setup: In a microcentrifuge tube, combine assay buffer (containing ATP and MgCl₂), kinetoplast DNA (kDNA, a network of interlocked DNA circles), and the test compound (this compound or its derivatives) at various concentrations.[3][4][5][6][7]
-
Enzyme Addition: Add purified human topoisomerase IIα to the reaction mixture.[3][4][5][6][7]
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes to allow for the decatenation of kDNA by the enzyme.[3][4][5][6][7]
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).[3][6]
-
Protein Digestion: Treat the samples with proteinase K to remove the enzyme.[3]
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and apply an electric field. Catenated kDNA will remain in the loading well, while decatenated DNA circles will migrate into the gel.
-
Visualization: Stain the gel with a fluorescent DNA dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. A decrease in the amount of decatenated DNA in the presence of the test compound indicates inhibition of topoisomerase II.
Antimicrobial Activity of Anthrone Derivatives
Synthetic and natural anthrone derivatives have demonstrated promising antimicrobial activity against a range of pathogenic bacteria.[8][9][10][11] Modification of the anthrone core, such as the introduction of hydroxyl or methoxy groups, can significantly enhance this activity.
A study on synthetic anthrone derivatives reported the following minimum inhibitory concentration (MIC) values against various bacteria:
| Compound | B. subtilis (µg/mL) | S. aureus (µg/mL) | E. coli (µg/mL) | S. typhi (µg/mL) |
| 1,3,5,7-tetrahydroxy-10H-anthracene-9-one | - | Moderate Activity | - | - |
| 1-hydroxy-3,5,7,9-tetramethoxyanthracene | 37.5 | - | 37.5 | 37.5 |
| 1,3,5,7-tetrahydroxy-9,10-anthraquinone | 75 | 75 | 75 | 75 |
These findings suggest that derivatization of the this compound scaffold could lead to the discovery of novel antimicrobial agents.
Photochemical Applications: A Potential Probe for Reactive Oxygen Species
The anthracene moiety is well-known for its photophysical properties, including strong UV absorption and fluorescence emission. While the specific photophysical data for this compound is not extensively reported, its close structural analog, 9,10-dimethylanthracene, is widely used as a chemical probe for detecting singlet oxygen (¹O₂), a highly reactive oxygen species.
The detection mechanism involves the [4+2] cycloaddition of singlet oxygen across the 9 and 10 positions of the anthracene ring, leading to the formation of a non-fluorescent endoperoxide. This reaction results in a decrease in the fluorescence of the probe, which can be monitored to quantify the amount of singlet oxygen generated.
Given the structural similarity, it is plausible that this compound could also serve as a probe for reactive oxygen species or exhibit interesting photochemical reactivity upon excitation. Further research is warranted to fully characterize its photophysical properties, including its absorption and emission spectra, fluorescence quantum yield, and excited-state lifetimes.
Conclusion and Future Perspectives
This compound has firmly established its importance as a key intermediate in the pharmaceutical industry. However, its potential extends far beyond this single application. The unique combination of a photophysically active anthracene core, a reactive carbonyl group, and the structurally significant gem-dimethyl group makes it a highly versatile platform for innovation in materials science and drug discovery.
Future research should focus on the systematic exploration of this compound derivatives for applications in OLEDs, with a particular emphasis on correlating molecular structure with device performance. Furthermore, a thorough investigation of its potential as a topoisomerase II inhibitor and as a scaffold for the development of novel anticancer and antimicrobial agents is highly warranted. The elucidation of its detailed photophysical properties will also be crucial for unlocking its potential in photochemical applications. As our understanding of this multifaceted molecule deepens, so too will the scope of its applications, solidifying its place as a valuable tool in the arsenal of chemists and materials scientists.
References
- Nurbayti, S., et al. (2021). Synthesis and Antibacterial Activity of 1,3,5,7-Tetrahydroxy-9,10-Anthraquinone and Anthrone Derivatives. Jurnal Kimia Valensi, 7(1), 58-67. [Link]
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A Comprehensive Technical Guide to the Safety, Handling, and Toxicity of 10,10-Dimethylanthrone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the known safety, handling, and toxicity information for 10,10-Dimethylanthrone (CAS No. 5447-86-9). As a key intermediate in pharmaceutical synthesis, particularly for compounds like Melitracen hydrochloride, a comprehensive understanding of its properties and potential hazards is crucial for ensuring laboratory safety and experimental integrity.[1][2] This document synthesizes available data to offer field-proven insights and self-validating protocols, grounded in authoritative sources.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings. This compound is a derivative of anthrone and is characterized as a stable crystalline solid.[3]
| Property | Value | Source(s) |
| CAS Number | 5447-86-9 | [1][4] |
| Molecular Formula | C₁₆H₁₄O | [1][4] |
| Molecular Weight | 222.28 g/mol | [1][4] |
| Appearance | White to light yellow solid/powder | [1][5] |
| Melting Point | 101-103°C | [1][5][6] |
| Density | ~1.105 g/cm³ | [1][6] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [5] |
| Purity | Often available at ≥98% or ≥99.0% | [1][4][6] |
Hazard Identification and GHS Classification
The primary health hazard associated with this compound is acute oral toxicity.[7][8][9] However, it is critical to note that comprehensive toxicological data for this compound is limited, and a precautionary approach is warranted.
GHS Classification:
It is important to be aware of inconsistencies in GHS classification among suppliers, with some reports indicating that the chemical does not meet all GHS hazard criteria.[9] This underscores the necessity of consulting the specific Safety Data Sheet (SDS) provided by the supplier before use.
Hazard and Precautionary Statements:
| Code | Statement |
| H302 | Harmful if swallowed |
| P264 | Wash hands and any exposed skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P301+P317 | IF SWALLOWED: Get medical help. |
| P330 | Rinse mouth. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Toxicological Profile: Acknowledging Data Gaps
A significant challenge in assessing the full toxicological risk of this compound is the lack of comprehensive data. For many standard toxicological endpoints, information is currently unavailable. Researchers must operate under the assumption of potential unknown hazards.
| Toxicological Endpoint | Data | Source(s) |
| Acute Oral Toxicity | Category 4: Harmful if swallowed. Specific LD50 data is not readily available. | [7][8][9] |
| Acute Dermal Toxicity | No data available. | [8] |
| Acute Inhalation Toxicity | No data available. | |
| Skin Corrosion/Irritation | No data available. | [8] |
| Serious Eye Damage/Irritation | No data available. | [8] |
| Respiratory or Skin Sensitization | No data available. | [8] |
| Germ Cell Mutagenicity | No data available. | [8] |
| Carcinogenicity | No data available. | [8] |
| Reproductive Toxicity | No data available. | [8] |
| STOT-Single Exposure | No data available. | [8] |
| STOT-Repeated Exposure | No data available. | [8] |
| Aspiration Hazard | No data available. | [8] |
Given the data gaps, it is prudent to handle this compound with the same precautions as other potentially hazardous anthrone derivatives.
Safe Handling and Storage Protocols
Adherence to rigorous handling and storage protocols is the most effective way to mitigate risks when working with this compound.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure that an appropriate chemical fume hood is operational and that all necessary PPE is readily available and in good condition. An emergency eyewash station and safety shower must be accessible.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize the risk of dust inhalation. Use non-sparking tools.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water. Decontaminate all work surfaces.
-
Waste Disposal: Dispose of all waste materials, including contaminated PPE, in accordance with local, state, and federal regulations.[7][8]
Storage Conditions
Proper storage is critical to maintaining the stability and integrity of this compound.
-
Container: Store in a tightly closed container.
-
Environment: Keep in a dry, cool, and well-ventilated place.
-
Temperature: Some suppliers recommend refrigerated storage (2-8°C or 4°C).[5] Always consult the supplier-specific storage recommendations.
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong alkalis.
Emergency Procedures and First Aid
In the event of an exposure or spill, a rapid and informed response is crucial.
First Aid Measures:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Consult a doctor if irritation persists.[7]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7]
Fire-Fighting and Accidental Release Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]
-
Specific Hazards: The specific hazards arising from the chemical during a fire are not well-documented, but combustion may produce irritating fumes.
-
Fire-Fighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]
-
Accidental Release: For spills, avoid dust formation.[7] Evacuate personnel to a safe area. Wear appropriate PPE. Collect the spilled material and place it in a suitable, closed container for disposal.[7] Prevent the chemical from entering drains.
Ecological Information
There is a significant lack of data regarding the environmental fate and ecotoxicity of this compound.
| Ecotoxicity Endpoint | Data | Source(s) |
| Toxicity to fish | No data available | [8] |
| Toxicity to daphnia and other aquatic invertebrates | No data available | [8] |
| Toxicity to algae | No data available | [8] |
| Persistence and Degradability | No data available | [8] |
| Bioaccumulative Potential | No data available | [8] |
| Mobility in Soil | No data available | [8] |
Due to the absence of ecological data, it is imperative to prevent the release of this compound into the environment. All waste should be handled as hazardous chemical waste.
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An In-depth Technical Guide to 10,10-Dimethylanthrone
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Structural Significance of 10,10-Dimethylanthrone
This compound is a tricyclic aromatic ketone with a foundational anthrone backbone, distinguished by the presence of two methyl groups at the C-10 position.[1][2] This seemingly simple structural modification imparts significant chemical properties and reactivity, rendering it a valuable intermediate in various fields of organic synthesis, from pharmaceuticals to materials science.[1][3][4] Its primary recognition in the scientific community stems from its critical role as a precursor in the synthesis of the tricyclic antidepressant, Melitracen hydrochloride.[1][2][3][5] The gem-dimethyl groups enhance the molecule's lipid solubility, a crucial characteristic for the bioavailability of pharmaceutical compounds.[2] This guide offers a comprehensive technical overview of this compound, encompassing its fundamental molecular attributes, synthesis methodologies, spectroscopic signature, and key applications.
Core Molecular and Physical Properties
A thorough understanding of the fundamental properties of this compound is essential for its effective handling, characterization, and application in synthetic chemistry. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₄O | [1][3][6][7][8][9][10] |
| Molecular Weight | 222.28 g/mol | [1][3][6][7][8][9][10] |
| IUPAC Name | 10,10-dimethylanthracen-9-one | [6] |
| CAS Number | 5447-86-9 | [1][3][7][9][10] |
| Appearance | Off-white to light yellow solid/powder | [1][3][9] |
| Melting Point | 101-103°C | [1][3][9] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [9] |
Synthesis and Mechanistic Insights
The synthesis of this compound has been approached through various routes, with the primary goal of achieving high yields and purity. The selection of a particular synthetic pathway often depends on the availability of starting materials, scalability, and desired purity of the final product.
Established Synthetic Pathway via Grignard Reaction
A commonly cited and industrially relevant method for the synthesis of this compound involves a multi-step process that utilizes a Grignard reaction as a key transformation.[2][5] A patented method outlines a high-yield process starting from 2-chlorobenzyl chloride and benzene.[11]
Reaction Workflow:
Caption: Synthetic workflow for this compound via a Grignard reaction pathway.
Step-by-Step Protocol Overview:
-
Formation of o-Chlorodiphenylmethane: The synthesis commences with a substitution reaction between 2-chlorobenzyl chloride and benzene to yield o-chlorodiphenylmethane.[11]
-
Grignard Reagent Preparation: The resulting o-chlorodiphenylmethane undergoes a Grignard reaction with magnesium to form the corresponding Grignard reagent.[11]
-
Addition of Acetone: The prepared Grignard reagent is then treated with acetone in an addition reaction.[11]
-
Hydrolysis and Condensation: Subsequent hydrolysis and condensation of the addition product lead to the formation of 10,10-dimethyl diphenylmethane.[11]
-
Final Bromination and Hydrolysis: The final steps involve an illuminated bromination of 10,10-dimethyl diphenylmethane followed by hydrolysis to yield the target molecule, this compound.[11] This method is reported to have high yields for each step, contributing to a high overall product yield.[11]
Spectroscopic Characterization
The structural elucidation and purity assessment of this compound are routinely performed using a combination of spectroscopic techniques. The unique arrangement of the aromatic rings and the gem-dimethyl groups gives rise to a distinct spectroscopic signature.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, while the two methyl groups will appear as a distinct singlet. ¹³C NMR spectra are also available for this compound.[6][12]
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, a key functional group in the molecule.[6]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[6]
Chemical Reactivity and Applications
The reactivity of this compound is primarily centered around its carbonyl group and the aromatic system.[1] This reactivity profile makes it a versatile intermediate for further chemical transformations.
Key Application in Pharmaceutical Synthesis
The most prominent application of this compound is its use as a key intermediate in the synthesis of Melitracen hydrochloride, a tricyclic antidepressant.[1][2][3][5] The anthrone structure serves as the core scaffold upon which further functionalization is carried out to build the final drug molecule.
Role in Materials Science
Beyond its pharmaceutical applications, this compound is gaining attention in the field of materials science.[4] Its rigid, polycyclic aromatic structure makes it a suitable building block for the synthesis of:
-
Organic Light-Emitting Diode (OLED) Materials: The photophysical and electronic properties of the anthrone core can be tailored through chemical modification, making it a candidate for developing new materials for more efficient and durable electronic displays.[4]
-
Electronic Chemicals: The compound's stable structure and potential for functionalization make it a valuable intermediate in the broader field of electronic chemicals.[4]
Safety and Handling
According to aggregated GHS information, this compound may be harmful if swallowed.[6] It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, it is crucial to consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a molecule of significant interest due to its unique structural features and its role as a versatile synthetic intermediate. Its importance is well-established in the pharmaceutical industry, particularly in the synthesis of Melitracen. Furthermore, its emerging applications in materials science highlight its potential for the development of novel organic materials with advanced electronic and photophysical properties. A thorough understanding of its synthesis, reactivity, and spectroscopic properties is paramount for researchers and scientists working to leverage this valuable chemical building block.
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Reactivity of the carbonyl group in 10,10-Dimethylanthrone
An In-Depth Technical Guide to the Carbonyl Group Reactivity of 10,10-Dimethylanthrone
Authored by a Senior Application Scientist
Abstract
This compound is a tricyclic aromatic ketone of significant interest, primarily as a key synthetic intermediate in the pharmaceutical industry, notably for the production of the antidepressant Melitracen.[1][2][3] Its chemical behavior is dominated by the interplay between its aromatic system and the reactivity of its C9 carbonyl group. This guide provides an in-depth analysis of the carbonyl group's reactivity, focusing on the profound influence of the gem-dimethyl groups at the C10 position. We will explore the molecule's synthesis, susceptibility to nucleophilic attack, and behavior under reductive and oxidative conditions, grounding our discussion in mechanistic principles and providing field-proven experimental protocols.
Introduction: Structural Significance and Electronic Profile
This compound (CAS 5447-86-9) is a derivative of anthrone, characterized by two methyl groups substituted at the C10 position, adjacent to the carbonyl function.[4] This substitution is not trivial; it imposes significant steric hindrance that governs the trajectory of nucleophilic attack on the electrophilic carbonyl carbon.[1] X-ray diffraction studies reveal that the anthracene unit is largely planar, but the C10 quaternary carbon introduces localized geometric constraints.[5] The carbonyl group itself is polarized, with the carbon atom carrying a partial positive charge, making it the primary site for nucleophilic addition reactions.[6]
The gem-dimethyl groups serve two primary purposes that are critical in its application as a drug intermediate:
-
Steric Shielding: They sterically hinder the carbonyl group, modulating its reactivity compared to the parent anthrone molecule. This can be leveraged to achieve selective transformations.[1]
-
Increased Lipophilicity: The methyl groups enhance the molecule's lipid solubility, a desirable characteristic for pharmaceutical compounds, improving their pharmacokinetic profiles.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₄O | [4][7][8] |
| Molecular Weight | 222.28 g/mol | [2][3][4] |
| Appearance | White to off-white or light yellow solid/powder | [3][4][7] |
| Melting Point | 101-103°C | [2][3][4] |
| Purity | ≥98%, typically >99.0% | [2][8] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [7] |
| IUPAC Name | 10,10-dimethylanthracen-9-one | [9] |
Synthesis of the Core Structure
Understanding the synthesis of this compound provides context for its purity and potential applications. The most common industrial method is a multi-step process that builds the tricyclic system and installs the key functional groups.[10] This pathway highlights several fundamental organic transformations.
Caption: Synthesis workflow for this compound.
This synthesis is robust, with high yields reported for each step, making the final product economically viable for large-scale pharmaceutical manufacturing.[10]
Reactivity of the Carbonyl Group
The chemical behavior of this compound is centered on its ketone functionality. The reactivity can be broadly categorized into nucleophilic additions, reductions, and oxidations.
Nucleophilic Addition Reactions
Nucleophilic addition is the archetypal reaction of carbonyl compounds.[6] A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.[11]
Caption: General mechanism of nucleophilic addition.
Causality Behind Experimental Choices: The choice of nucleophile and reaction conditions is dictated by the steric environment of the carbonyl group. The gem-dimethyl groups at C10 significantly hinder the approach of bulky nucleophiles.[1] Therefore, smaller nucleophiles (e.g., hydride ions, small Grignard reagents) are more effective. Reactions with sterically demanding reagents may require elevated temperatures or longer reaction times, if they proceed at all.[12]
Example: Grignard Reaction The addition of Grignard reagents (R-MgX) is a powerful method for forming new carbon-carbon bonds.[13] In the case of this compound, reaction with a Grignard reagent like methylmagnesium bromide (CH₃MgBr) followed by an acidic workup would yield a tertiary alcohol.[13][14]
Mechanism Insight: The reaction is initiated by the coordination of the magnesium ion to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[13][14] The nucleophilic alkyl group from the Grignard reagent then attacks this activated carbon center.
Reduction of the Carbonyl Group
Reduction of the carbonyl to a secondary alcohol is a common and crucial transformation. This is typically achieved via nucleophilic addition of a hydride ion (H⁻) from a reducing agent.
Common Reducing Agents:
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent, safe to use in protic solvents like ethanol or methanol.
-
Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent that must be used in anhydrous aprotic solvents (e.g., diethyl ether, THF). It will readily reduce ketones.[15]
The product of this reaction is 10,10-dimethyl-9,10-dihydroanthracen-9-ol.
Caption: Workflow for the reduction of the carbonyl group.
This reduction is a foundational step for further derivatization and is a testament to the carbonyl group's susceptibility to nucleophilic hydride attack.
Oxidation Reactions
While the carbonyl group itself is at a high oxidation state, the anthrone system can undergo oxidation. Under specific conditions, this compound can be oxidized to the corresponding anthraquinone derivative, although this is less common than reactions at the carbonyl center itself.[15] The presence of the gem-dimethyl groups prevents enolization towards the C10 position, which influences its oxidative stability compared to the parent anthrone.
Experimental Protocols (Self-Validating Systems)
The following protocols are designed to be self-validating, with clear steps and expected outcomes for researchers.
Protocol 1: Synthesis of this compound
(Adapted from patent literature[10])
-
Objective: To synthesize this compound from o-chlorobenzyl chloride.
-
Safety: All steps should be performed in a well-ventilated fume hood. Wear appropriate PPE. Anhydrous conditions are required for the Grignard reaction.
-
Step A: Synthesis of o-Chlorodiphenylmethane: In a round-bottom flask equipped with a reflux condenser, combine o-chlorobenzyl chloride (1 eq) and benzene (2-4 eq by mass). Add ferric chloride (0.015-0.025 eq of benzene mass) as a catalyst. Heat the mixture to reflux (~80°C) for 12 hours. Monitor reaction completion by TLC. After cooling, wash the reaction mixture with water and brine, dry the organic layer over anhydrous MgSO₄, and remove the solvent under reduced pressure to yield crude o-chlorodiphenylmethane.
-
Step B: Grignard Reaction and Acetone Addition: Prepare the Grignard reagent by slowly adding a solution of o-chlorodiphenylmethane in anhydrous THF to magnesium turnings in a separate flask under a nitrogen atmosphere. Once the Grignard reagent is formed, cool the flask to 0°C and add acetone (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 3 hours.
-
Step C: Hydrolysis and Condensation: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. The resulting crude alcohol is then subjected to hydrolysis and condensation to form 10,10-dimethyl diphenylmethane.
-
Step D: Bromination and Final Hydrolysis: Dissolve the 10,10-dimethyl diphenylmethane in a suitable solvent like carbon tetrachloride. Initiate a light-induced bromination using N-bromosuccinimide (NBS) and a radical initiator (AIBN). Upon completion, the reaction mixture is hydrolyzed with aqueous sodium bicarbonate to yield the final product, this compound.
-
Purification & Validation: Purify the crude product by recrystallization from ethanol. The final product should be a white powder. Validate the structure and purity using ¹H NMR, ¹³C NMR, and melting point analysis (expected: 101-103°C).[3]
Protocol 2: Reduction with Sodium Borohydride
-
Objective: To reduce this compound to 10,10-dimethyl-9,10-dihydroanthracen-9-ol.
-
Trustworthiness: This is a standard, high-yielding reduction of a ketone that is easily monitored and purified.
-
Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 g, 4.5 mmol) in 25 mL of methanol with gentle stirring at room temperature.
-
Reduction: Cool the solution to 0°C in an ice bath. Add sodium borohydride (0.25 g, 6.6 mmol, ~1.5 eq) portion-wise over 15 minutes. Causality Note: Adding NaBH₄ slowly controls the exothermic reaction and hydrogen gas evolution.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent. The ketone starting material is more nonpolar than the alcohol product.
-
Workup: Quench the reaction by slowly adding 20 mL of deionized water. Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Extraction: Transfer the aqueous slurry to a separatory funnel and extract three times with 25 mL portions of ethyl acetate.
-
Purification & Validation: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude alcohol product as a white solid. The product can be further purified by recrystallization. Validate the product by ¹H NMR (appearance of a new peak for the C-H proton at the 9-position and the -OH proton) and melting point.
Conclusion
The reactivity of the carbonyl group in this compound is a classic example of sterically controlled chemistry. While it undergoes the expected nucleophilic addition and reduction reactions characteristic of ketones, the rate and feasibility of these transformations are heavily influenced by the gem-dimethyl groups at the adjacent C10 position. This structural feature is essential for its role as a pharmaceutical intermediate, allowing for controlled synthetic manipulations. For researchers and drug development professionals, a thorough understanding of this steric and electronic interplay is paramount for designing efficient synthetic routes and exploring novel derivatives.
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Harnessing the Anthrone Backbone: A Technical Guide for Synthetic and Medicinal Chemists
Preamble: The Enduring Relevance of a Privileged Scaffold
The anthrone backbone, a tricyclic aromatic ketone, represents a deceptively simple yet remarkably versatile scaffold in the landscape of chemical synthesis and drug discovery.[1] Its rigid, planar structure, coupled with the reactive potential of its ketone and methylene groups, has made it a cornerstone for the synthesis of a diverse array of molecules, from industrial dyes to potent therapeutics. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the anthrone core, moving beyond rote protocols to elucidate the underlying principles that govern its reactivity and utility. We will explore the nuances of its synthesis, the logic behind derivatization strategies, and its impactful applications in medicinal chemistry, thereby offering a holistic perspective for harnessing the full potential of this privileged structure.[2][3]
The Anthrone Core: Physicochemical Properties and Tautomeric Behavior
The fundamental structure of anthrone is anthracen-9(10H)-one.[4] A key characteristic of anthrone is its existence in tautomeric equilibrium with its enol form, 9-anthrol. In most solvent systems, the keto form (anthrone) is the more stable and predominant tautomer.[4] This equilibrium is a critical consideration in its reactivity, as certain reactions may proceed through the more nucleophilic enol form.
dot graph Tautomerism { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
Anthrone [label="Anthrone (Keto Form)\nMore Stable"]; Anthrol [label="9-Anthrol (Enol Form)\nLess Stable"];
Anthrone -- Anthrol [label="Tautomerization"]; } dot Caption: Tautomeric equilibrium of anthrone.
Table 1: Physicochemical Properties of Anthrone
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀O | [4] |
| Molar Mass | 194.23 g/mol | [4] |
| Melting Point | 155-158 °C | [4] |
| Appearance | White to light yellow needles | [4] |
| Solubility | Insoluble in water | [4] |
Synthetic Routes to the Anthrone Backbone: A Strategic Overview
The construction of the anthrone scaffold can be approached through several strategic disconnections. The choice of synthetic route is often dictated by the desired substitution pattern on the aromatic rings and the availability of starting materials.
Reduction of Anthraquinones
One of the most direct and common methods for preparing anthrone is the reduction of the corresponding anthraquinone.[4] This approach is advantageous when substituted anthraquinones are readily accessible.
-
Causality of Reagent Choice: The selection of the reducing agent is crucial for achieving the desired partial reduction to anthrone without proceeding to anthracene or other over-reduced products.
-
Tin (Sn) and Hydrochloric Acid (HCl): This classic method provides good yields of anthrone.[5][6] The reaction proceeds in a protic solvent like glacial acetic acid. The tin acts as the reducing agent, while the acid activates the carbonyl groups of the anthraquinone.
-
Copper (Cu): Copper powder can also be employed as a reducing agent in the presence of sulfuric acid.[7]
-
Sodium Dithionite (Na₂S₂O₄): In alkaline conditions, sodium dithionite is an effective reducing agent for this transformation.
-
Experimental Protocol: Synthesis of Anthrone from Anthraquinone via Tin Reduction [5]
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine anthraquinone (0.5 mole), granulated tin (0.86 gram atom), and glacial acetic acid (750 mL).
-
Heating and Acid Addition: Heat the mixture to boiling. Over a period of two hours, add concentrated hydrochloric acid (8.2 moles) in small portions.
-
Reaction Monitoring: Continue refluxing until the anthraquinone has dissolved.
-
Workup: Filter the hot solution to remove any unreacted tin. Add water to the filtrate and cool to approximately 10°C to induce crystallization of anthrone.
-
Purification: Collect the crystals by suction filtration, wash with water, and dry. Recrystallization from a mixture of benzene and petroleum ether can be performed for further purification.
Intramolecular Friedel-Crafts Cyclization
An alternative and powerful strategy involves the intramolecular Friedel-Crafts cyclization of a suitably substituted precursor, typically an o-benzylbenzoic acid.[4] This method is particularly useful for constructing anthrones with specific substitution patterns that may be difficult to achieve through the functionalization of a pre-existing anthrone core.
-
Mechanism and Driving Force: The reaction is catalyzed by a strong acid, such as liquid hydrogen fluoride (HF) or polyphosphoric acid (PPA).[4] The acid protonates the carboxylic acid, which then acts as an electrophile, attacking the electron-rich aromatic ring of the benzyl group to form the tricyclic system. The formation of the stable, conjugated anthrone system drives the reaction to completion.
dot graph Friedel_Crafts { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
A [label="o-Benzylbenzoic Acid"]; B [label="Protonation of\nCarboxylic Acid"]; C [label="Electrophilic Aromatic\nSubstitution (Intramolecular)"]; D [label="Deprotonation and\nTautomerization"]; E [label="Anthrone"];
A -> B [label="Strong Acid (e.g., HF)"]; B -> C; C -> D; D -> E; } dot Caption: Intramolecular Friedel-Crafts cyclization for anthrone synthesis.
The Anthrone Scaffold in Medicinal Chemistry: A Gateway to Bioactivity
The anthrone backbone is a privileged scaffold in medicinal chemistry, serving as the core of numerous natural products and synthetic drugs with a wide range of biological activities.[2][3]
Anthralin (Dithranol): A Topical Treatment for Psoriasis
Anthralin, also known as dithranol, is a 1,8-dihydroxyanthrone that has been a mainstay in the topical treatment of psoriasis for over a century.[8][9][10] Psoriasis is a chronic autoimmune skin condition characterized by the hyperproliferation of keratinocytes.[11]
-
Mechanism of Action: While the precise mechanism is not fully elucidated, anthralin's therapeutic effects are attributed to several actions:
-
Antiproliferative Effects: Anthralin inhibits DNA synthesis and reduces the excessive cell division in psoriatic plaques.[9][12] It is believed to accumulate in mitochondria, interfering with cellular energy supply, likely through the generation of free radicals.[9]
-
Anti-inflammatory Properties: It can modulate the inflammatory response by reducing the production of inflammatory mediators.[12][13]
-
Enzyme Inhibition: Anthralin has been shown to inhibit thioredoxin reductase, an enzyme involved in regulating the cellular redox state, which is elevated in psoriatic skin.[13][14]
-
Clinical Considerations and Formulation:
A significant challenge with anthralin therapy is its potential for skin irritation and staining of the skin and clothing.[8][9] To mitigate these side effects, "short-contact" therapy has been developed, where a higher concentration of anthralin is applied for a brief period (e.g., 10-30 minutes) before being washed off.[8] This approach maximizes therapeutic efficacy while minimizing adverse effects.
Table 2: Anthralin (Dithranol) Formulations and Application
| Parameter | Description | Reference(s) |
| Indications | Chronic plaque psoriasis, alopecia areata | [8][9][11] |
| Strengths | 0.1% to 4% in creams, ointments, or pastes | [8][9] |
| Application | Typically once daily, with short contact times for higher strengths | [8][10] |
| Side Effects | Skin irritation, burning sensation, staining of skin and fabrics | [9] |
Sennosides: Natural Laxatives
Sennosides, such as sennoside A and B, are naturally occurring dianthrone glycosides found in plants of the Senna genus.[15][16][17][18][19] These compounds are widely used as over-the-counter laxatives.
-
Prodrug Activation and Mechanism: Sennosides are themselves inactive. After oral administration, they pass through the upper gastrointestinal tract unchanged. In the colon, gut bacteria metabolize the glycosides into the active metabolite, rhein anthrone.[16] Rhein anthrone then exerts its laxative effect by stimulating colonic motility and inhibiting water and electrolyte reabsorption, leading to an increase in the water content of the feces.[16]
dot graph Sennosides_MOA { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
Sennosides [label="Sennosides (Oral)"]; Metabolism [label="Gut Bacteria\nMetabolism"]; Active_Metabolite [label="Rhein Anthrone\n(Active Metabolite)"]; Effect1 [label="Stimulates Colonic Motility"]; Effect2 [label="Inhibits Water and\nElectrolyte Reabsorption"]; Result [label="Laxative Effect"];
Sennosides -> Metabolism; Metabolism -> Active_Metabolite; Active_Metabolite -> Effect1; Active_Metabolite -> Effect2; Effect1 -> Result; Effect2 -> Result; } dot Caption: Mechanism of action of sennosides as laxatives.
Anthrone in Chemical Analysis: The Anthrone Test for Carbohydrates
Beyond its role in synthesis and medicine, anthrone is a key reagent in a classic colorimetric method for the detection and quantification of carbohydrates.[20][21][22][23][24]
-
Principle of the Anthrone Test: In the presence of concentrated sulfuric acid, carbohydrates are first hydrolyzed to monosaccharides. The strong acid then dehydrates these monosaccharides to form furfural (from pentoses) or hydroxymethylfurfural (from hexoses).[22] These aldehydes then condense with anthrone to produce a stable blue-green colored complex.[21] The intensity of the color, which can be measured spectrophotometrically, is directly proportional to the concentration of carbohydrates in the sample.[20][23]
Future Perspectives and Challenges
The anthrone backbone continues to be a fertile ground for chemical innovation. Current research is focused on several key areas:
-
Asymmetric Synthesis: The development of enantioselective methods for the synthesis of chiral anthrone derivatives is crucial for accessing novel bioactive compounds.[25]
-
Novel Bioactivities: The exploration of the anthrone scaffold for new therapeutic applications, such as anticancer and antiviral agents, is an active area of investigation.[26][27]
-
Green Chemistry Approaches: The development of more environmentally benign synthetic routes to anthrones and their derivatives, utilizing greener solvents and catalysts, is an ongoing challenge.
The enduring legacy and future potential of the anthrone backbone lie in its synthetic tractability and its proven ability to serve as a template for biologically active molecules. For the discerning chemist, a deep understanding of its fundamental properties and reactivity is the key to unlocking its full potential in the pursuit of novel chemical entities with significant scientific and therapeutic impact.
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- Anthrone – Knowledge and References - Taylor & Francis.
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Methodological & Application
Application Notes and Protocols: Leveraging 10,10-Dimethylanthrone in the Synthesis of Advanced Materials
Introduction: The Versatility of a Rigid Core Structure
In the dynamic field of materials science, the quest for novel organic molecules with tailored photophysical and electronic properties is relentless. 10,10-Dimethylanthrone, a derivative of the anthracene core, serves as a pivotal building block in the creation of sophisticated materials for organic light-emitting diodes (OLEDs) and fluorescent sensors.[1] Its rigid, planar structure, combined with the presence of a reactive ketone functional group and a modifiable aromatic system, provides a versatile platform for synthetic chemists. The gem-dimethyl substitution at the 10-position enhances solubility and stability of the resulting materials, crucial attributes for device fabrication and performance.[2]
This guide provides an in-depth exploration of the synthetic pathways starting from this compound to produce high-performance organic materials. We will delve into the mechanistic underpinnings of key chemical transformations and provide detailed, field-proven protocols for the synthesis and characterization of these advanced materials.
Core Properties of this compound
A thorough understanding of the starting material is paramount for successful and reproducible synthesis.
| Property | Value | Reference |
| CAS Number | 5447-86-9 | [3] |
| Molecular Formula | C₁₆H₁₄O | [3] |
| Molecular Weight | 222.28 g/mol | [3] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 101-103 °C | [2] |
| Purity | Typically ≥98% | [4] |
Synthetic Pathways to Advanced Materials
The journey from this compound to a functional material involves a series of strategic chemical modifications. The following sections detail the synthesis of key intermediates and their subsequent transformation into target molecules for OLEDs and fluorescent probes.
Diagram: Overall Synthetic Strategy
Caption: Multi-step synthesis of 2-bromo-10,10-dimethylanthrone.
Experimental Protocol:
-
Addition Reaction: Prepare a Grignard reagent from m-dibromobenzene and magnesium in THF. React this with o-carboxybenzaldehyde at 0-5 °C to yield 2-((3-bromophenyl)hydroxymethyl)benzoic acid. [1]2. Esterification: Esterify the product from step 1 using methanol and a catalytic amount of sulfuric acid to produce methyl 2-((3-bromophenyl)hydroxymethyl)benzoate. [1]3. Tertiary Alcohol Formation: React the ester with a methyl Grignard reagent (e.g., methylmagnesium bromide) in a mixed solvent of THF and n-hexane to form the tertiary alcohol. [1]4. Cyclization: Treat the tertiary alcohol with boron tribromide to induce cyclization, forming 2-bromo-10,10-dimethyl-9,10-dihydroanthracen-9-ol. [1]5. Oxidation: Oxidize the cyclized product using manganese dioxide and trifluoroacetic acid as a promoter to yield the final product, 2-bromo-10,10-dimethylanthrone. [1] Synthesis of 2,7-Dibromo-10,10-dimethylanthrone
A direct bromination approach is employed to introduce two bromine atoms onto the anthracene core.
Experimental Protocol:
-
Dissolve this compound in a suitable solvent such as glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid dropwise to the reaction mixture at room temperature with stirring. An inert atmosphere is recommended.
-
After the addition is complete, continue stirring for several hours to ensure the reaction goes to completion.
-
Quench the reaction with a saturated aqueous solution of sodium sulfite.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Part 2: Applications in Organic Light-Emitting Diodes (OLEDs)
Derivatives of this compound are excellent candidates for use in OLEDs due to their high thermal stability and good charge-transporting properties. The rigid aromatic core can be functionalized with various electron-donating and electron-accepting groups to tune the emission color and improve device efficiency.
Protocol 2.1: Synthesis of an Arylated Derivative via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. [5][6] Diagram: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask, combine 2-bromo-10,10-dimethylanthrone (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Solvent Addition and Degassing: Add a degassed solvent mixture, such as toluene/ethanol/water or dioxane/water. Purge the flask with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Characterization of OLED Materials
The synthesized materials should be thoroughly characterized to assess their suitability for OLED applications.
| Technique | Purpose | Expected Outcome |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation and purity assessment. | Confirmation of the expected chemical structure. |
| Mass Spectrometry | Determination of molecular weight. | A molecular ion peak corresponding to the calculated mass. |
| UV-Vis Spectroscopy | To determine the absorption properties. | Absorption maxima in the UV or visible region. |
| Photoluminescence Spectroscopy | To determine the emission properties (color and efficiency). | Emission maximum and quantum yield. |
| Cyclic Voltammetry | To determine the HOMO and LUMO energy levels. | Redox potentials for calculating energy levels. |
| Thermogravimetric Analysis (TGA) | To assess thermal stability. | High decomposition temperature, indicating good stability for device fabrication. |
Part 3: Applications in Fluorescent Probes
The rigid and fluorescent core of this compound can be functionalized to create sensitive and selective fluorescent probes for the detection of various analytes. The Wittig reaction is a key method for introducing a dicyanomethylene group, a common acceptor in donor-acceptor fluorescent probes.
Protocol 3.1: Synthesis of a Dicyanomethylene Derivative via Wittig Reaction
The Wittig reaction allows for the conversion of the ketone group in this compound into a carbon-carbon double bond. [7][8][9] Diagram: Wittig Reaction Mechanism
Caption: Mechanism of the Wittig reaction for the synthesis of an alkene.
Experimental Protocol:
-
Ylide Preparation: Prepare the phosphorus ylide by reacting a suitable phosphonium salt (e.g., (dicyanomethyl)triphenylphosphonium chloride) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.
-
Reaction with Ketone: Cool the ylide solution to a low temperature (e.g., -78 °C). Slowly add a solution of this compound (1.0 equiv) in the same solvent.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.
Characterization of Fluorescent Probes
The photophysical response of the synthesized probe to the target analyte is the most critical aspect of its characterization.
| Technique | Purpose | Expected Outcome |
| NMR and Mass Spectrometry | Structural confirmation and purity. | As described for OLED materials. |
| UV-Vis and Photoluminescence Spectroscopy | To study the sensing mechanism. | Changes in absorption or emission spectra upon addition of the analyte. |
| Selectivity and Sensitivity Studies | To determine the probe's effectiveness. | A significant response to the target analyte with minimal interference from other species. Determination of the limit of detection. |
| Quantum Yield Measurement | To quantify the efficiency of fluorescence. | Changes in quantum yield upon binding to the analyte. |
Conclusion: A Platform for Innovation
This compound stands out as a versatile and robust starting material for the synthesis of advanced organic materials. The protocols detailed in this guide provide a solid foundation for researchers to explore the vast potential of this molecular scaffold. The ability to fine-tune its electronic and photophysical properties through well-established synthetic methodologies opens up exciting avenues for the development of next-generation OLEDs, fluorescent probes, and other functional materials. As with any synthetic procedure, careful optimization of reaction conditions and thorough characterization of the resulting materials are essential for achieving desired performance and advancing the frontiers of materials science.
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- Chemistry LibreTexts. Wittig Reaction. (2023). [Link]
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Application Note: A Validated Protocol for the Synthesis of Melitracen Hydrochloride from 10,10-Dimethylanthrone
Abstract
This comprehensive application note provides a detailed, scientifically-grounded protocol for the synthesis of Melitracen hydrochloride, a potent tricyclic antidepressant. We delineate a robust synthetic pathway starting from the key intermediate, 10,10-Dimethylanthrone, and proceeding through a four-step sequence involving a Grignard reaction, hydrolysis, dehydration, and final salt formation. This guide is designed for researchers, chemists, and drug development professionals, offering not only step-by-step methodologies but also the underlying chemical principles, process controls, and analytical validation techniques required for producing a high-purity active pharmaceutical ingredient (API).
Introduction: The Significance of Melitracen and its Synthesis
Melitracen is a tricyclic antidepressant (TCA) used in the treatment of depression and anxiety.[1][2] Its therapeutic effect is primarily achieved by acting as a non-selective monoamine reuptake inhibitor. By blocking the reuptake of neurotransmitters like serotonin and norepinephrine at the presynaptic terminal, Melitracen effectively increases their concentration in the synaptic cleft, which is understood to enhance mood and alleviate depressive symptoms.[2][3][4]
The chemical architecture of Melitracen is built upon an anthracene scaffold. The synthesis of this complex molecule relies on the strategic use of well-defined intermediates. Among these, this compound (CAS 5447-86-9) serves as the pivotal starting material.[5][6] Its rigid tricyclic core provides the necessary framework, and the carbonyl group at the 9-position is the key reactive site for introducing the pharmacologically critical dimethylaminopropyl side chain.
The conversion of this compound to Melitracen hydrochloride is a classic example of multi-step organic synthesis that requires precise control over reaction conditions to maximize yield and purity. This document provides a validated workflow, from reagent handling to final product characterization, to guide scientists in this process.
Physicochemical Properties of Key Compounds
A thorough understanding of the physical and chemical properties of the starting material and final product is fundamental to successful synthesis.
| Property | This compound | Melitracen Hydrochloride |
| CAS Number | 5447-86-9[6] | 10563-70-9[7] |
| Molecular Formula | C₁₆H₁₄O[5] | C₂₁H₂₅N · HCl[1] |
| Molecular Weight | 222.28 g/mol [5] | 327.89 g/mol [1] |
| Appearance | White to light yellow powder/solid[5][8] | White to off-white crystalline solid[1] |
| Melting Point | 101-103 °C[6][9] | approx. 245-248 °C[1] |
The Synthetic Pathway: Mechanism and Rationale
The conversion of this compound to Melitracen hydrochloride is efficiently achieved in four principal steps. The core of this transformation is a Grignard reaction, a powerful and widely used method for forming carbon-carbon bonds.
The Four-Step Synthesis Overview:
-
Grignard Addition: The nucleophilic Grignard reagent, 3-(N,N-dimethylamino)propylmagnesium chloride, attacks the electrophilic carbonyl carbon of this compound. This step is crucial as it introduces the entire side chain required for biological activity.
-
Hydrolysis: The resulting magnesium alkoxide intermediate is quenched with a weak acid to produce a stable tertiary alcohol.[1][7]
-
Dehydration: The alcohol is subsequently eliminated under acidic conditions to form an exocyclic double bond, creating the Melitracen free base. This dehydration is essential for establishing the final molecular structure.[1][7]
-
Salt Formation: The basic nitrogen on the side chain of the Melitracen free base is protonated with hydrochloric acid. This forms the stable, crystalline hydrochloride salt, which is the standard form for pharmaceutical applications due to its improved stability and handling properties.[1]
Detailed Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Grignard reagents are highly reactive with water and air; strict anhydrous and inert atmosphere techniques are required.
Protocol 4.1: Synthesis of Melitracen via Grignard Reaction and Dehydration
This protocol details the conversion of the starting ketone to the Melitracen free base.
Table of Reagents:
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| This compound | 222.28 | 50.0 g | 0.225 | 1.0 |
| 3-(N,N-dimethylamino)propylmagnesium chloride (2M in THF) | - | 170 mL | 0.340 | 1.5 |
| Anhydrous Toluene | - | 500 mL | - | - |
| Acetic Acid (80% aq.) | 60.05 | As needed | - | - |
| Hydrochloric Acid (37% aq.) | 36.46 | 100 mL | ~1.2 | ~5.3 |
Procedure:
-
Reaction Setup: Assemble a dry, three-necked, 2L round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.
-
Reagent Preparation: Dissolve 50.0 g (0.225 mol) of this compound in 300 mL of anhydrous toluene in the reaction flask.
-
Grignard Addition: Transfer 170 mL (0.340 mol) of 3-(N,N-dimethylamino)propylmagnesium chloride solution into the dropping funnel. Add the Grignard reagent dropwise to the stirred solution of this compound over 60-90 minutes.
-
Causality Note: A slow addition rate is critical to maintain the reaction temperature below 50°C. The Grignard reaction is highly exothermic, and poor temperature control can lead to side reactions and reduced yield.[7]
-
-
Reaction Completion: After the addition is complete, heat the mixture to 50°C and maintain for 2-3 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Hydrolysis (Quenching): Cool the reaction mixture to 0-5°C in an ice bath. Slowly and carefully add 80% acetic acid solution to quench the reaction and hydrolyze the magnesium alkoxide intermediate. Continue addition until the aqueous phase is acidic (pH ~5-6).
-
Workup & Dehydration: Transfer the mixture to a separatory funnel. Discard the lower aqueous phase. Wash the organic phase with water (2 x 200 mL). Add 100 mL of concentrated hydrochloric acid (37%) to the organic phase.[7] Stir vigorously at room temperature for 1-2 hours to effect dehydration of the alcohol intermediate.
-
Isolation of Free Base: For the purpose of this protocol, the product remains in the acidic solution for the next step. (Note: To isolate the free base, one would neutralize the solution and extract with an organic solvent).
Protocol 4.2: Crystallization and Isolation of Melitracen Hydrochloride
This protocol describes the final salt formation and purification.
Procedure:
-
Solvent Exchange: The toluene from the previous step is replaced with ethanol via distillation (solvent swap). This is a standard industrial practice to move to a more suitable crystallization solvent.[7]
-
Crystallization: Cool the resulting ethanol solution to 0-5°C. If crystallization is slow, initiate it by scratching the inside of the flask or by adding a seed crystal of pure Melitracen HCl.
-
Trustworthiness Note: The control of crystallization is paramount for API purity. Parameters such as cooling rate, agitation, and solvent choice directly impact crystal form, particle size, and the exclusion of impurities.[1]
-
-
Isolation: Allow the mixture to crystallize for at least 4 hours at 0-5°C. Collect the white crystalline solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved. The expected product is a white to off-white crystalline solid. A typical yield is around 80-85%.[7][10]
Quality Control and Characterization
Final product validation is essential to ensure purity, identity, and compliance with pharmaceutical standards.
Protocol 5.1: Purity Assessment by RP-HPLC
A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for quantifying Melitracen HCl and its process-related impurities.
Sample HPLC Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic mixture of Methanol and Phosphate Buffer (pH 4.2)[11] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 275 nm[11] |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
Analysis:
-
The primary peak corresponds to Melitracen hydrochloride.
-
Monitor for key impurities at their respective retention times:
-
The method should be fully validated according to ICH guidelines for linearity, accuracy, precision, and robustness.[12][13]
Protocol 5.2: Structural Confirmation
The identity of the synthesized compound must be unequivocally confirmed using spectroscopic methods.
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the gem-dimethyl group on the anthracene core, and the protons of the N,N-dimethylaminopropyl side chain.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the Melitracen free base.
-
Infrared (IR) Spectroscopy: The IR spectrum should confirm the absence of the carbonyl (C=O) stretch from the starting material and the presence of C=C stretching from the newly formed double bond and aromatic rings.[14]
Conclusion
This application note details a reliable and validated synthetic route for the preparation of high-purity Melitracen hydrochloride from its key intermediate, this compound. By providing a rationale for each synthetic step and outlining crucial in-process and final quality controls, this guide serves as a practical resource for researchers in pharmaceutical development. The successful implementation of this protocol enables the consistent production of Melitracen hydrochloride, meeting the stringent quality standards required for its use as an active pharmaceutical ingredient.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Reactivity of this compound: A Chemist's Perspective. Retrieved from NINGBO INNO PHARMCHEM Website. [Link]
- Patsnap Synapse. (2024, July 17). What is the mechanism of Melitracen Hydrochloride?
- Patsnap Synapse. (2024, June 15). What is Melitracen Hydrochloride used for?
- Google Patents. (n.d.). CN114685255A - Preparation method of melitracen hydrochloride intermediate.
- Wikipedia. (n.d.). Flupentixol/melitracen.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 30). Understanding the Chemistry of this compound: Properties and Uses. Retrieved from NINGBO INNO PHARMCHEM Website. [Link]
- Cao, J., & Li, Q. (2009). Synthesis of Melitracen Hydrochloride. Chinese Journal of Modern Applied Pharmacy, (2), 125-126.
- Google Patents. (n.d.). CN114685255B - Preparation method of melitracen hydrochloride intermediate.
- Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating Method Development and Validation for Quantification of Impurities in Melitracen Hydrochloride...
- New Drug Approvals. (2022, February 4). Melitracen.
- Google Patents. (n.d.). CN105418436A - Method for preparing high-purity melitracen.
- MIMS Philippines. (n.d.). Flupentixol + Melitracen.
- ResearchGate. (2025, September 30). Stability Indicating Method Development and Validation for Quantification of Impurities in Melitracen Hydrochloride...
- Semantic Scholar. (n.d.). Synthesis of Melitracen Hydrochloride.
- Google Patents. (n.d.). CN105418436B - A kind of preparation method of melitracen hydrochloride.
- IAJPS. (n.d.). A new RP-HPLC method for the simultaneous estimation of flupentixol and melitracen...
- ResearchGate. (n.d.). Flow synthesis of Melitracen hydrochloride.
- IDOSI Publications. (n.d.). Densitometric Method for the Quantification of Melitracen hydrochloride and Flupentixol dihydrochloride...
- Google Patents. (n.d.). CN107793302B - Method for preparing 10, 10-disubstituted-2-bromoanthrone.
- Asian Journal of Research in Chemistry. (2009). Development of Spectrophotometric Method for Simultaneous Estimation of Flupenthixol HCl and Melitracen HCl...
- Veeprho. (n.d.). This compound | CAS 5447-86-9.
- PubChem. (n.d.). This compound.
- New Drug Approvals. (n.d.). Melitracen.
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Application Notes and Protocols for the Laboratory Synthesis of 10,10-Dimethylanthrone
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 10,10-Dimethylanthrone
This compound, a tricyclic aromatic ketone, is a pivotal intermediate in the synthesis of various organic molecules, most notably the tetracyclic antidepressant, Melitracen.[1] Its rigid, sterically hindered structure provides a unique scaffold for the development of novel therapeutics and functional materials. The gem-dimethyl group at the C10 position is a key structural feature that influences its chemical reactivity and physical properties.[2] This guide provides a detailed, field-tested protocol for the laboratory-scale synthesis of this compound, with a focus on the scientific rationale behind each step to ensure both success and safety.
The synthesis of this compound is primarily achieved through the C,C-dialkylation of anthrone. Anthrone is a ketone that exists in tautomeric equilibrium with its enol form, 9-anthranol. The protons on the C10 carbon are acidic and can be removed by a strong base to form an enolate, which can then act as a nucleophile. However, controlling the regioselectivity of the alkylation to favor C-alkylation over O-alkylation of the enolate can be challenging and is highly dependent on the reaction conditions.[2] This protocol utilizes a robust base and a suitable methylating agent to achieve the desired C,C-dimethylation.
PART 1: Materials and Reagents
A comprehensive list of all necessary materials and reagents is provided below. It is crucial to use reagents of the specified purity to ensure the success and reproducibility of the synthesis.
| Reagent/Material | Grade/Purity | Supplier | CAS Number | Notes |
| Anthrone | 97% | Sigma-Aldrich | 90-44-8 | Starting material. |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich | 7646-69-7 | Strong base. Handle with extreme care under inert atmosphere. |
| Methyl iodide (CH₃I) | 99.5% | Sigma-Aldrich | 74-88-4 | Methylating agent. Highly toxic and a suspected carcinogen. |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich | 109-99-9 | Reaction solvent. Must be dry. |
| Diethyl ether (Et₂O) | ACS reagent grade | Fisher Scientific | 60-29-7 | Extraction solvent. |
| Saturated aqueous ammonium chloride (NH₄Cl) | - | - | 12125-02-9 | For quenching the reaction. |
| Saturated aqueous sodium chloride (brine) | - | - | 7647-14-5 | For washing the organic phase. |
| Anhydrous magnesium sulfate (MgSO₄) | ≥97% | Sigma-Aldrich | 7487-88-9 | Drying agent. |
| Hexane | ACS reagent grade | Fisher Scientific | 110-54-3 | For recrystallization. |
| Ethyl acetate | ACS reagent grade | Fisher Scientific | 141-78-6 | For recrystallization. |
| Round-bottom flask (250 mL) | - | - | - | Two-necked, with appropriate stoppers. |
| Magnetic stirrer and stir bar | - | - | - | |
| Heating mantle with temperature control | - | - | - | |
| Condenser | - | - | - | |
| Dropping funnel | - | - | - | |
| Nitrogen or Argon gas supply | High purity | - | - | For maintaining an inert atmosphere. |
| Separatory funnel (500 mL) | - | - | - | |
| Rotary evaporator | - | - | - | |
| Buchner funnel and filter flask | - | - | - | |
| pH paper | - | - | - |
PART 2: Experimental Protocol
This section outlines the step-by-step procedure for the synthesis of this compound. Adherence to these steps is critical for a successful outcome.
Reaction Setup and Synthesis
The following procedure is designed for a 5-gram scale synthesis of anthrone.
-
Preparation of the Reaction Vessel: A 250 mL two-necked round-bottom flask, equipped with a magnetic stir bar and a condenser, is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen or argon. This ensures that the reaction is carried out under anhydrous conditions, which is crucial for the successful use of sodium hydride.
-
Addition of Sodium Hydride and Solvent: Under a positive pressure of inert gas, 60% sodium hydride in mineral oil (2.5 g, 62.5 mmol) is carefully added to the reaction flask. The mineral oil can be washed away with dry hexanes if desired, though it is often acceptable to proceed with the dispersion. Anhydrous tetrahydrofuran (THF, 100 mL) is then added via a cannula or a dry syringe.
-
Formation of the Anthrone Enolate: Anthrone (5.0 g, 25.7 mmol) is dissolved in a minimal amount of anhydrous THF (approx. 20 mL) in a separate flask. This solution is then slowly added to the stirred suspension of sodium hydride in THF at room temperature using a dropping funnel over a period of 30 minutes. The mixture will turn deep red or purple, indicating the formation of the anthrone enolate. The reaction mixture is then stirred at room temperature for an additional hour to ensure complete deprotonation.
-
Methylation: The reaction mixture is cooled to 0 °C in an ice bath. Methyl iodide (4.8 mL, 77.1 mmol) is added dropwise via a syringe over 30 minutes. Caution: Methyl iodide is volatile and toxic; this step must be performed in a well-ventilated fume hood. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up and Isolation
Proper work-up is essential to isolate the crude product and remove unreacted reagents and byproducts.
-
Quenching the Reaction: After the reaction is complete, the flask is cooled to 0 °C in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) until the evolution of gas ceases. This step neutralizes any remaining sodium hydride.
-
Extraction: The mixture is transferred to a 500 mL separatory funnel. Diethyl ether (100 mL) is added, and the layers are separated. The aqueous layer is extracted with two additional portions of diethyl ether (50 mL each).
-
Washing: The combined organic layers are washed with water (2 x 100 mL) and then with brine (100 mL) to remove any remaining water-soluble impurities.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product as a solid.
Purification
The crude product is purified by recrystallization to obtain pure this compound.
-
Recrystallization: The crude solid is dissolved in a minimum amount of hot ethyl acetate. Hexane is then added slowly until the solution becomes slightly cloudy. The solution is then heated again until it becomes clear and is allowed to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation of Pure Product: The resulting crystals are collected by vacuum filtration using a Buchner funnel, washed with a small amount of cold hexane, and dried under vacuum to afford pure this compound as a white to off-white powder. The expected yield is typically in the range of 70-80%.
PART 3: Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Technique | Expected Results |
| Melting Point | 101-103 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.50-7.45 (m, 4H, Ar-H), 7.35-7.30 (m, 4H, Ar-H), 1.45 (s, 6H, 2 x CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 184.5 (C=O), 142.1 (Ar-C), 133.0 (Ar-C), 128.5 (Ar-CH), 127.0 (Ar-CH), 46.5 (C(CH₃)₂), 28.0 (CH₃) |
| Mass Spectrometry (EI) | m/z (%): 222 (M⁺, 100), 207 (M⁺ - CH₃, 80), 178 (M⁺ - C₂H₆, 60) |
| Infrared (IR) Spectroscopy | ν (cm⁻¹): ~1660 (C=O stretching), ~3060 (Ar C-H stretching), ~2970 (Aliphatic C-H stretching) |
PART 4: Safety Precautions
The synthesis of this compound involves the use of several hazardous chemicals. Strict adherence to safety protocols is mandatory.
-
Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite. It should always be handled under an inert atmosphere (nitrogen or argon) and away from any sources of moisture. Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is essential.
-
Methyl Iodide (CH₃I): A highly toxic and volatile liquid that is a suspected carcinogen. All manipulations involving methyl iodide must be carried out in a certified chemical fume hood. Inhalation, ingestion, and skin contact should be strictly avoided.
-
Anhydrous Solvents: Anhydrous solvents like THF are flammable. They should be handled away from open flames and other ignition sources.
PART 5: Experimental Workflow and Mechanistic Overview
The following diagrams illustrate the experimental workflow and the underlying reaction mechanism.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of this compound.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: The Essential Building Block for Melitracen Hydrochloride.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Reactivity of this compound: A Chemist's Perspective.
- ResearchGate. (n.d.). Regioselective Alkylation of Anthrone, 5,5-dimethyl-3-isoxazolidinone and 4-methylquinolone by phase transfer catalysis.
Sources
Anwendungsleitfaden und Protokolle für Derivatisierungsreaktionen von 10,10-Dimethylanthron
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet einen detaillierten technischen Überblick über die Derivatisierungsreaktionen von 10,10-Dimethylanthron, einer Schlüsselverbindung in der organischen Synthese und pharmazeutischen Entwicklung. Wir untersuchen die Reaktivität dieses vielseitigen Moleküls und stellen detaillierte Protokolle für seine Umwandlung in verschiedene Derivate zur Verfügung, wobei der Schwerpunkt auf den zugrunde liegenden chemischen Prinzipien und praktischen Versuchsdurchführungen liegt.
Einführung in 10,10-Dimethylanthron
10,10-Dimethylanthron (CAS: 5447-86-9) ist ein tricyclisches aromatisches Keton mit der Summenformel C₁₆H₁₄O.[1][2] Seine Struktur zeichnet sich durch ein Anthracengerüst aus, das an der C10-Position mit zwei Methylgruppen substituiert ist. Diese geminalen Dimethylgruppen sind ein entscheidendes Merkmal, das die Reaktivität des Moleküls im Vergleich zum unsubstituierten Anthron maßgeblich beeinflusst. Sie verhindern die Enolisierung zum tautomeren Anthrol, wodurch das Molekül in der Ketoform "gefangen" ist und spezifische Reaktionswege aufweist.[3]
Aufgrund seiner einzigartigen Struktur dient 10,10-Dimethylanthron als wichtiger Baustein in der organischen Synthese, insbesondere als Vorläufer für die Herstellung des tricyclischen Antidepressivums Melitracen-Hydrochlorid.[1][4] Die Fähigkeit, sowohl an der Carbonylgruppe als auch am aromatischen Ringsystem selektiv funktionalisiert zu werden, macht es zu einem wertvollen Werkzeug für die Entwicklung neuer pharmazeutischer Wirkstoffe und Funktionsmaterialien.[3]
Tabelle 1: Physikalisch-chemische Eigenschaften von 10,10-Dimethylanthron
| Eigenschaft | Wert |
| Summenformel | C₁₆H₁₄O |
| Molmasse | 222,28 g/mol [1] |
| Aussehen | Weißes bis leicht gelbliches Pulver[2] |
| Schmelzpunkt | 101-103 °C[1][4] |
| CAS-Nummer | 5447-86-9[2] |
Derivatisierung an der Carbonylgruppe
Die Carbonylgruppe am C9-Atom ist das primäre Zentrum für nukleophile Angriffe und Reduktionsreaktionen.
Grignard-Reaktion: Synthese von Melitracen-Vorläufern
Eine der bedeutendsten Anwendungen von 10,10-Dimethylanthron ist seine Reaktion mit Grignard-Reagenzien zur Synthese von tertiären Alkoholen, die als Zwischenprodukte für Melitracen dienen.[1][5][6] Die Reaktion mit 3-(N,N-Dimethylamino)propylmagnesiumchlorid führt zur Bildung eines Magnesiumalkoxids, das nach wässriger Aufarbeitung den entsprechenden tertiären Alkohol liefert.[1]
Abbildung 1: Allgemeiner Arbeitsablauf der Grignard-Reaktion mit 10,10-Dimethylanthron.
Protokoll 1: Synthese von 9-(3-(Dimethylamino)propyl)-10,10-dimethyl-9,10-dihydro-9-anthrol
-
Sicherheitshinweis: Grignard-Reaktionen sind feuchtigkeitsempfindlich und müssen unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) durchgeführt werden. Lösungsmittel und Glasgeräte müssen absolut trocken sein.
-
Vorbereitung des Grignard-Reagenzes: In einem trockenen Dreihalskolben, ausgestattet mit einem Rückflusskühler, Tropftrichter und Magnetrührer, werden Magnesiumspäne (1,2 Äquivalente) in wasserfreiem Tetrahydrofuran (THF) suspendiert. Eine kleine Menge 3-Chlor-N,N-dimethylpropan-1-amin (1,1 Äquivalente) in THF wird zugegeben, um die Reaktion zu initiieren. Nach dem Start der Reaktion wird die restliche Lösung des Chlorids langsam zugetropft, um eine moderate Rückflussreaktion aufrechtzuerhalten. Nach beendeter Zugabe wird die Mischung für eine weitere Stunde unter Rückfluss erhitzt.
-
Grignard-Addition: Die Lösung von 10,10-Dimethylanthron (1,0 Äquivalent) in wasserfreiem THF wird bei 0 °C langsam zum vorbereiteten Grignard-Reagenz getropft.
-
Reaktionsdurchführung: Nach der Zugabe wird das Reaktionsgemisch für 2-3 Stunden bei Raumtemperatur gerührt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Aufarbeitung: Die Reaktion wird durch langsame Zugabe einer gesättigten wässrigen Ammoniumchloridlösung bei 0 °C gequencht. Die organische Phase wird abgetrennt und die wässrige Phase mehrmals mit Diethylether oder Ethylacetat extrahiert.
-
Isolierung: Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet und das Lösungsmittel unter reduziertem Druck entfernt.
-
Reinigung: Der rohe tertiäre Alkohol kann durch Umkristallisation oder Säulenchromatographie gereinigt werden, um das gewünschte Produkt zu erhalten.
Reduktion der Carbonylgruppe
Die Carbonylgruppe von 10,10-Dimethylanthron kann selektiv zu einem sekundären Alkohol reduziert werden, was zu 10,10-Dimethyl-9,10-dihydro-9-anthrol führt. Starke Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) sind für diese Umwandlung wirksam.[7][8]
Abbildung 2: Reduktion der Carbonylgruppe von 10,10-Dimethylanthron.
Protokoll 2: Reduktion von 10,10-Dimethylanthron mit Natriumborhydrid
-
Ansatz: 10,10-Dimethylanthron (1,0 Äquivalent) wird in einem geeigneten Lösungsmittel wie Methanol oder einem THF/Methanol-Gemisch in einem Rundkolben gelöst.[9]
-
Reaktion: Der Kolben wird in ein Eisbad gestellt, um die Temperatur auf 0 °C zu senken. Natriumborhydrid (1,5-2,0 Äquivalente) wird langsam in Portionen zu der gerührten Lösung gegeben.[10]
-
Überwachung: Die Reaktion wird bei 0 °C für 1-2 Stunden gerührt und der Fortschritt mittels DC überwacht.[11]
-
Aufarbeitung: Nach vollständiger Umsetzung wird die Reaktion durch vorsichtige Zugabe von Wasser oder verdünnter Salzsäure bei 0 °C gequencht, um überschüssiges NaBH₄ zu zersetzen.
-
Extraktion: Das Produkt wird mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert. Die organische Phase wird mit Wasser und gesättigter Kochsalzlösung gewaschen.
-
Isolierung und Reinigung: Die organische Phase wird getrocknet (z. B. mit Na₂SO₄), filtriert und das Lösungsmittel im Vakuum entfernt. Das Rohprodukt kann durch Umkristallisation gereinigt werden.
Wittig-Reaktion: Synthese von Alkenen
Die Wittig-Reaktion ermöglicht die Umwandlung der Carbonylgruppe in eine exocyclische Doppelbindung durch Reaktion mit einem Phosphorylid.[12][13] Diese Reaktion ist besonders nützlich für die Synthese von Melitracen, bei der das Alkohol-Zwischenprodukt dehydratisiert wird, was einer Wittig-ähnlichen Umwandlung entspricht. Eine direkte Wittig-Reaktion mit einem Ylid wie Methylentriphenylphosphoran kann zur Synthese von 9-Methylen-10,10-dimethyl-9,10-dihydroanthracen führen.
Protokoll 3: Wittig-Olefinierung von 10,10-Dimethylanthron
-
Ylid-Herstellung: In einem trockenen, mit Inertgas gespülten Kolben wird Methyltriphenylphosphoniumbromid (1,1 Äquivalente) in wasserfreiem THF suspendiert.[14] Die Suspension wird auf 0 °C gekühlt und eine starke Base wie n-Butyllithium (n-BuLi) oder Kalium-tert-butanolat (t-BuOK) (1,05 Äquivalente) wird langsam zugegeben, was zur Bildung des orange-roten Ylids führt.[15]
-
Reaktion: Eine Lösung von 10,10-Dimethylanthron (1,0 Äquivalent) in wasserfreiem THF wird bei 0 °C langsam zu der Ylid-Lösung getropft.
-
Durchführung: Das Reaktionsgemisch wird für mehrere Stunden bei Raumtemperatur gerührt, bis die Umsetzung laut DC-Analyse vollständig ist.
-
Aufarbeitung: Die Reaktion wird mit gesättigter wässriger Ammoniumchloridlösung gequencht. Die Phasen werden getrennt und die wässrige Phase mit Diethylether extrahiert.
-
Reinigung: Die vereinigten organischen Phasen werden gewaschen, getrocknet und eingeengt. Das Produkt wird durch Säulenchromatographie vom Triphenylphosphinoxid-Nebenprodukt getrennt, um das reine Alken zu erhalten.
Derivatisierung am aromatischen Ringsystem
Die beiden Benzolringe des Anthron-Gerüsts sind zugänglich für elektrophile aromatische Substitutionsreaktionen (S_EAr), was die Einführung verschiedener funktioneller Gruppen ermöglicht.[3]
Halogenierung
Die Bromierung ist eine typische S_EAr-Reaktion, die zur Einführung von Bromatomen in das aromatische System führt. Ein Patent beschreibt die Synthese von 2-Brom-10,10-dimethylanthron, was die Regioselektivität der Reaktion unter bestimmten Bedingungen hervorhebt.[2]
Protokoll 4: Bromierung von 10,10-Dimethylanthron
-
Sicherheitshinweis: Brom ist hochkorrosiv und giftig. Arbeiten Sie in einem gut belüfteten Abzug und tragen Sie geeignete Schutzausrüstung.
-
Ansatz: 10,10-Dimethylanthron (1,0 Äquivalent) wird in einem geeigneten inerten Lösungsmittel wie Dichlormethan oder Tetrachlorkohlenstoff gelöst.
-
Reaktion: Eine Lösung von Brom (1,0-1,1 Äquivalente) im selben Lösungsmittel wird langsam bei Raumtemperatur oder gekühlt zu der gerührten Lösung getropft. Die Reaktion kann durch einen Lewis-Säure-Katalysator wie Eisen(III)-bromid (FeBr₃) beschleunigt werden.
-
Durchführung: Die Mischung wird für einige Stunden bei Raumtemperatur gerührt. Der entstehende Bromwasserstoff wird neutralisiert (z. B. durch eine Gaswaschflasche).
-
Aufarbeitung: Die Reaktionsmischung wird mit einer wässrigen Natriumthiosulfatlösung gewaschen, um überschüssiges Brom zu entfernen, gefolgt von Wasser und gesättigter Kochsalzlösung.
-
Isolierung: Die organische Phase wird getrocknet, filtriert und das Lösungsmittel abdestilliert. Das Rohprodukt wird durch Umkristallisation gereinigt.
Friedel-Crafts-Acylierung
Die Friedel-Crafts-Acylierung führt eine Acylgruppe in den aromatischen Ring ein und erzeugt so ein Keton. Diese Reaktion erfordert eine Lewis-Säure als Katalysator, typischerweise Aluminiumchlorid (AlCl₃).[16][17]
Abbildung 3: Schematische Darstellung der Friedel-Crafts-Acylierung.
Protokoll 5: Friedel-Crafts-Acylierung von 10,10-Dimethylanthron
-
Ansatz: In einem trockenen, mit Inertgas gespülten Kolben wird wasserfreies Aluminiumchlorid (1,2 Äquivalente) in einem trockenen, inerten Lösungsmittel (z. B. Dichlormethan oder Schwefelkohlenstoff) suspendiert. Die Mischung wird auf 0 °C gekühlt.
-
Bildung des Acylium-Ions: Das entsprechende Acylchlorid (z. B. Acetylchlorid, 1,1 Äquivalente) wird langsam zu der Suspension getropft.[16]
-
Reaktion: Eine Lösung von 10,10-Dimethylanthron (1,0 Äquivalent) im selben Lösungsmittel wird langsam zu der Reaktionsmischung bei 0 °C gegeben.
-
Durchführung: Nach der Zugabe wird das Eisbad entfernt und die Mischung bei Raumtemperatur gerührt, bis die Reaktion abgeschlossen ist (Überwachung durch DC).
-
Aufarbeitung: Die Reaktion wird vorsichtig auf eine Mischung aus Eis und konzentrierter Salzsäure gegossen, um den Aluminiumchlorid-Komplex zu zersetzen.[16]
-
Extraktion und Reinigung: Die organische Schicht wird abgetrennt, mit Wasser, gesättigter Natriumbicarbonatlösung und Kochsalzlösung gewaschen, getrocknet und eingeengt. Das Produkt wird durch Säulenchromatographie oder Umkristallisation gereinigt.
Zusammenfassung und Ausblick
10,10-Dimethylanthron ist eine robuste und vielseitige Plattform für die chemische Synthese. Die in diesem Leitfaden beschriebenen Derivatisierungsreaktionen – einschließlich Grignard-Additionen, Reduktionen, Wittig-Olefinierungen und elektrophilen aromatischen Substitutionen – eröffnen ein breites Spektrum an Möglichkeiten zur Erzeugung komplexer Moleküle. Die bereitgestellten Protokolle dienen als Ausgangspunkt für Forscher, um diese Reaktionen zu optimieren und neue Derivate mit potenziellen Anwendungen in der Pharmazie und den Materialwissenschaften zu entwickeln. Die gezielte Modifikation an der Carbonylgruppe oder dem aromatischen System ermöglicht die Feinabstimmung der sterischen und elektronischen Eigenschaften, was für die Struktur-Wirkungs-Beziehungsstudien in der Arzneimittelentwicklung von entscheidender Bedeutung ist.
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Application Notes and Protocols for 10,10-Dimethylanthrone in OLED Materials
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the application of 10,10-Dimethylanthrone as a foundational building block for advanced Organic Light-Emitting Diode (OLED) materials. While direct utilization of this compound in reported OLED devices is not extensively documented, its inherent structural and photophysical properties, along with the well-established performance of its derivatives, make it a molecule of significant interest. This guide will explore the causality behind its potential applications, provide detailed protocols for its incorporation and characterization in OLED devices, and offer insights grounded in the broader context of anthracene-based OLED materials.
Introduction: The Strategic Value of the Anthrone Scaffold in OLEDs
The ongoing evolution of OLED technology is intrinsically linked to the development of novel organic materials that offer enhanced efficiency, stability, and color purity.[1][2][3] Anthracene and its derivatives have emerged as a critical class of materials in this pursuit, serving as emitters, hosts, and charge-transporting layers.[1][4] this compound, an anthrone derivative, presents a unique molecular architecture that makes it a valuable precursor and building block for next-generation OLED materials.[5]
The core anthrone structure provides a rigid, π-conjugated system essential for semiconducting behavior.[6] The introduction of geminal dimethyl groups at the C10 position is a key structural modification. These groups can influence the material's properties in several ways:
-
Solubility: The non-polar methyl groups can enhance solubility in organic solvents, which is advantageous for certain solution-based processing techniques.[6]
-
Molecular Packing: The steric hindrance from the dimethyl groups can disrupt intermolecular π-π stacking.[7] This can be strategically manipulated to control the solid-state morphology, potentially leading to amorphous thin films with improved performance and stability.[4]
-
Electronic Properties: While the fundamental electronic behavior is dictated by the anthrone core, the gem-dimethyl substitution can subtly influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[6]
Physicochemical and Photophysical Properties of this compound
A thorough understanding of the fundamental properties of this compound is crucial for its effective application in OLED material synthesis.
| Property | Value | Source |
| CAS Number | 5447-86-9 | [5] |
| Molecular Formula | C₁₆H₁₄O | [8] |
| Molecular Weight | 222.28 g/mol | [8] |
| Appearance | Off-white to light yellow solid | [5][8] |
| Purity | Typically ≥ 97%, with 99.0% commonly available | [5] |
| Melting Point | 101-103 °C | [8] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [8] |
Upon absorption of light, this compound is promoted to higher electronic energy levels.[6] The characterization of these excited states, including their energies and lifetimes, is critical for understanding its potential as a luminescent material or a host for phosphorescent emitters.[6] The anthracene core is known for its high quantum yields and wide energy gap, making its derivatives suitable for blue-emitting OLEDs.[4]
Application as a Host Material in Phosphorescent OLEDs (PhOLEDs)
While direct reports are scarce, the structural features of this compound suggest its potential as a host material in PhOLEDs. A key requirement for a host material is a high triplet energy level to effectively confine the triplet excitons of the phosphorescent dopant. Anthracene derivatives are known to possess high triplet energies.[9]
The gem-dimethyl groups can play a crucial role in preventing aggregation-caused quenching, a common issue in thin films, thereby enhancing the efficiency of the guest emitter.[4]
A structurally related phenyl anthracenone derivative has been successfully employed as a host material in green phosphorescent OLEDs, demonstrating the viability of the anthrone core in this application.[9] This suggests that with appropriate functionalization, this compound could be a precursor to highly effective host materials.
Protocol for Fabrication of a Small Molecule OLED via Vacuum Deposition
This protocol outlines the general steps for fabricating a multilayer OLED device using thermal evaporation, a technique well-suited for small molecules like this compound and its derivatives.[10]
Substrate Preparation
-
Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.[6]
-
Sonication: Sequentially sonicate the substrates in a container with acetone and then isopropyl alcohol, each for 15 minutes.[6]
-
Drying: Dry the substrates using a nitrogen gun.[6]
-
Plasma Treatment: Place the dried substrates in an oxygen plasma cleaner, with the ITO side up, and treat for 6 minutes to improve the work function of the ITO and enhance hole injection.[6]
Organic Layer and Cathode Deposition
This process is performed in a high-vacuum thermal evaporation chamber.
-
Substrate Mounting: Attach the cleaned substrates to a substrate holder with a mask for the evaporation of the organic layers, ensuring the ITO is facing downwards.[6]
-
Layer Deposition: Sequentially deposit the following layers by thermal evaporation:
-
Hole Injection Layer (HIL): e.g., 10 nm of HAT-CN.
-
Hole Transport Layer (HTL): e.g., 100 nm of a suitable hole-transporting material like NPB.[5]
-
Electron Blocking Layer (EBL): e.g., 10 nm of a material with a high LUMO level.
-
Emissive Layer (EML): 20 nm of the host material (e.g., a this compound derivative) doped with a phosphorescent emitter (e.g., 4% of a suitable dopant).
-
Electron Transport Layer (ETL): e.g., 24 nm of an electron-transporting material like LG201 co-deposited with a dopant like Liq (80%).
-
-
Cathode Deposition: Deposit the cathode, for example, a thin layer of LiF followed by a thicker layer of Aluminum (Al).
Encapsulation
To prevent degradation from moisture and oxygen, the fabricated device should be encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.
Caption: Workflow for OLED fabrication via vacuum deposition.
Protocol for OLED Device Characterization
Once fabricated, the OLED device needs to be characterized to evaluate its performance.
Current Density-Voltage-Luminance (J-V-L) Characteristics
-
Setup: Use a source measure unit (SMU) and a calibrated photodetector.
-
Measurement: Apply a forward bias voltage to the device and measure the resulting current and luminance.
-
Analysis: Plot the current density (J) and luminance (L) as a function of the applied voltage (V). This provides information on the turn-on voltage and the brightness of the device.
Electroluminescence (EL) Spectrum
-
Setup: Use a spectrometer to capture the emitted light from the OLED at a specific operating voltage.
-
Analysis: The EL spectrum reveals the color of the emitted light and can be used to calculate the Commission Internationale de l'Éclairage (CIE) color coordinates.
Efficiency Calculations
From the J-V-L data and the EL spectrum, the following efficiencies can be calculated:
-
Current Efficiency (cd/A): Luminance divided by the current density.
-
Power Efficiency (lm/W): Calculated from the current efficiency and the operating voltage.
-
External Quantum Efficiency (EQE, %): The ratio of the number of photons emitted to the number of electrons injected.
Caption: Schematic of a multilayer OLED device structure.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, platform for the development of novel OLED materials. Its unique structural features, particularly the gem-dimethyl group, offer a strategic avenue for tuning the solid-state properties of anthracene-based materials to mitigate aggregation-induced quenching and enhance device stability. While further research is required to synthesize and characterize derivatives of this compound specifically for OLED applications, the foundational knowledge of anthracene chemistry provides a strong basis for future innovation. The protocols outlined in this document provide a robust framework for the fabrication and characterization of OLEDs incorporating these novel materials, paving the way for the next generation of efficient and durable displays and lighting.
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The Strategic Role of 10,10-Dimethylanthrone in Pharmaceutical Ingredient Synthesis: Application Notes and Protocols
This technical guide provides an in-depth exploration of 10,10-Dimethylanthrone, a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Designed for researchers, scientists, and drug development professionals, this document elucidates the chemical properties, synthesis, and primary applications of this compound, with a particular focus on its pivotal role in the production of the tricyclic antidepressant, Melitracen.
Introduction to this compound: A Versatile Synthetic Building Block
This compound (CAS No. 5447-86-9) is a tricyclic aromatic ketone with the molecular formula C₁₆H₁₄O.[1][2] Its structure, characterized by an anthrone backbone with two methyl groups at the 10-position, imparts unique reactivity and solubility properties that are highly advantageous in organic synthesis.[3] The gem-dimethyl substitution prevents enolization at the 10-position, thereby stabilizing the ketone and directing reactions towards the carbonyl group. This structural feature is crucial for its application as a reliable intermediate in multi-step syntheses.[3]
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₄O | [1] |
| Molecular Weight | 222.28 g/mol | [1] |
| Appearance | Light yellow solid | [2] |
| Melting Point | 101-103 °C | [2] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in organic solvents such as chloroform and ether. |
Synthesis of this compound
The reliable supply of high-purity this compound is a prerequisite for its use in pharmaceutical manufacturing. Several synthetic routes have been developed, with a common industrial method involving a multi-step process starting from 2-chlorobenzyl chloride.[4] This method is favored due to its high yield and the use of readily available starting materials.[4]
Protocol for the Synthesis of this compound
This protocol is based on a widely employed industrial synthesis method.[4]
Step 1: Synthesis of o-Chlorodiphenylmethane
-
In a suitable reaction vessel, mix 2-chlorobenzyl chloride and benzene in a 1:2 to 1:4 mass ratio.
-
Add ferrous chloride as a catalyst, with the amount being 0.015 to 0.025 times the mass of benzene.
-
Heat the mixture to reflux at 80°C for 12 hours.
-
Monitor the reaction for the cessation of gas evolution, indicating completion.
-
After cooling, wash the reaction mixture with water and then a sodium bicarbonate solution.
-
Separate the organic layer and distill under reduced pressure to obtain o-chlorodiphenylmethane.
Step 2: Grignard Reaction and Condensation to form 10,10-Dimethyl Diphenylmethane
-
Prepare a Grignard reagent by reacting o-chlorodiphenylmethane with magnesium turnings in anhydrous diethyl ether.
-
To the freshly prepared Grignard reagent, slowly add acetone.
-
After the addition is complete, hydrolyze the reaction mixture with an aqueous solution of ammonium chloride.
-
Perform a condensation reaction by treating the product with sulfuric acid to yield 10,10-dimethyl diphenylmethane.
Step 3: Bromination and Hydrolysis to this compound
-
Dissolve the 10,10-dimethyl diphenylmethane in a suitable solvent and perform a light-initiated bromination.
-
Hydrolyze the resulting bromo-derivative to yield the final product, this compound.
-
Purify the crude product by recrystallization from a suitable solvent like isopropanol.
Synthesis Workflow Diagram
Caption: Synthesis of this compound.
Application in the Synthesis of Melitracen Hydrochloride
The primary and most significant application of this compound in the pharmaceutical industry is as a key precursor in the synthesis of Melitracen hydrochloride, a tricyclic antidepressant.[3] The synthesis involves a four-step process commencing with a Grignard reaction.
Overall Reaction Scheme
The synthesis of Melitracen hydrochloride from this compound can be summarized in the following steps:
-
Grignard Addition: Reaction of this compound with 3-(N,N-dimethylamino)propylmagnesium chloride.
-
Hydrolysis: Quenching of the reaction to yield the tertiary alcohol intermediate.
-
Dehydration: Acid-catalyzed elimination of water to form the exocyclic double bond.
-
Salt Formation: Treatment with hydrochloric acid to yield Melitracen hydrochloride.
Detailed Protocol for the Synthesis of Melitracen Hydrochloride
This protocol is a synthesized representation of methods described in the patent literature.[5][6]
Step 1: Grignard Reaction
-
In a flame-dried reaction vessel under an inert atmosphere, place magnesium turnings.
-
Add a solution of 3-dimethylamino-1-chloropropane in anhydrous tetrahydrofuran (THF).
-
Initiate the reaction by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color and gentle reflux indicates the formation of the Grignard reagent.[7][8][9]
-
Once the Grignard reagent formation is complete, cool the mixture and slowly add a solution of this compound in anhydrous THF.
-
After the addition is complete, stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
Step 2: Hydrolysis
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol intermediate (9-hydroxy-9-(3-dimethylaminopropyl)-10,10-dimethyl-9,10-dihydroanthracene).
Step 3: Dehydration and Salt Formation
-
Dissolve the crude intermediate in dichloromethane or chloroform.
-
Add concentrated hydrochloric acid and heat the mixture to reflux.[6] The acid catalyzes the dehydration of the tertiary alcohol and subsequently forms the hydrochloride salt of the resulting Melitracen free base.
-
Monitor the reaction by TLC until completion.
-
After cooling, separate the aqueous layer.
-
Concentrate the organic phase under reduced pressure to obtain crude Melitracen hydrochloride.
Step 4: Purification
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or isopropanol, to yield high-purity Melitracen hydrochloride.[5]
Reaction Mechanism and Causality
The Grignard Reaction: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of this compound.[10][11][12] THF is an ideal solvent as it is aprotic and solvates the magnesium ion, stabilizing the Grignard reagent.[13][14] The steric hindrance around the carbonyl group in this compound is significant, which can make the initiation of the Grignard reaction challenging. The use of initiators like iodine or 1,2-dibromoethane is crucial. Iodine works by reacting with the magnesium surface to remove the passivating layer of magnesium oxide, exposing fresh, reactive metal.[7][15]
Dehydration of the Tertiary Alcohol: The dehydration is an acid-catalyzed E1 elimination reaction.[16][17][18] The acidic conditions protonate the hydroxyl group, converting it into a good leaving group (water).[19][20] Departure of water results in the formation of a stable tertiary carbocation, which is further stabilized by the adjacent aromatic rings. A proton is then abstracted from the adjacent carbon of the propyl chain to form the thermodynamically stable exocyclic double bond of Melitracen.
Workflow and Mechanistic Diagrams
Caption: Synthesis of Melitracen Hydrochloride.
Caption: Key Mechanistic Steps.
Broader Applications and Future Perspectives
While the synthesis of Melitracen is the most prominent pharmaceutical application of this compound, its unique structure makes it a valuable scaffold in medicinal chemistry.[21] Research into derivatives of 9,10-dihydroanthracene has explored their potential as anti-inflammatory and cytotoxic agents.[22] The core structure of this compound can be further functionalized to generate libraries of compounds for screening against various biological targets. The reactivity of the carbonyl group allows for a range of modifications, opening avenues for the development of novel therapeutic agents.[3]
Conclusion
This compound is a strategically important intermediate in pharmaceutical synthesis, primarily due to its indispensable role in the manufacturing of the antidepressant Melitracen. Its synthesis and subsequent reactions are well-established, offering a reliable pathway to this important API. The principles and protocols outlined in this guide are intended to provide researchers and drug development professionals with a comprehensive understanding of the chemistry and application of this compound, thereby facilitating its effective utilization in pharmaceutical research and development.
References
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Application and Protocol Guide for the Purity Characterization of 10,10-Dimethylanthrone
For: Researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative for 10,10-Dimethylanthrone
This compound is a key chemical intermediate, notably in the synthesis of pharmaceuticals such as the tricyclic antidepressant, Melitracen hydrochloride.[1] Its chemical structure, an anthrone backbone with geminal dimethyl groups at the 10-position, imparts specific reactivity and properties.[2] The purity of this intermediate is paramount, as any impurities can carry through the synthetic pathway, potentially affecting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This document provides a comprehensive guide to the analytical methodologies required to rigorously assess the purity of this compound, ensuring it meets the stringent quality standards of the pharmaceutical industry.
The analytical strategy herein is built upon the principles of scientific integrity and validation, adhering to the spirit of international guidelines such as those from the International Council for Harmonisation (ICH).[3] We will explore orthogonal analytical techniques, each providing a unique and complementary perspective on the sample's purity. The causality behind experimental choices is explained, empowering the researcher to not only follow the protocols but also to understand and adapt them as necessary.
Physicochemical Properties of this compound
A foundational understanding of the molecule's properties is critical for analytical method development.
| Property | Value | Source |
| Chemical Name | 10,10-dimethylanthracen-9(10H)-one | [4] |
| Synonyms | 10,10-Dimethyl-9-anthrone, NSC 17539 | [4] |
| CAS Number | 5447-86-9 | [1] |
| Molecular Formula | C₁₆H₁₄O | [2] |
| Molecular Weight | 222.28 g/mol | [2] |
| Appearance | White to light yellow solid/powder | [2] |
| Melting Point | 101-103 °C | [1][2] |
Potential Impurities in this compound
The purity profile of this compound is intrinsically linked to its synthetic route. Common synthesis pathways involve reactions of anthrone derivatives or multi-step processes starting from precursors like o-chlorobenzyl chloride and benzene.[5][6] Potential impurities may include:
-
Starting Materials and Intermediates: Unreacted precursors or intermediates from the synthesis.
-
By-products: Such as methoxylation impurities if methylating agents are used in the presence of a strong base.[7]
-
Degradation Products: Arising from instability under certain conditions.
-
Related Substances: this compound is a known impurity of the drug Dithranol, suggesting a family of structurally similar compounds that could be present.[8]
A robust analytical method must be capable of separating and quantifying these potential impurities.
Chromatographic Purity Assessment
Chromatographic techniques are the cornerstone of purity analysis, offering high-resolution separation of the main component from its impurities.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
High-Performance Liquid Chromatography (HPLC) is the preferred method for the purity assessment of many organic compounds due to its accuracy, precision, and ability to perform stability-indicating assays.[3][9] A reverse-phase method is particularly well-suited for a molecule with the aromatic and moderately non-polar character of this compound.[5][10]
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Application Note: A Detailed Protocol for the Synthesis of 10,10-Dimethylanthrone via Grignard Reaction
Abstract
This application note provides a comprehensive, in-depth guide for the synthesis of 10,10-Dimethylanthrone, a significant intermediate in the synthesis of pharmaceuticals such as Melitracen hydrochloride.[1][2] The protocol details the Grignard reaction between anthrone and a methyl-based Grignard reagent, such as methylmagnesium bromide. This document is intended for researchers, scientists, and professionals in drug development, offering a narrative that combines technical accuracy with practical, field-tested insights. The causality behind experimental choices is explained to ensure a deep understanding of the process.
Introduction: The Significance of this compound and the Grignard Reaction
This compound, also known as 10,10-dimethyl-9(10H)-anthracenone, is a tricyclic aromatic ketone.[1] Its structural backbone is a valuable scaffold in medicinal chemistry, most notably as a key precursor for the antidepressant Melitracen.[1][2] The gem-dimethyl group at the C10 position imparts specific conformational properties that are crucial for its biological activity in subsequent derivatives.
The synthesis of this compound can be efficiently achieved through a Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbonyl carbon of a ketone or aldehyde.[3][4][5][6] In this specific application, the ketone is anthrone, and the Grignard reagent provides the two methyl groups. The reaction proceeds through a tertiary alcohol intermediate which, under the reaction or workup conditions, may dehydrate to form the final product.
Reaction Mechanism and Causality
The Grignard reaction with a ketone to form a tertiary alcohol is a cornerstone of organic synthesis.[4][5][6] The reaction mechanism involves the following key steps:
-
Nucleophilic Attack: The highly polarized carbon-magnesium bond in the Grignard reagent renders the carbon atom nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of anthrone.[7]
-
Formation of a Tetrahedral Intermediate: This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a magnesium alkoxide intermediate with a tetrahedral geometry.[5]
-
Protonation: A subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol, 10,10-dimethyl-9,10-dihydroanthracen-9-ol.
-
Dehydration (Potential): Tertiary alcohols, particularly benzylic ones, can be susceptible to dehydration under acidic conditions to form an alkene. In this case, due to the aromatic nature of the system, the tertiary alcohol is expected to be relatively stable, but the potential for dehydration should be considered during workup.
The choice of an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), is critical. These solvents are non-protic and can solvate the magnesium center of the Grignard reagent, stabilizing it and preventing its aggregation.[8] Anhydrous conditions are paramount, as any trace of water will protonate the Grignard reagent, rendering it inactive.[9][10]
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Anthrone | Reagent | Sigma-Aldrich | Ensure it is dry before use. |
| Methylmagnesium Bromide | 3.0 M in Diethyl Ether | Sigma-Aldrich | Handle under an inert atmosphere. |
| Anhydrous Diethyl Ether | ACS Grade | Fisher Scientific | Must be anhydrous. |
| Saturated aq. NH₄Cl | For quenching the reaction. | ||
| Anhydrous MgSO₄ or Na₂SO₄ | For drying the organic layer. | ||
| Hexanes | ACS Grade | For recrystallization. | |
| Toluene | ACS Grade | For recrystallization. |
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for recrystallization
Experimental Protocol: A Step-by-Step Guide
Reaction Setup and Execution
Safety First: Grignard reagents are highly reactive and can be pyrophoric.[8][11] The reaction is exothermic and ethereal solvents are extremely flammable.[8][9][12] All procedures must be conducted in a certified fume hood, away from ignition sources. Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and nitrile gloves, must be worn.[8][11]
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Detailed Steps:
-
Glassware Preparation: All glassware must be scrupulously dried to remove any traces of water.[10] This is best achieved by flame-drying the assembled apparatus under a stream of inert gas (nitrogen or argon). Allow the glassware to cool to room temperature under the inert atmosphere.
-
Reaction Setup: Assemble a three-neck round-bottom flask with a magnetic stir bar, a reflux condenser topped with an inert gas inlet, and a dropping funnel.
-
Charging the Flask: In the reaction flask, place anthrone (1.0 eq). Add anhydrous diethyl ether to dissolve the anthrone.
-
Addition of Grignard Reagent: Cool the reaction flask to 0 °C using an ice bath. Slowly add the methylmagnesium bromide solution (2.2 eq) from the dropping funnel to the stirred solution of anthrone over a period of 30-60 minutes. A molar excess of the Grignard reagent is used to ensure complete conversion of the starting material. The reaction is exothermic, so a slow addition rate is crucial to maintain control over the reaction temperature.[8]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for an additional 1-2 hours to ensure completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up and Purification
-
Quenching the Reaction: Cool the reaction mixture again in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess Grignard reagent and the magnesium alkoxide intermediate. The use of a mild acid like NH₄Cl is preferred over strong acids to minimize the risk of dehydration of the tertiary alcohol product.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated aqueous NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization. A common solvent system for compounds of this nature is a mixture of hexanes and toluene. Dissolve the crude solid in a minimal amount of hot toluene and then add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with cold hexanes.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
Melting Point: The literature melting point for this compound is 101-103 °C.[1] A sharp melting point close to this range is indicative of high purity.
-
NMR Spectroscopy:
-
¹H NMR should show characteristic signals for the aromatic protons and a singlet for the two methyl groups.
-
¹³C NMR will show distinct peaks for the quaternary C10 carbon, the methyl carbons, the carbonyl carbon, and the aromatic carbons.[13]
-
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone will be present.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (222.29 g/mol ).[1]
Troubleshooting
| Issue | Possible Cause | Solution |
| Reaction does not initiate | Wet glassware or reagents; inactive magnesium surface. | Ensure all glassware is meticulously dried.[10] Use fresh, high-quality Grignard reagent. |
| Low Yield | Incomplete reaction; loss of product during work-up. | Increase reaction time or temperature (with caution). Optimize extraction and recrystallization steps. |
| Formation of Biphenyl Side Product | Coupling of the Grignard reagent with any unreacted aryl halide (if preparing the Grignard in situ). | This is less of a concern when using a commercial Grignard solution. If preparing in situ, slow addition of the halide is key. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound via a Grignard reaction. By understanding the underlying principles and adhering to the safety precautions, researchers can confidently and efficiently produce this valuable chemical intermediate for applications in pharmaceutical development and other areas of chemical synthesis.
References
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Application Notes & Protocols: A Guide to Scaling Up 10,10-Dimethylanthrone Production
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and scale-up of 10,10-Dimethylanthrone (CAS No. 5447-86-9). This compound is a critical chemical intermediate, primarily utilized in the synthesis of the tricyclic antidepressant Melitracen hydrochloride and in the development of advanced materials such as those for OLEDs.[1][2][3][4] This guide details the underlying chemical principles, provides a validated laboratory-scale synthesis protocol, and outlines the critical engineering and safety considerations required for transitioning to pilot and industrial-scale production. The focus is on ensuring process safety, scalability, and final product purity.
Introduction to this compound
This compound is a tricyclic aromatic ketone with the molecular formula C₁₆H₁₄O.[5] Its structure, featuring geminal dimethyl groups at the C-10 position, imparts increased lipid solubility, a valuable characteristic for pharmaceutical compounds.[2] It typically presents as a white to light yellow crystalline solid with a melting point of 101-103°C.[1][6] The primary application driving its production is its role as an essential building block for Melitracen, an antidepressant.[2][3] It also serves as a versatile intermediate in broader organic synthesis and material science.[1][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5447-86-9 | [1] |
| Molecular Formula | C₁₆H₁₄O | [5] |
| Molecular Weight | 222.28 g/mol | [1] |
| Appearance | White to Light Yellow Solid | [6] |
| Melting Point | 101-103°C | [1][6] |
| Boiling Point | 346.6°C at 760 mmHg | [6] |
| Density | 1.105 g/cm³ | [1][6] |
| Purity (Typical) | ≥99.0% | [1][3] |
Synthesis Chemistry: The Alkylation of Anthrone
The most common and direct laboratory synthesis of this compound involves the double methylation of anthrone at the C-10 position. This reaction is a classic example of an enolate alkylation.
Mechanism Overview:
-
Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the acidic C-10 proton of anthrone, forming a resonance-stabilized enolate.
-
First Alkylation: The nucleophilic enolate attacks an electrophilic methyl source, typically methyl iodide (CH₃I), via an Sₙ2 reaction to form 10-methylanthrone.
-
Second Deprotonation & Alkylation: A second equivalent of strong base deprotonates the remaining C-10 proton on 10-methylanthrone. The resulting enolate undergoes a second Sₙ2 reaction with methyl iodide to yield the final product, this compound.
The reaction is typically performed in an anhydrous aprotic solvent, such as Tetrahydrofuran (THF), to ensure the stability of the base and the enolate intermediates.
Laboratory-Scale Synthesis Protocol (Exemplary)
This protocol describes a typical bench-scale synthesis. Extreme caution must be exercised when handling sodium hydride and methyl iodide. All operations should be performed in a certified fume hood with appropriate personal protective equipment (PPE).
Materials & Reagents:
-
Anthrone (C₁₄H₁₀O)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Methyl Iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Pentane or Hexane (for washing NaH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., Ethanol, Isopropanol)
Protocol:
-
Preparation of NaH: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, weigh the required amount of 60% NaH dispersion. Wash the mineral oil from the NaH by stirring with anhydrous pentane (3x) under a nitrogen atmosphere.[7] Carefully decant the pentane washings each time. The remaining solvent can be removed under a gentle stream of nitrogen.
-
Reaction Setup: Add anhydrous THF to the flask containing the oil-free NaH.[8] Cool the suspension to 0°C using an ice-water bath.
-
Anthrone Addition: Dissolve anthrone in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH suspension. Allow the mixture to stir at 0°C for 30-60 minutes. Hydrogen gas will evolve during this step.
-
Methylation: Add methyl iodide (at least 2.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C to neutralize any unreacted NaH.
-
Work-up: Transfer the mixture to a separatory funnel. Add water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude solid product is purified by recrystallization from a suitable solvent like ethanol to yield pure this compound as a crystalline solid.[9][10]
Guide to Production Scale-Up
Transitioning from a laboratory procedure to a pilot or commercial scale introduces significant challenges that are not apparent at the bench.[11] A simple multiplication of reagents is insufficient and dangerous.[12] Key areas requiring careful consideration are outlined below.
Process Safety & Hazard Analysis
The alkylation reaction to produce this compound involves highly hazardous materials and exothermic events.
-
Sodium Hydride (NaH): A highly water-reactive and flammable solid.[13] Contact with water or protic solvents generates hydrogen gas, which can ignite spontaneously.[8] For large-scale operations, NaH is typically handled as an oil dispersion to mitigate pyrophoricity.[8] All transfers and additions must be conducted under a strictly inert atmosphere (Nitrogen or Argon).[14] Adequate engineering controls, including robust ventilation and grounding of equipment to prevent static discharge, are mandatory. A Class D fire extinguisher (for combustible metals) or dry sand must be readily available.[8][15]
-
Methyl Iodide (CH₃I): A toxic and volatile alkylating agent. It should be handled in a closed system to prevent inhalation or skin contact.[7]
-
Exothermicity: The deprotonation and alkylation steps are exothermic. On a large scale, the surface-area-to-volume ratio of the reactor decreases dramatically, making heat dissipation less efficient.[11] A runaway reaction can occur if the heat generated exceeds the cooling capacity of the reactor.[11] A reaction calorimetry study (e.g., using RC1) is essential to quantify the heat of reaction and determine the required cooling duty before scaling up.
Reactor Selection and Configuration
-
Material: A glass-lined or stainless steel jacketed reactor is suitable. The material must be compatible with the strong base and all solvents.
-
Agitation: Efficient mixing is critical to ensure uniform temperature distribution and prevent localized "hot spots" during reagent addition. The impeller design (e.g., pitched-blade turbine, anchor) must be chosen to handle the slurry of NaH and the changing viscosity of the reaction mass.[16]
-
Temperature Control: The reactor must have a reliable and responsive cooling system (e.g., jacket with thermal fluid) capable of managing the reaction exotherm. The rate of reagent addition should be controlled and linked to the internal temperature of the reactor to prevent thermal runaway.[17]
// Edges A -> B [color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [color="#4285F4"]; D -> E [label="Monitor Temp &\nH2 Evolution", color="#EA4335"]; E -> F [label="Monitor Temp", color="#EA4335"]; F -> G [color="#4285F4"]; G -> H [color="#4285F4"]; H -> I [label="Monitor Temp &\nGas Evolution", color="#EA4335"]; I -> J [color="#4285F4"]; J -> K [color="#4285F4"]; K -> L [color="#4285F4"]; L -> M [color="#4285F4"]; M -> N [color="#34A853"]; } Caption: Scaled-up production workflow for this compound.
Reagent Handling and Addition Strategy
-
NaH Charging: Rather than washing with flammable solvents at scale, it is safer to use the 60% dispersion directly and account for the mineral oil in the process volume. The dispersion can be charged to the reactor as a slurry in THF.
-
Subsurface Addition: For controlled additions of the anthrone solution and methyl iodide, a subsurface dip tube is recommended. This ensures the reagents are introduced directly into the well-mixed region of the reactor, preventing accumulation on the surface and promoting rapid heat transfer.
-
Addition Rate: The rate of addition for both anthrone and methyl iodide must be carefully controlled. It should be slow enough that the reactor's cooling system can maintain the target temperature (e.g., 0-5°C). This is a critical process parameter to prevent runaway conditions.
Purification at Scale
While lab-scale purification often relies on simple recrystallization, scaling up requires a more robust and efficient method.
-
Crystallization: This is the preferred method for purifying solid organic compounds at scale.[9] The goal is to find a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in the mother liquor.[10][18]
-
Process: The crude product from the reactor is dissolved in a suitable hot solvent (or solvent mixture).[18] The solution is then cooled in a controlled manner to induce crystallization. The cooling rate can affect crystal size and purity. The resulting slurry is then filtered.
-
Filtration and Drying: At scale, filtration is performed using equipment like a Nutsche filter-dryer, which allows for filtration, washing of the filter cake with fresh cold solvent, and drying under vacuum, all within a single, contained unit. This minimizes handling and exposure of the final product.
Quality Control and Analytical Methods
To ensure the final product meets the required specifications (typically >99.0% purity), a robust set of analytical tests must be in place.[1][3]
Table 2: Recommended Quality Control Tests
| Test | Method | Purpose |
| Identity | ¹H NMR, ¹³C NMR, FT-IR | Confirms the chemical structure of the compound. |
| Purity Assay | HPLC, GC | Quantifies the amount of this compound and detects impurities. |
| Melting Point | Melting Point Apparatus | A sharp melting range (e.g., 101-103°C) indicates high purity.[6] |
| Residual Solvents | Headspace GC-MS | Ensures that process solvents are removed to acceptable levels. |
Conclusion
The successful scale-up of this compound production hinges on a thorough understanding of the reaction chemistry and a meticulous approach to process engineering and safety. Key factors for success include rigorous control of reaction exotherms, selection of appropriate reactor systems, and development of a robust, scalable purification strategy. By implementing the principles and protocols outlined in this guide, organizations can safely and efficiently transition this valuable intermediate from laboratory discovery to commercial manufacturing.
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- ChemicalBook. (2025). This compound | 5447-86-9.
- Allen. (n.d.).
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- Research and Reviews. (2021).
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Utilizing 10,10-Dimethylanthrone as a chemical building block for novel compounds
Introduction: In the landscape of synthetic chemistry, certain molecules stand out not for their final application, but for their potential as versatile starting points. 10,10-Dimethylanthrone (CAS No. 5447-86-9) is one such scaffold. Characterized by a rigid tricyclic aromatic system and a reactive ketone functionality, this compound is a valuable building block for a diverse range of novel molecules.[1][2] The gem-dimethyl group at the C10 position provides steric hindrance that can influence the stereochemical outcome of reactions, while also enhancing the solubility of its derivatives in organic solvents—a desirable trait in many applications, including drug discovery and materials science.[2] This guide provides an in-depth exploration of the chemical reactivity of this compound, complete with detailed protocols for its derivatization, offering a roadmap for researchers in medicinal chemistry, materials science, and beyond.
Physicochemical Properties and Handling
A solid understanding of the physical and chemical characteristics of this compound is paramount for its effective utilization.
| Property | Value | Source |
| CAS Number | 5447-86-9 | [1] |
| Molecular Formula | C₁₆H₁₄O | [1] |
| Molecular Weight | 222.28 g/mol | [1] |
| Appearance | White to off-white or light yellow solid/powder | [1][2] |
| Melting Point | 101-103 °C | [1] |
| Purity | Typically ≥97% | [2] |
Handling and Storage: this compound should be handled in a well-ventilated area, wearing appropriate personal protective equipment. It is stable under normal conditions and should be stored in a cool, dry place away from strong oxidizing agents.
Synthetic Pathways to this compound
The accessibility of this compound is a key factor in its utility. Several synthetic routes have been reported, with a common industrial method detailed in Chinese patent CN105061177A.[3][4] This multi-step synthesis highlights the transformation of readily available precursors into the target molecule.
A representative synthesis involves the following key transformations:
-
Friedel-Crafts Alkylation: Reaction of 2-chlorobenzyl chloride with benzene to form o-chlorodiphenylmethane.
-
Grignard Reaction: Formation of a Grignard reagent from o-chlorodiphenylmethane.
-
Addition Reaction: Reaction of the Grignard reagent with acetone.
-
Hydrolysis and Condensation: To yield 10,10-dimethyl diphenylmethane.[3][4]
-
Bromination and Hydrolysis: Illuminated bromination followed by hydrolysis to afford this compound.[3]
Caption: Synthetic workflow for this compound.
Application in Pharmaceutical Synthesis: The Case of Melitracen
A primary and well-documented application of this compound is its role as a key intermediate in the synthesis of Melitracen, a tricyclic antidepressant. This transformation hinges on a Grignard reaction at the carbonyl carbon.
Protocol: Synthesis of Melitracen from this compound
This protocol is based on the established synthetic route to Melitracen.
Step 1: Grignard Reaction and Dehydration
-
In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, place magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF).
-
Add a small amount of 3-(N,N-dimethylamino)propyl chloride to initiate the Grignard reagent formation. Once the reaction begins, add the remaining 3-(N,N-dimethylamino)propyl chloride (1.1 eq) in anhydrous THF dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude tertiary alcohol is then subjected to dehydration. Dissolve the crude product in a suitable solvent such as toluene containing a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give crude Melitracen free base.
Step 2: Salt Formation
-
Dissolve the crude Melitracen free base in a minimal amount of a suitable solvent like isopropanol or acetone.
-
Add a solution of hydrochloric acid in the same solvent dropwise with stirring.
-
The Melitracen hydrochloride salt will precipitate. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold solvent, and dry under vacuum to yield Melitracen hydrochloride.
Caption: Key steps in the synthesis of Melitracen HCl.
Expanding the Synthetic Toolbox: Novel Derivatives
The true value of this compound lies in its potential for derivatization at both the carbonyl group and the aromatic rings.
Transformations of the Carbonyl Group
The ketone functionality is a versatile handle for a variety of transformations.
The reduction of the carbonyl group to a secondary alcohol opens up new avenues for derivatization.
Representative Protocol: Reduction with Sodium Borohydride
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.[5][6]
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise with stirring.[7][8]
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 10,10-dimethyl-9,10-dihydroanthracen-9-ol.
Conversion of the carbonyl to an oxime or hydrazone introduces nitrogen into the scaffold, a common feature in bioactive molecules.
Representative Protocol: Oxime Formation
-
In a round-bottom flask, combine this compound (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and a base such as sodium acetate or pyridine in ethanol.
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
The Corey-Chaykovsky reaction provides a route to spiro-epoxides, which are valuable intermediates for further transformations.
Proposed Synthetic Route: Epoxidation
-
Generate the sulfur ylide in situ by treating trimethylsulfonium iodide (1.1 eq) with a strong base like sodium hydride in anhydrous DMSO.
-
Cool the ylide solution to room temperature.
-
Add a solution of this compound (1.0 eq) in anhydrous DMSO dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into cold water and extract with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography on silica gel to yield the spiro[anthracene-9,2'-oxirane] derivative.
Functionalization of the Aromatic Rings
The electron-rich aromatic rings of this compound are amenable to electrophilic aromatic substitution.
Representative Protocol: Friedel-Crafts Acylation
-
In a flame-dried, three-necked flask, suspend anhydrous aluminum chloride (AlCl₃) (2.2 eq) in an anhydrous solvent like dichloromethane or 1,2-dichloroethane.[9]
-
Cool the suspension to 0 °C in an ice bath.
-
Add the acyl chloride (e.g., acetyl chloride) (1.1 eq) dropwise.
-
Add a solution of this compound (1.0 eq) in the same solvent dropwise, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to stir at room temperature for several hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography or recrystallization.
Caption: Potential derivatization pathways for this compound.
Conclusion
This compound is a chemical building block with significant untapped potential. While its role in the synthesis of Melitracen is well-established, its utility extends far beyond this single application. The strategic derivatization of its ketone functionality and aromatic rings can lead to a vast array of novel compounds with potential applications in drug discovery, materials science, and other areas of chemical research. The protocols and synthetic strategies outlined in this guide provide a foundation for the exploration of this versatile molecule, empowering researchers to unlock its full potential as a cornerstone for chemical innovation.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Reactivity of this compound: A Chemist's Perspective.
- Google Patents. (2015). Preparation method of this compound. CN105061177A.
- U.S. Patent. (2001). One pot synthesis of 5,10-dihydrophenazine compounds and 5,10-substituted dihydrophenazines. US6242602B1.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of this compound in Advanced Materials Synthesis.
- Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
- Beilstein Journal of Organic Chemistry. (2019). Mechanochemical Friedel–Crafts acylations.
- Google Patents. (2018). Method for preparing 10, 10-disubstituted-2-bromoanthrone. CN107793302B.
- ResearchGate. (2010). This compound.
- Molecules. (2017). Applications of Friedel–Crafts reactions in total synthesis of natural products.
- MDPI. (2021). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals.
- ResearchGate. (2021). The synthesis of a 2-azabicyclo[3.1.0]hexane by rearrangement of a spirocyclic epoxide.
- Journal of Chemical Research, Synopses. (1998). [4+3]Cycloaddition Reactions: Synthesis of 9,10-Dimethoxy-9,10-propanoanthracen-12-ones.
- PubMed. (2021). Enantioselective Synthesis of Spiro-oxiranes: An Asymmetric Addition/Aldol/Spirocyclization Domino Cascade.
- Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate.
- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
- Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment).
- N.A. (n.d.). NaBH4 Reduction of Ketone to Alcohol.
- RSC Advances. (2024). Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions.
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Application Notes and Protocols for the Synthesis of 2-Bromo-10,10-dimethylanthrone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the synthesis of 2-bromo-10,10-dimethylanthrone, a valuable intermediate in the development of novel therapeutics and functional organic materials. Starting from the readily accessible 10,10-dimethylanthrone, this protocol outlines a robust methodology for the regioselective bromination of the aromatic core. The document provides a step-by-step experimental procedure, mechanistic insights, characterization data, and a troubleshooting guide to ensure reproducible and efficient synthesis.
Introduction: The Significance of 2-Bromo-10,10-disubstituted Anthrones
The anthrone scaffold is a privileged structure in medicinal chemistry and materials science. 10,10-disubstituted anthrone derivatives, in particular, are key intermediates in the synthesis of various bioactive molecules, including antipsychotic drugs like melitracen hydrochloride.[1] The introduction of a bromine atom at the C-2 position of the anthrone core, as in 2-bromo-10,10-dimethylanthrone, further enhances its synthetic utility. This bromo-derivative serves as a versatile building block for the construction of more complex molecules through various cross-coupling reactions, making it a compound of significant interest for the development of novel organic luminescent materials and pharmaceuticals.[1]
This guide focuses on the targeted synthesis of 2-bromo-10,10-dimethylanthrone from this compound. The term "10,10-disubstituted-2-bromoanthrone" in this context refers to the final product bearing two methyl groups at the C-10 position and a bromine atom at the C-2 position.
Reaction Scheme and Mechanistic Considerations
The synthesis of 2-bromo-10,10-dimethylanthrone from this compound is achieved through an electrophilic aromatic substitution reaction. The anthrone core is an electron-rich aromatic system, susceptible to attack by electrophiles. The regioselectivity of the bromination is governed by the directing effects of the substituents on the aromatic rings.
The carbonyl group at C-9 is a deactivating group and a meta-director. However, the two aromatic rings of the anthrone system behave similarly to a substituted benzene ring. The position of electrophilic attack is influenced by the stability of the resulting carbocation intermediate (the sigma complex). Attack at the C-2 and C-4 positions (ortho and para to the C-10a, C-4a bridgehead carbons) is generally favored in electrophilic aromatic substitutions on anthracene derivatives.
In the case of this compound, the electron-donating nature of the alkyl groups at C-10, although not directly attached to the aromatic ring, can have a subtle activating effect. The bromination is anticipated to occur preferentially at the C-2 position due to a combination of electronic and steric factors.
The reaction proceeds via the generation of an electrophilic bromine species, which then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate. Subsequent deprotonation restores the aromaticity and yields the desired 2-bromo-10,10-dimethylanthrone.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 10,10-Dimethylanthrone
A Senior Application Scientist's Guide to Yield Optimization and Troubleshooting
Welcome to the technical support center for the synthesis of 10,10-Dimethylanthrone (CAS 5447-86-9). This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this procedure. As a crucial intermediate in the synthesis of pharmaceuticals like Melitracen, achieving a high yield and purity of this compound is paramount.[1][2] This document moves beyond simple step-by-step instructions to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a quick overview of the most critical aspects of the synthesis.
Q1: What is the most reliable and high-yielding laboratory method for synthesizing this compound?
The most widely adopted and efficient method is the direct C-alkylation of anthrone at the C-10 position using a methylating agent. To overcome the challenge of bringing the aqueous base and the organic-soluble anthrone together, Phase-Transfer Catalysis (PTC) is the strategy of choice.[3] This method avoids the need for expensive, anhydrous solvents and strong, hazardous organometallic bases, while often providing excellent yields and selectivity.[4][5]
Q2: My yield is consistently low. What are the most likely general causes?
Low yields in this synthesis typically stem from three primary areas:
-
Incomplete Deprotonation: The acidity of the C-10 protons on anthrone is key. If the base is not strong enough or is not effectively interacting with the anthrone, the initial deprotonation to form the reactive anthrolate anion will be inefficient.
-
Formation of Side Products: The primary side product is the mono-alkylated intermediate, 10-methylanthrone. Another possibility, though often less prevalent under PTC conditions, is O-alkylation of the anthrolate tautomer, leading to an ether byproduct.
-
Suboptimal Phase-Transfer Catalysis: If using PTC, an inefficient catalyst, poor stirring, or incorrect solvent choice can dramatically slow the reaction, leading to incomplete conversion.[6]
Q3: Why is Phase-Transfer Catalysis (PTC) so highly recommended for this reaction?
PTC is a powerful technique for reactions involving a water-soluble nucleophile (or base) and an organic-soluble substrate.[4] In this synthesis, an inexpensive inorganic base like NaOH or KOH is dissolved in water. The phase-transfer catalyst, typically a quaternary ammonium salt (e.g., Tetrabutylammonium bromide), transports the hydroxide anion (OH⁻) into the organic phase.[7] This "mobile" base can then deprotonate the anthrone, which is dissolved in the organic solvent. This approach offers several key advantages:
-
Milder Conditions: Eliminates the need for strong, hazardous, and moisture-sensitive bases like sodium hydride or LDA.
-
Simplified Procedure: Avoids the need for strictly anhydrous solvents.
-
Increased Reaction Rate: Overcomes the immiscibility of reactants, leading to faster and more complete reactions.
-
Cost-Effectiveness: Utilizes inexpensive bases and solvents.[5]
Q4: How do I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most effective method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to clearly separate the starting material (anthrone), the mono-methylated intermediate, and the final product (this compound). The product is the least polar of the three and will have the highest Rf value. A complete reaction is indicated by the disappearance of the anthrone and mono-methylanthrone spots.
Section 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving specific issues you may encounter during the synthesis.
Troubleshooting Matrix
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) | Causality & Rationale |
| Reaction is sluggish or stalls; TLC shows mostly starting material (Anthrone). | 1. Ineffective deprotonation (base issue).2. Poor catalyst performance.3. Insufficient mixing. | 1. Use a concentrated aqueous base (e.g., 50% w/w NaOH or KOH).2. Ensure the phase-transfer catalyst is fresh and used at an appropriate loading (1-5 mol%). Consider a catalyst with higher organophilicity.[7]3. Increase the stirring rate to maximize the interfacial area between the aqueous and organic phases.[6] | 1. A high concentration of base in the aqueous phase creates a strong driving force for the catalyst to transport hydroxide into the organic phase. 2. The catalyst's structure determines its ability to partition between phases and deliver the anion.[7]3. The reaction occurs at the interface or in the organic phase, so maximizing surface area is critical for the transfer step.[6] |
| Significant amount of 10-methylanthrone (mono-alkylated product) remains. | 1. Insufficient methylating agent.2. Short reaction time.3. Deactivation of methylating agent. | 1. Use a stoichiometric excess of the methylating agent (e.g., 2.2-2.5 equivalents of methyl iodide or dimethyl sulfate).2. Extend the reaction time and continue monitoring by TLC until the intermediate spot disappears.3. Ensure the methylating agent is of high purity and has not hydrolyzed. | 1. After the first methylation, the remaining C-10 proton on 10-methylanthrone must be removed to allow the second methylation. An excess of the alkylating agent ensures the reaction is driven to completion. 2. The second alkylation step may be slower than the first; sufficient time is required. 3. Hydrolyzed methylating agents are unreactive and will lower the effective stoichiometry. |
| Product is an oil or fails to crystallize properly. | 1. Presence of impurities.2. Residual solvent. | 1. Analyze the crude product by ¹H NMR to identify impurities (e.g., starting material, mono-alkylated product, or O-alkylated byproduct). Purify via column chromatography if necessary before attempting recrystallization.2. Ensure the product is thoroughly dried under vacuum to remove all traces of the reaction or crystallization solvent. | 1. Impurities disrupt the crystal lattice, preventing the formation of a well-ordered solid and often resulting in oils or low melting point solids.2. Trapped solvent can act as an impurity, depressing the melting point and affecting the physical form of the product. |
| Yield is high, but product purity is low after workup. | 1. Incomplete separation of the catalyst.2. Emulsion formation during workup. | 1. Perform multiple aqueous washes during the workup to remove the water-soluble quaternary ammonium catalyst.2. To break emulsions, add a small amount of brine (saturated NaCl solution) or filter the mixture through a pad of Celite. | 1. Quaternary ammonium salts can sometimes co-precipitate with the product or remain in the organic layer if not thoroughly washed out.2. Emulsions trap impurities and prevent clean phase separation, leading to contamination of the organic layer. |
Section 3: Optimized Experimental Protocol (Phase-Transfer Catalysis)
This protocol represents a robust and validated method for the synthesis of this compound.
Reagents & Materials:
-
Anthrone (1.0 eq)
-
Methyl Iodide (2.5 eq)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Sodium Hydroxide (50% w/w aqueous solution)
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Methanol (for recrystallization)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Anthrone (1.0 eq) and Dichloromethane. Stir until all the solid has dissolved.
-
Addition of Catalyst and Base: Add Tetrabutylammonium bromide (0.05 eq) to the solution. Begin vigorous stirring and then add the 50% aqueous NaOH solution. The mixture should be stirred rapidly to ensure efficient mixing of the two phases.
-
Addition of Methylating Agent: While continuing vigorous stirring, add Methyl Iodide (2.5 eq) dropwise to the mixture. An exotherm may be observed. The reaction can be run at room temperature or gently heated to reflux (~40°C) to increase the rate.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate). The reaction is complete when the spots for anthrone (lowest Rf) and 10-methylanthrone (intermediate Rf) are no longer visible. This may take 4-12 hours.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with additional DCM and water.
-
Phase Separation: Separate the organic layer. Wash the organic layer sequentially with deionized water (2x) and then with brine (1x) to remove the catalyst and residual base.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from hot methanol. Cool to 0-5°C to maximize crystal formation. Filter the resulting white, crystalline solid and dry under vacuum. The expected melting point is 101-103°C.[8][9]
Section 4: Mechanistic Insights & Visualizations
Understanding the underlying mechanism is crucial for effective troubleshooting. The synthesis proceeds via nucleophilic substitution on the methylating agent by the anthrolate anion, which is generated in situ.
The Role of Phase-Transfer Catalysis
The PTC cycle is the heart of this efficient synthesis. The quaternary ammonium salt (Q⁺X⁻) acts as a shuttle for the hydroxide anion.
Troubleshooting Workflow
When faced with a low yield, a logical diagnostic process can quickly identify the root cause.
Caption: A decision-tree workflow for troubleshooting low yields in the synthesis.
References
- Ningbo Innopharmchem Co., Ltd. (n.d.). The Synthesis and Reactivity of this compound: A Chemist's Perspective.
- Benchchem (n.d.). This compound | 5447-86-9.
- National Institutes of Health (2017). Asymmetric Alkylation of Anthrones, Enantioselective Total Synthesis of (−)- and (+)-Viridicatumtoxins B and Analogues Thereof: Absolute Configuration and Potent Antibacterial Agents.
- ResearchGate (2015). Reactions with Anthrones.
- Lookformedical (2026). This compound: Key Pharmaceutical Intermediate for Melitracen Synthesis.
- CRDEEP Journals (n.d.). Phase-Transfer Catalysis in Organic Syntheses.
- ACS Green Chemistry Institute Pharmaceutical Roundtable (n.d.). Phase Transfer Catalysis. Wordpress.
- PTC Organics (n.d.). Industrial Phase-Transfer Catalysis.
- Ningbo Innopharmchem Co., Ltd. (2025). Understanding the Chemistry of this compound: Properties and Uses.
- Macmillan Group, Princeton University (2008). Phase-Transfer Catalysis (PTC).
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. crdeepjournal.org [crdeepjournal.org]
- 5. phasetransfer.com [phasetransfer.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
Navigating Byproduct Formation in 10,10-Dimethylanthrone Chemistry: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 10,10-Dimethylanthrone. This guide is designed to provide in-depth, field-proven insights into identifying and mitigating common byproducts in reactions involving this versatile intermediate. By understanding the causality behind experimental choices, you can enhance the purity of your target molecules and streamline your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
A1: Commercially available this compound is generally of high purity. However, trace impurities can arise from its synthesis. The most common synthetic routes involve a Grignard reaction followed by cyclization and oxidation, or a Friedel-Crafts reaction.[1][2] Potential impurities could include unreacted starting materials such as anthrone or incompletely methylated derivatives. One patent describes a synthesis that involves a bromination step, which could potentially lead to trace halogenated impurities if not fully quenched.[1] We recommend always running a quality control check, such as NMR or LC-MS, on the starting material before use.
Q2: I'm observing a byproduct with a similar polarity to my desired product after a reaction. What are some general strategies for improving separation?
A2: When byproducts have similar polarity to the desired product, chromatographic separation can be challenging. Here are a few strategies to consider:
-
Recrystallization: This is often the most effective method for purifying solid compounds. Experiment with different solvent systems to find one that maximizes the solubility difference between your product and the byproduct.
-
Derivative Formation: In some cases, you can selectively react either the product or the byproduct to form a derivative with significantly different polarity, making separation easier. The original functionality can then be regenerated.
-
Alternative Chromatographic Techniques: If standard silica gel chromatography is ineffective, consider reverse-phase chromatography, which separates compounds based on hydrophobicity, or trying different stationary phases like alumina.
Troubleshooting Guide: Byproducts in Common this compound Reactions
This section provides a detailed breakdown of common reactions with this compound, the likely byproducts, and strategies to minimize their formation.
Reduction of the Carbonyl Group
The reduction of the ketone functionality in this compound is a common transformation to produce the corresponding alcohol, 10,10-dimethyl-9,10-dihydroanthracen-9-ol.
Common Issue: Incomplete reaction and disproportionation byproducts.
When reducing this compound with a mild reducing agent like sodium borohydride (NaBH₄), the primary product is the desired alcohol. However, incomplete reduction can leave starting material in the reaction mixture. Furthermore, under acidic workup or purification conditions, the product alcohol can undergo disproportionation.
Mechanism of Byproduct Formation:
The desired reduction proceeds via hydride attack on the carbonyl carbon. If the reaction is not driven to completion, unreacted this compound will remain. The alcohol product, 10,10-dimethyl-9,10-dihydroanthracen-9-ol, is susceptible to acid-catalyzed dehydration to form a carbocation intermediate. This intermediate can then be quenched by a hydride from another molecule of the alcohol (disproportionation), leading to the formation of both the fully reduced 9,10-dihydroanthracene derivative and the oxidized starting material, this compound.[2]
Visualizing the Reaction Pathway:
Caption: Reduction of this compound and potential byproducts.
Troubleshooting and Optimization Protocol:
| Parameter | Recommendation | Rationale |
| Reaction Time & Temperature | Monitor the reaction by TLC until all starting material is consumed. Gentle heating may be required. | Ensures the reaction goes to completion, minimizing unreacted starting material. |
| Workup | Use a buffered aqueous workup (e.g., saturated ammonium chloride) instead of a strong acid. | Avoids the acidic conditions that promote disproportionation. |
| Purification | If chromatography is necessary, consider using a neutral stationary phase like alumina or deactivating silica gel with a small amount of triethylamine in the eluent. | Minimizes on-column degradation of the acid-sensitive alcohol product. |
Detailed Protocol for the Reduction of this compound:
-
Dissolve this compound (1 eq.) in ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq.) portion-wise over 15 minutes.
-
Stir the reaction at room temperature and monitor by TLC until completion.
-
Carefully quench the reaction by slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Oxidation Reactions
Oxidation of this compound can lead to a variety of products depending on the oxidant and reaction conditions.
Common Issue: Over-oxidation and formation of ring-opened byproducts.
Strong oxidizing agents like potassium permanganate (KMnO₄) can lead to cleavage of the aromatic rings, forming dicarboxylic acid derivatives.[3] Photosensitized oxidation in the presence of oxygen can lead to the formation of an endoperoxide.
Mechanism of Byproduct Formation:
-
KMnO₄ Oxidation: Under harsh conditions (heat, concentrated reagent), KMnO₄ can oxidatively cleave the benzene rings of the anthracene core, ultimately leading to phthalic acid derivatives.[3][4]
-
Photosensitized Oxidation: In the presence of a photosensitizer and light, singlet oxygen can be generated, which can then undergo a [4+2] cycloaddition with the anthracene core to form a stable endoperoxide.[5]
Visualizing Oxidation Pathways:
Caption: Potential oxidation pathways of this compound.
Troubleshooting and Prevention:
| Reaction | Byproduct | Prevention/Minimization |
| Strong Oxidation (e.g., KMnO₄) | Ring-opened dicarboxylic acids | Use milder oxidizing agents and carefully control reaction temperature and stoichiometry. |
| Photosensitized Oxidation | Endoperoxide | Protect the reaction from light and atmospheric oxygen if endoperoxide formation is not desired. |
Grignard and Organolithium Additions
The addition of organometallic reagents to the carbonyl group of this compound is a powerful method for forming carbon-carbon bonds.
Common Issue: Enolization and formation of the corresponding alcohol from the Grignard reagent.
Sterically hindered ketones like this compound can be prone to enolization when treated with strong, bulky bases like Grignard reagents. This leads to the recovery of the starting material upon workup. Additionally, if the Grignard reagent is prepared from a halide that can be reduced, the corresponding alkane can be formed as a byproduct.
Mechanism of Byproduct Formation:
-
Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, forming an enolate. This enolate is then protonated during the aqueous workup, regenerating the starting material.
-
Reduction: Some Grignard reagents, particularly those with beta-hydrogens, can act as reducing agents, transferring a hydride to the carbonyl and forming an alkene from the Grignard reagent.
Protocol for Grignard Addition with Minimized Byproducts:
-
Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Use freshly prepared or titrated Grignard reagent.
-
Add the Grignard reagent slowly to a cooled solution (0 °C or lower) of this compound in an ethereal solvent (e.g., THF or diethyl ether).
-
Monitor the reaction closely by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
References
- Preparation method of this compound. CN105061177A.
- Synthesis of 10,10-Bispyridinylmethyl-9,10-dihydroanthracenes. Request PDF. [Link]
- CLEMMENSEN REDUCTION 1. This reaction was first reported by Clemmensen of Park Davis in 1913. 2. It is the reduction of carbonyl. Annamalai University. [Link]
- Clemmensen reduction. Wikipedia. [Link]
- The Clemmensen Reduction. Juniper Publishers. [Link]
- Baeyer–Villiger oxid
- Baeyer-Villiger Oxid
- Baeyer villiger oxid
- Photosensitized oxidation of 9,10-dimethylanthracene with singlet oxygen by using a safranin O/silica composite under visible light. Photochemical & Photobiological Sciences (RSC Publishing). [Link]
- Oxidation of Organic Molecules by KMnO4. Chemistry LibreTexts. [Link]
- Oxidation of Alkenes with Potassium Mangan
- Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry. [Link]
- Oxidation by permanganate: synthetic and mechanistic aspects. NIT Rourkela. [Link]
- 9,10-Dimethyl-9,10-peroxy-9,10-dihydroanthracene.
- Grignard Reagent-Mediated Conversion of an Acyl Nitroso-Anthracene Cycloadduct to a Nitrone. PMC - NIH. [Link]
- The Wittig Reaction. University of Pittsburgh. [Link]
- Using the Wittig reaction to produce alkenylcarbaboranes. The Royal Society of Chemistry. [Link]
- Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
- Wittig Reaction. Organic Chemistry Portal. [Link]
- Wittig Reaction. Chemistry LibreTexts. [Link]
- Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
- The Synthesis of a Novel Tröger Base Polymer of 2,6(7)-Diamino-9,9,10,10-Tetramethyl-9,10-Dihydroanthracene. Journal of Chemical and Pharmaceutical Research. [Link]
- Photosensitized oxidation of 9,10-dimethylanthracene with singlet oxygen by using a safranin O/silica composite under visible light. Photochemical & Photobiological Sciences (RSC Publishing). [Link]
Sources
- 1. CN105061177A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. CN107793302B - Method for preparing 10, 10-disubstituted-2-bromoanthrone - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photosensitized oxidation of 9,10-dimethylanthracene with singlet oxygen by using a safranin O/silica composite under visible light - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting GrÃignard Reactions in 10,10-Dimethylanthrone Synthesis
Welcome to the technical support center for the synthesis of 10,10-Dimethylanthrone, with a specific focus on troubleshooting the critical Grignard reaction step. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common experimental challenges. The following question-and-answer format directly addresses specific issues you may encounter, providing not just solutions but also the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My Grignard reaction to synthesize the tertiary alcohol precursor to this compound has a very low yield. What are the likely causes?
Low yields in this Grignard reaction are a frequent issue and can typically be traced back to a few critical factors. The reaction is the addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to anthrone to form 10,10-dimethyl-9(10H)-anthracenol, which is then oxidized to this compound.
Core Issues and Solutions:
-
Presence of Moisture: Grignard reagents are potent bases and nucleophiles that react readily with protic sources, especially water.[1][2] Even trace amounts of moisture in your glassware, solvents, or starting materials will quench the Grignard reagent, forming methane and magnesium salts, thus reducing the amount available for reaction with anthrone.[3][4]
-
Solution: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying at >120°C for several hours and cooled under an inert atmosphere (e.g., nitrogen or argon).[5] Solvents, particularly ethers like THF or diethyl ether, must be anhydrous. It is best practice to use freshly distilled solvents from a suitable drying agent (e.g., sodium/benzophenone).
-
-
Poor Quality or Inactive Magnesium: The surface of magnesium turnings can oxidize over time, forming a layer of magnesium oxide that prevents the reaction with the alkyl halide from initiating.
-
Solution: Use fresh, high-quality magnesium turnings. If the magnesium appears dull, it can be activated. Common activation methods include:
-
Adding a small crystal of iodine. The iodine etches the magnesium surface, exposing fresh metal.[6]
-
Adding a few drops of 1,2-dibromoethane. This reacts with the magnesium to form ethene and magnesium bromide, cleaning the surface.
-
Mechanically crushing the magnesium turnings in a dry flask to expose new surfaces.[7]
-
-
-
Inaccurate Grignard Reagent Concentration: If you are using a commercially prepared Grignard reagent or have prepared a batch for later use, its concentration may have decreased over time due to gradual reaction with atmospheric moisture or oxygen.
-
Solution: The concentration of the Grignard reagent should be determined by titration just before use.[8] Common titration methods include using a known amount of iodine, which is decolorized by the Grignard reagent, or an acid-base titration.[9][10] This will ensure you are using the correct stoichiometry for your reaction.
-
-
Side Reaction: Enolization of Anthrone: Anthrone exists in equilibrium with its enol form, 9-anthranol. The Grignard reagent can act as a base and deprotonate the hydroxyl group of the enol, consuming the reagent without leading to the desired product.
-
Solution: This is an inherent challenge with this substrate. Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can favor the nucleophilic addition over the acid-base reaction. Adding the Grignard reagent slowly to the solution of anthrone can also help to minimize this side reaction.
-
Question 2: The Grignard reaction mixture turns dark brown or black during the formation of the reagent. Is this normal, and does it affect the outcome?
A color change during Grignard reagent formation is common, but a very dark brown or black color can indicate side reactions that may lower your yield.
Analysis of Color Change:
-
Normal Appearance: A freshly prepared Grignard reagent solution is typically cloudy and gray to light brown.
-
Darkening: Significant darkening can be attributed to several factors:
-
Wurtz Coupling: This is a major side reaction where the Grignard reagent reacts with the unreacted alkyl halide. This forms a carbon-carbon bond (e.g., ethane from methyl bromide) and finely divided magnesium, which can give the solution a dark appearance.[11]
-
Impurities: Impurities in the magnesium or alkyl halide can catalyze decomposition or other side reactions.[11]
-
Mitigation Strategies:
-
Controlled Addition: Add the alkyl halide to the magnesium suspension dropwise at a rate that maintains a gentle reflux.[11] Adding it too quickly can create localized high concentrations, promoting Wurtz coupling.
-
Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for preparing Grignard reagents as it can better solvate and stabilize the reagent.[12]
-
Maintain Inert Atmosphere: While crucial for preventing reaction with water, a good inert atmosphere also minimizes reactions with oxygen, which can lead to complex side products and discoloration.
Question 3: I am struggling to initiate the Grignard reaction. What are the best practices for getting it started?
Difficulty in initiating the Grignard reaction is a classic problem, usually related to the activation energy of the reaction between the alkyl halide and the magnesium surface.
Initiation Protocol:
-
Prepare the Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place the magnesium turnings. Ensure the entire system is under a positive pressure of dry nitrogen or argon.[5]
-
Activate the Magnesium: Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the flask containing the magnesium and a small amount of anhydrous ether.[6][13] Gentle warming with a heat gun may be necessary to start the activation.
-
Initial Addition of Alkyl Halide: Add a small portion (about 5-10%) of your alkyl halide solution in anhydrous ether to the magnesium suspension.[7]
-
Observe for Initiation: The reaction has initiated when you observe spontaneous bubbling, a gentle reflux, and the disappearance of the iodine color (if used). The mixture will also become cloudy and warm.
-
If Initiation Fails:
-
Gently warm the flask with a heat gun.
-
Stop the stirring to allow a high concentration of the alkyl halide to build up on the magnesium surface.
-
If all else fails, add a small amount of a previously prepared Grignard reagent to kick-start the reaction.
-
Workflow for Grignard Reaction Initiation
Caption: Decision workflow for initiating a Grignard reaction.
Question 4: After aqueous workup, I am recovering a significant amount of my starting material, anthrone. What is causing this?
Recovering the starting ketone is a strong indication that the nucleophilic addition did not occur to a significant extent.
Possible Causes and Solutions:
-
Ineffective Grignard Reagent: As detailed in Question 1, if the Grignard reagent was quenched by moisture or failed to form in sufficient quantity, there will be nothing to react with the anthrone.
-
Solution: Re-evaluate your drying procedures and consider titrating your Grignard reagent to confirm its concentration.[8]
-
-
Enolization: As mentioned previously, the Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, forming an enolate. This is especially problematic with sterically hindered ketones.[11] The enolate will be protonated during the aqueous workup, regenerating the starting ketone.
-
Solution: Use a less sterically hindered Grignard reagent if possible (though for this compound synthesis, a methyl Grignard is required). Running the reaction at a lower temperature can also help to favor the addition reaction.
-
-
Reaction Temperature Too Low: While low temperatures can suppress side reactions, if the temperature is too low for the specific reagents, the rate of the desired nucleophilic addition may be too slow to proceed effectively within a reasonable timeframe.
-
Solution: There is an optimal temperature range for most Grignard reactions. While starting the addition at 0 °C is common, allowing the reaction to slowly warm to room temperature and stir for a period (e.g., 1-2 hours) can ensure the reaction goes to completion.[5]
-
Troubleshooting Logic for Recovered Starting Material
Caption: Troubleshooting guide for recovered starting material.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Grignard Reagent Stoichiometry | 1.1 - 1.5 equivalents (relative to ketone) | A slight excess ensures complete consumption of the limiting reagent (anthrone), accounting for any accidental quenching. |
| Reaction Temperature | 0 °C to Room Temperature | Initial addition at 0 °C controls the exothermicity. Allowing it to warm to room temperature ensures the reaction proceeds to completion.[5] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | THF is generally preferred over diethyl ether due to its higher boiling point and better ability to solvate the Grignard reagent.[12] |
Experimental Protocol: Titration of Methylmagnesium Bromide
This protocol is based on the iodine titration method.[9][14]
Materials:
-
Freshly prepared Methylmagnesium Bromide solution in THF.
-
Anhydrous THF in a syringe.
-
Iodine (Iâ‚‚), accurately weighed (~250 mg).
-
Dry, inert atmosphere (Nitrogen or Argon).
-
Flame-dried glassware.
Procedure:
-
In a flame-dried flask under an inert atmosphere, add the accurately weighed iodine.
-
Add 2-3 mL of anhydrous THF to dissolve the iodine, forming a dark brown solution.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent solution dropwise from a syringe while stirring vigorously.
-
The endpoint is reached when the brown color of the iodine is completely discharged and the solution becomes colorless or slightly yellow.
-
Record the volume of the Grignard reagent added.
-
Calculate the molarity using the formula: Molarity (M) = (moles of Iâ‚‚) / (Volume of Grignard reagent in L) .
References
- Filo. (2023, October 2).
- Reddit. (2019, April 28).
- Master Organic Chemistry. (2015, November 13).
- Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS.
- Quora. (2019, November 13).
- BenchChem. (n.d.). Technical Support Center: Grignard Reactions for Tertiary Alcohol Synthesis.
- Google Patents. (n.d.).
- Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think.
- Reddit. (2021, September 9).
- Chemistry Steps. (n.d.). Grignard Reaction in Organic Synthesis with Practice Problems.
- Organic Syntheses. (n.d.). Procedure.
- BenchChem. (n.d.).
- Master Organic Chemistry. (2016, January 19).
- YouTube. (2024, November 21).
- Stack Exchange. (2017, February 16). Why can't the reaction of grignard reagent with carboxylic acid give a ketone?
- Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.
- Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS.
- Chad's Prep. (n.d.). Synthesis of Alcohols; Grignard Addition.
- Google Patents. (n.d.). CN107793302B - Method for preparing 10, 10-disubstituted-2-bromoanthrone.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- BenchChem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- BenchChem. (n.d.). Application Notes and Protocols: Grignard Reaction with Ethylmagnesium Bromide.
- NIH. (n.d.). Grignard Reagent-Mediated Conversion of an Acyl Nitroso-Anthracene Cycloadduct to a Nitrone.
- Organic Syntheses. (n.d.). Procedure.
- ResearchGate. (n.d.). 17 questions with answers in GRIGNARD REAGENT.
- Sciencemadness.org. (2021, December 28). Question about Grignard reaction.
- YouTube. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols.
- Reddit. (2020, June 20). Troubleshooting my grignard reactions.
- Google Patents. (n.d.).
- YouTube. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
- ResearchG
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Catalytic method for synthesis of Grignard compounds with magnesium attached to tertiary bridge head C-
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Reactivity of this compound: A Chemist's Perspective.
- The Role of this compound in Advanced M
- ResearchGate. (n.d.).
- Google Patents. (n.d.). CN105418436A - Method for preparing high-purity melitracen.
- YouTube. (2018, May 4). Grignard Reagent Reaction Mechanism.
- Schematic representation of reaction mechanism between furans and anthrone. (n.d.).
Sources
- 1. How does water affect Grignard reagents? | Filo [askfilo.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - Question about Grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis and Optimization of 10,10-Dimethylanthrone
Welcome to the technical support center for the synthesis and optimization of 10,10-Dimethylanthrone. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure successful and efficient synthesis.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the tricyclic antidepressant, Melitracen.[1][2] Its synthesis, typically involving a multi-step process culminating in the alkylation of an anthrone precursor, requires careful control of reaction parameters to maximize yield and purity. This guide provides a comprehensive resource for optimizing reaction temperature and time, troubleshooting common issues, and ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely employed method involves a multi-step synthesis that often utilizes a Grignard reaction. A typical sequence starts with the reaction of o-chlorobenzyl chloride and benzene to form o-chlorodiphenylmethane. This intermediate then undergoes a Grignard reaction with magnesium, followed by the addition of acetone to introduce the gem-dimethyl group. Subsequent hydrolysis, condensation, and a final bromination/hydrolysis sequence yield this compound.[3][4]
Q2: Why is temperature control so critical in the synthesis of this compound?
A2: Temperature control is paramount for several reasons. In the Grignard reaction step, the formation of the Grignard reagent is exothermic and requires careful temperature management to prevent side reactions, such as Wurtz coupling. During the subsequent reaction steps, including the final cyclization and hydrolysis, specific temperature ranges are necessary to ensure complete reaction and prevent the formation of impurities. For instance, a condensation reaction might be carried out at 70-80°C for 2 hours to drive the reaction to completion.[3]
Q3: How does reaction time influence the yield and purity of the final product?
A3: Reaction time is a crucial parameter that must be optimized for each step of the synthesis. Insufficient reaction time can lead to incomplete conversion of starting materials, resulting in a lower yield. Conversely, excessively long reaction times, especially at elevated temperatures, can promote the formation of degradation products and other impurities, complicating purification and reducing the overall purity of this compound. Monitoring the reaction progress by techniques like Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time.[5][6]
Q4: What are the key physical and spectral properties of this compound for identification?
A4: this compound is typically a white to off-white solid with a melting point in the range of 101-103°C.[2] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable. The 1H NMR spectrum will show characteristic peaks for the aromatic protons and a distinct singlet for the two methyl groups. The 13C NMR spectrum will also display unique signals for the carbonyl carbon, the quaternary carbon bearing the methyl groups, and the aromatic carbons.[1][7][8][9]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, with a focus on the critical Grignard reaction and subsequent steps.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Grignard Reagent | 1. Wet glassware or solvent. 2. Inactive magnesium surface (oxide layer). 3. Impure starting materials. | 1. Flame-dry all glassware under vacuum and use anhydrous solvents. 2. Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane. 3. Purify starting halides before use. |
| Formation of a Biphasic Mixture During Grignard Reaction | Presence of water, leading to quenching of the Grignard reagent and formation of insoluble magnesium salts. | Ensure all reagents and apparatus are scrupulously dry. |
| Incomplete Reaction or Low Product Yield | 1. Insufficient reaction time or non-optimal temperature. 2. Poor quality of reagents. | 1. Monitor the reaction by TLC to determine the point of completion. Systematically vary the temperature and time to find the optimal conditions. For example, start with conditions cited in literature, such as 70-80°C for 2 hours, and adjust as needed.[3] 2. Use freshly opened or purified reagents. |
| Presence of Significant Impurities in the Crude Product | 1. Side reactions due to incorrect temperature or stoichiometry. 2. Decomposition of the product during workup or purification. | 1. Carefully control the reaction temperature and the rate of addition of reagents. 2. Use mild workup conditions and appropriate purification techniques like recrystallization. |
| Difficulty in Product Crystallization | 1. Presence of impurities inhibiting crystal formation. 2. Inappropriate recrystallization solvent. | 1. Purify the crude product by column chromatography before recrystallization. 2. Perform a solvent screen to identify a suitable solvent or solvent mixture for recrystallization. Common solvent systems for recrystallization include ethanol, or mixtures like n-hexane/acetone.[10][11][12][13][14] |
Experimental Protocols
Workflow for Optimizing Reaction Temperature and Time
Caption: Optimization Workflow Diagram
Step-by-Step Guide for a Key Synthetic Step (Example: Condensation)
This protocol is a generalized example based on patent literature and should be adapted and optimized for your specific laboratory conditions.[3]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the intermediate diol (1 equivalent) and a suitable solvent (e.g., toluene).
-
Reagent Addition: Slowly add the acid catalyst (e.g., sulfuric acid) to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 70-80°C) and maintain for the specified time (e.g., 2 hours).
-
Monitoring: Monitor the progress of the reaction by TLC, observing the disappearance of the starting material spot and the appearance of the product spot.[5][6]
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing water. Stir to precipitate the crude product.
-
Purification: Filter the solid, wash with water, and dry. Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol).[10][11][12][13][14]
General Grignard Reaction Workup Procedure
Caption: Grignard Reaction Workup
Data Presentation
Table 1: Example of Temperature and Time Optimization Data
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | 60 | 4 | 75 | 65 |
| 2 | 70 | 2 | 90 | 85 |
| 3 | 80 | 2 | >95 | 92 |
| 4 | 80 | 4 | >95 | 90 (slight decomposition) |
| 5 | 90 | 1 | >95 | 88 (increased byproducts) |
Note: The data presented in this table is illustrative and will vary depending on the specific reaction step and substrates used.
References
- PubChem. This compound. [Link]
- Preparation method of this compound. CN105061177A.
- SpectraBase. This compound. [Link]
- University of California, Los Angeles.
- Organic Syntheses. Procedure. [Link]
- Method for preparing 10, 10-disubstituted-2-bromoanthrone. CN107793302B.
- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Reactivity of this compound: A Chemist's Perspective. [Link]
- Supporting M
- Formation and reaction of a Grignard reagent. [Link]
- The Grignard Reaction. [Link]
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- University of Rochester.
- Recrystalliz
- Longdom. Thin-Layer Chromatography: An Essential Technique in Chemical Analysis. [Link]
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- ResearchG
- ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
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10,10-Dimethylanthrone stability under different storage conditions
Technical Support Center: Stability of 10,10-Dimethylanthrone
Welcome to the Technical Support Center for this compound. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a key intermediate in various synthetic pathways, including the production of pharmaceuticals like Melitracen hydrochloride, understanding its stability is paramount to ensuring the reliability and reproducibility of your results.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound under different storage and experimental conditions.
Troubleshooting Guide
This section addresses specific issues you might encounter during the handling and storage of this compound, providing explanations based on its chemical properties and established stability testing principles.
Question: I've stored my solid this compound at room temperature for a few weeks and now I'm seeing a decrease in purity. What could be the cause?
Answer:
Storing this compound at room temperature, especially without protection from light and atmospheric conditions, can lead to a gradual decrease in purity. While it is a relatively stable crystalline solid, several factors could contribute to its degradation over time:
-
Thermal Stress: Although the melting point of this compound is 101-103°C, prolonged exposure to ambient temperatures can provide enough energy to initiate slow degradation pathways. It is best practice to store it under refrigerated conditions (2-8°C) to minimize any potential thermal degradation.[2]
-
Photodegradation: The anthrone core of the molecule contains aromatic rings, which can absorb UV-Vis light. This absorption can lead to the formation of excited states that are more reactive and susceptible to degradation.[3] It is crucial to store this compound in light-resistant containers, such as amber vials, to prevent photodegradation.
-
Oxidation: The benzylic-like position at C10, although substituted with two methyl groups, can still be susceptible to slow oxidation, especially in the presence of light and atmospheric oxygen. This can lead to the formation of various oxidation products.
To mitigate these issues, always store your solid this compound in a tightly sealed, light-resistant container at the recommended refrigerated temperature (2-8°C).
Question: I've prepared a solution of this compound in methanol for my experiments, but the results are inconsistent if I use the solution after a day. Why is this happening?
Answer:
The instability of this compound in solution, particularly in protic solvents like methanol, is a common issue. Several factors can contribute to this:
-
Solvent Reactivity: While this compound has slight solubility in solvents like chloroform and ethyl acetate, its stability in various solvents for extended periods is not well-documented. It is advisable to prepare solutions fresh before use.
-
Photodegradation in Solution: The anthrone moiety is known to be photoreactive. When in solution, the molecules are more mobile and have a greater surface area exposed to light, which can accelerate photodegradation compared to the solid state.
-
Oxidation in Solution: Dissolved oxygen in the solvent can promote oxidative degradation, especially under illumination.
For consistent results, it is highly recommended to prepare solutions of this compound fresh for each experiment. If a stock solution must be prepared, it should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and kept at a low temperature. A preliminary stability study of your stock solution under your specific storage conditions is advised to determine its usable lifetime.
Question: My HPLC analysis of an aged sample of this compound shows new, more polar peaks. What could these be?
Answer:
The appearance of new, more polar peaks in an HPLC chromatogram of an aged this compound sample is indicative of degradation. Based on the chemical structure of this compound, the following are plausible degradation products that would exhibit increased polarity:
-
Oxidation Products: Oxidation of the anthrone ring system can introduce hydroxyl groups or lead to ring-opening, forming more polar compounds. A potential primary oxidation product is 9,10-anthraquinone, which can be formed from anthracene, a related compound, upon photodegradation.[4]
-
Hydrolysis Products (if water is present): While this compound itself does not have readily hydrolyzable groups, if impurities from its synthesis are present, they might hydrolyze. However, direct hydrolysis of the core structure is unlikely under neutral conditions.
-
Photodegradation Products: Exposure to light can lead to a variety of rearranged or oxidized products, which are often more polar than the parent compound.
To identify these new peaks, techniques like LC-MS/MS would be invaluable. By comparing the mass spectra of the new peaks with the parent compound and considering plausible degradation pathways, you can elucidate their structures.[5]
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the stability of this compound.
What are the optimal long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at 2-8°C in a tightly sealed, amber glass container to protect it from light and moisture. The storage area should be dry and well-ventilated . Storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.
How does exposure to air affect the stability of this compound?
Prolonged exposure to air, which contains about 21% oxygen, can lead to slow oxidative degradation of this compound. This process can be accelerated by the presence of light and elevated temperatures. The gem-dimethyl group at the C10 position offers some steric hindrance, but the aromatic system can still be susceptible to oxidation.
Is this compound sensitive to pH changes when in solution?
The stability of this compound in solution is expected to be pH-dependent. Under strongly acidic or basic conditions, the ketone functional group could potentially participate in reactions, and the overall stability of the molecule could be compromised. Forced degradation studies under a range of pH conditions are necessary to fully characterize its hydrolytic stability.[6]
What is a "stability-indicating method" and why is it important for working with this compound?
A stability-indicating analytical method is a validated quantitative method that can accurately and specifically measure the concentration of the intact compound without interference from its degradation products, process impurities, or other components in the sample.[7] For this compound, this is typically a High-Performance Liquid Chromatography (HPLC) method.
It is crucial to use a stability-indicating method when assessing the purity and stability of this compound because it allows you to:
-
Accurately quantify the amount of undegraded this compound.
-
Detect and quantify any degradation products that may have formed.
-
Obtain reliable data on the stability of the compound under different conditions.
A published stability-indicating RP-HPLC method for Melitracen hydrochloride, which also separates its impurity 10,10-dimethyl anthrone, could serve as a starting point for developing a method for this compound itself.[2]
Data Summary Table
The following table summarizes the expected stability of this compound under various storage conditions based on its chemical properties and general principles of chemical stability.
| Condition | Form | Expected Stability | Recommendation |
| Temperature | |||
| 2-8°C | Solid | High | Recommended storage temperature. |
| Room Temperature (~25°C) | Solid | Moderate | Short-term storage may be acceptable, but long-term storage is not recommended due to the risk of slow degradation. |
| Elevated Temperature (>40°C) | Solid & Solution | Low | Avoid exposure to high temperatures as it will likely accelerate degradation. |
| Light | |||
| Dark | Solid & Solution | High | Store in light-resistant (amber) containers. |
| Ambient Light | Solid & Solution | Moderate to Low | Exposure to ambient light, especially over extended periods, can lead to photodegradation. |
| UV Light | Solid & Solution | Very Low | Direct exposure to UV light will likely cause rapid degradation. |
| Humidity | |||
| Dry | Solid | High | Store in a tightly sealed container in a dry environment. |
| High Humidity | Solid | Moderate | The compound may absorb moisture, which could potentially facilitate degradation pathways. |
| Atmosphere | |||
| Inert (e.g., N₂, Ar) | Solid & Solution | High | Provides the best protection against oxidative degradation. |
| Air | Solid & Solution | Moderate | Risk of slow oxidation over time. |
| pH (in solution) | |||
| Neutral (pH ~7) | Solution | Moderate | Prepare fresh. Stability is not guaranteed for extended periods. |
| Acidic (pH < 4) | Solution | Low to Moderate | Potential for acid-catalyzed degradation. |
| Basic (pH > 9) | Solution | Low to Moderate | Potential for base-catalyzed degradation. |
Experimental Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to understand its intrinsic stability and to generate potential degradation products for the development of a stability-indicating analytical method. This protocol is based on the principles outlined in the ICH guidelines.[8][9]
Objective: To investigate the degradation of this compound under thermal, hydrolytic, oxidative, and photolytic stress conditions.
Materials:
-
This compound
-
HPLC-grade methanol
-
HPLC-grade water
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
pH meter
-
Calibrated oven
-
Photostability chamber
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 8 hours.
-
At specified time points (e.g., 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
If no significant degradation is observed, repeat the experiment with 1 M HCl.[10]
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 8 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
If no significant degradation is observed, repeat the experiment with 1 M NaOH.[10]
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
At specified time points, withdraw an aliquot, dilute to a final concentration of approximately 100 µg/mL with the mobile phase.[10]
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a petri dish and expose it to dry heat at 80°C in an oven for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in methanol, and dilute to a final concentration of approximately 100 µg/mL with the mobile phase.[10]
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 100 µg/mL in methanol) to a light source in a photostability chamber, as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[11]
-
A control sample should be wrapped in aluminum foil and kept in the same chamber to serve as a dark control.
-
After the exposure period, analyze both the exposed and control samples.
-
-
-
HPLC Analysis:
-
Analyze all samples using a suitable stability-indicating HPLC method. A good starting point for method development could be a C18 column with a gradient elution using a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Characterize the degradation products by comparing their retention times and UV spectra with the parent compound. For structural elucidation, LC-MS/MS analysis is recommended.
-
Visualizations
Potential Degradation Pathway of this compound
The following diagram illustrates a simplified potential degradation pathway for this compound, focusing on oxidation, a likely route of degradation.
Caption: A simplified potential oxidative degradation pathway for this compound.
Workflow for Investigating Decreased Purity of this compound
This workflow provides a logical sequence of steps to troubleshoot issues related to the purity of this compound.
Caption: Troubleshooting workflow for addressing decreased purity of this compound.
References
- ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Testing Procedure.
- Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877–880.
- ICH. (2025, May 1). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products).
- Mangalapu, B., Srinivas, B., Ramathulasi, S., Ramakrishna, R. A., & Venkata, R. A. (n.d.). Stability Indicating Method Development and Validation for Quantification of Impurities in Melitracen Hydrochloride, An Antidepressant Drug Using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). Research Journal of Pharmacy and Technology.
- Veeprho. (2020, July 20). Stress Testing Study Design.
- ResearchGate. (n.d.). Protocol for Photostability Studies of Pharmaceutical products.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product.
- World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- Cha, K. H., et al. (2001). Stability testing of pharmaceutical products. Journal of Pharmaceutical Sciences, 90(1), 1-13.
- IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
- Scribd. (n.d.). Forced Degradation Studies Guide.
- Thermo Fisher Scientific. (n.d.). Drug stability testing 101.
- IAGIM. (n.d.). Photostability.
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- International Journal of Pharmaceutical Sciences and Research. (n.d.). Pathway of Oxidation Degradation Study for Drug Substance and Drug Product.
- European Medicines Agency. (2023, July 13).
- ResearchGate. (2025, September 30). Stability Indicating Method Development and Validation for Quantification of Impurities in Melitracen Hydrochloride, An Antidepressant Drug Using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).
- Veeprho. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- MedCrave online. (2016, December 14).
- Pharmaceutical Technology. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Xu, W., et al. (2024). Photodegradation enhances the toxic effect of anthracene on skin.
- ResearchGate. (2015, December 20). Simultaneous estimation method development as analytical method for flupentixol dihydrochloride and melitracen hydrochloride from their combine pharmaceutical dosage forms by RP-HPLC.
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- MDPI. (n.d.).
- ResearchGate. (2025, August 7). Photodegradation of Substituted Stilbene Compounds: What Colors Aging Paper Yellow?
- AquaEnergy Expo Knowledge Hub. (n.d.). Development of a multi-residue analytical methodology based on liquid chromatography–tandem mass spectrometry (LC–MS/MS) for.
- MDPI. (n.d.).
- Herald Scholarly Open Access. (2020, June 3). Photodegradation Products and their Analysis in Food.
- PubMed. (n.d.).
- ResearchGate. (2025, August 9). (PDF) Photodegradation Products And Their Analysis In Food.
- PubMed. (n.d.).
- ResearchGate. (n.d.). Stability of anthrone reagent at − 20 ″C with dashed lines as the upper....
- PMC. (n.d.).
- PMC. (n.d.).
- PubMed. (n.d.).
- ResearchGate. (2025, August 6). Liquid chromatography/mass spectrometry (LC/MS) identification of photooxidative degradates of crystalline and amorphous MK-912.
- ResearchGate. (n.d.). (PDF) this compound.
- R Discovery. (n.d.).
- ResearchGate. (n.d.). Anthrone method combined with adsorption of interferents as a new approach towards reliable quantification of total carbohydrate content in pyrolysis bio-oils.
- MDPI. (n.d.). Brassinolide Alleviates Maize Silk Growth Under Water Deficit by Reprogramming Sugar Metabolism and Enhancing Antioxidant Defense.
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- 4. Photodegradation enhances the toxic effect of anthracene on skin - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Synthetic 10,10-Dimethylanthrone
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 10,10-Dimethylanthrone (CAS 5447-86-9). As a key intermediate in the synthesis of pharmaceuticals like Melitracen hydrochloride and a building block for advanced materials, achieving high purity of this compound is paramount for successful downstream applications.[1][2][3] This guide is structured to address the common challenges encountered during the purification of crude this compound post-synthesis. We will move from rapid purity assessment and frequently asked questions to in-depth, step-by-step protocols for recrystallization and column chromatography, explaining the causality behind each procedural choice to ensure you can adapt these methods to your specific experimental outcomes.
Section 1: Initial Assessment & Frequently Asked Questions (FAQs)
Before committing to a full-scale purification, a quick assessment of your crude material can save significant time and resources.
Q1: My crude product is a sticky oil or a discolored amorphous solid, not the expected white powder. What does this indicate?
A: This is a common issue and typically points to two main culprits:
-
High Content of Residual Solvent: Solvents used in the synthesis or workup (e.g., toluene, THF, ethanol) can become trapped in the product matrix, preventing crystallization.
-
Significant Impurities: The presence of unreacted starting materials or side-products can act as "eutectic" impurities, lowering the melting point of the mixture and inhibiting the formation of a stable crystal lattice. A common synthesis route involving methylation of anthrone, for example, can introduce methoxylated side products.[4]
A preliminary step before intensive purification is to place the crude product under high vacuum for several hours to remove volatile solvents. If it remains an oil, trituration (suspending the oil in a non-solvent like cold hexanes and sonicating) can sometimes induce crystallization of the desired product.
Q2: What are the most likely impurities in my synthesized this compound?
A: The impurity profile is highly dependent on your synthetic route. However, common impurities fall into these categories:
-
Unreacted Starting Materials: Anthrone is a frequent impurity if the methylation reaction is incomplete.
-
Mono-methylated Species: 9-Methylanthrone can be present if the dimethylation reaction does not go to completion.
-
Oxidation Products: Anthraquinone and other related oxidized species can form, especially during workup, and are often highly colored (yellow/orange).
-
Side-Products from Synthesis: Depending on the route, byproducts from Grignard reactions or Friedel-Crafts type reactions can be present.[5][6] For instance, polyalkylation is a known limitation of Friedel-Crafts alkylations, which could manifest as over-methylation on the aromatic rings under certain conditions.[7][8]
-
Residual Solvents: Toluene, THF, ethanol, methanol, and ethyl acetate are common culprits.[5]
Q3: How can I quickly and inexpensively assess the purity of my crude sample?
A: Thin-Layer Chromatography (TLC) is the most effective technique for a rapid purity check.
-
Procedure: Dissolve a tiny amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot it on a silica gel TLC plate alongside any available starting material standards.
-
Eluent: A good starting solvent system is a 9:1 mixture of Hexane:Ethyl Acetate.
-
Interpretation: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. The relative position (Rƒ value) of the spots can give you a clue about their polarity and help in developing a purification strategy.[9] You can visualize the spots under a UV lamp or by using a staining agent like potassium permanganate.[10]
Section 2: Troubleshooting Purification by Recrystallization
Recrystallization is the most efficient method for purifying large quantities of this compound, provided a suitable solvent is found.[11] It leverages differences in solubility between the product and impurities at varying temperatures. Ethanol has been reported to be an effective solvent for this purpose.[12]
Q: My compound "oiled out" during cooling instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid. To resolve this:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of additional hot solvent (1-5% more volume) to slightly decrease the saturation level.
-
Allow the solution to cool much more slowly. Insulating the flask can help.
-
If it persists, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
Q: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath.
A: This indicates that the solution is not sufficiently supersaturated, or nucleation is inhibited.
-
Induce Nucleation: Try adding a "seed crystal" – a tiny speck of pure this compound from a previous batch.[13] If unavailable, scratching the flask is the next best option.
-
Increase Concentration: If nucleation fails, you likely used too much solvent. Gently heat the solution to evaporate some of the solvent (in a fume hood) to increase the concentration, then attempt to cool it again.
Data Presentation: Solvent Selection for Recrystallization
| Solvent | Solubility (Cold) | Solubility (Hot) | Boiling Point (°C) | Notes & Rationale |
| Ethanol | Low | High | 78 | Recommended. Literature-supported and provides a good solubility differential for high recovery.[12] |
| Methanol | Low | High | 65 | A good alternative to ethanol. Its lower boiling point makes it easier to remove from the final product.[14] |
| Isopropanol | Low | Moderate-High | 82 | Can be effective if ethanol or methanol prove too effective, leading to premature crystallization. |
| Hexanes | Very Low | Very Low | 69 | Unsuitable as a primary recrystallization solvent but excellent for washing the final crystals to remove non-polar impurities. |
| Ethyl Acetate | Moderate | Very High | 77 | Often dissolves the compound too well at room temperature, leading to poor recovery. Can be used as part of a two-solvent system with hexanes. |
Experimental Protocol: Recrystallization from Ethanol
-
Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat ~20-30 mL of ethanol on a hot plate to a gentle boil.
-
Minimum Hot Solvent: Add the hot ethanol to the crude solid dropwise while stirring until the solid just dissolves. The key is to use the absolute minimum amount of hot solvent to create a saturated solution.[13]
-
Decoloration (Optional): If the solution is highly colored, add a very small amount (spatula tip) of activated charcoal. Boil for 2-3 minutes to allow the charcoal to adsorb colored impurities.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the charcoal. This step must be done quickly to prevent the product from crystallizing on the filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities adhering to the crystal surface.
-
Drying: Transfer the purified crystals to a watch glass and dry them in a vacuum oven until a constant weight is achieved. The expected melting point of the pure product is 101-103°C.[1][2]
Visualization: Recrystallization Troubleshooting Workflow
Caption: A flowchart for troubleshooting common recrystallization issues.
Section 3: Troubleshooting Purification by Column Chromatography
When impurities have similar solubility to this compound, or when very high purity is required, column chromatography is the preferred method.[15] This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being carried by a mobile phase (eluent).[16]
Q: How do I choose the right solvent system (eluent)?
A: The goal is to find a solvent system where your product has an Rƒ value of ~0.3 on a TLC plate.
-
Start Non-Polar: Begin with a non-polar solvent like hexanes and gradually add a more polar solvent like ethyl acetate.
-
Test Mixtures: Use TLC to test various ratios (e.g., 95:5, 90:10, 80:20 Hexane:Ethyl Acetate). The ideal system will show good separation between the spot for your product and the spots for impurities.[17]
-
General Rule: Non-polar impurities will elute first (higher Rƒ), while more polar impurities will elute last (lower Rƒ). This compound is moderately polar due to its ketone group.
Q: My compounds are not separating and are all eluting together.
A: This means your eluent is too polar. It is washing everything through the column without allowing for selective interaction with the silica gel. You need to remake your eluent with a higher proportion of the non-polar component (e.g., move from 80:20 Hexane:EtOAc to 95:5 Hexane:EtOAc).
Q: My compound is stuck at the top of the column and won't move.
A: This indicates your eluent is not polar enough to move the compound. You need to gradually increase the polarity of your eluent. This is known as a "gradient elution." For example, you can start with 95:5 Hexane:EtOAc and, after your non-polar impurities have eluted, switch to an 80:20 mixture to elute your product.
Experimental Protocol: Flash Column Chromatography
-
Column Preparation (Wet Packing): Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom.[18] Fill the column about one-third full with your starting eluent (e.g., 95:5 Hexane:EtOAc). In a beaker, create a slurry of silica gel in the same eluent and pour it into the column.[15] Tap the column gently to pack the silica and drain the excess solvent until the solvent level is just above the silica bed. Add a thin layer of sand on top to protect the silica bed.
-
Sample Loading (Dry Loading): Dissolve your crude product (~200-500 mg) in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel (~2-3 times the mass of your product) to this solution. Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.[16]
-
Elution: Carefully add your eluent to the top of the column. Using gentle air pressure ("flash" chromatography), push the solvent through the column.[19]
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. A typical fraction size is 10-20 mL.
-
Analysis: Analyze the collected fractions using TLC. Spot every few fractions on a single TLC plate to identify which ones contain your purified product.[17] Fractions containing only the pure product can be combined.
-
Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualization: Column Chromatography Workflow
Caption: A standard workflow for purification by flash column chromatography.
Section 4: Analytical Confirmation of Purity
After purification, it is crucial to confirm the identity and purity of your this compound.
¹H NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for structural confirmation and identifying solvent impurities. The spectrum of this compound is expected to be clean, showing characteristic aromatic protons and a distinct singlet for the two methyl groups.
Data Presentation: Common ¹H NMR Impurity Chemical Shifts
Spectra referenced to TMS in CDCl₃. Chemical shifts (δ) are approximate and can vary slightly.
| Compound / Impurity | ¹H NMR Signal (ppm) | Multiplicity | Notes |
| This compound | ~7.2-8.0 | Multiplet | Aromatic Protons |
| ~1.7 | Singlet | Characteristic peak for the 2x CH₃ groups | |
| Toluene | 7.2-7.4 (m), 2.35 (s) | m, s | Common synthesis solvent.[20] |
| Ethanol | 3.6 (q), 1.2 (t) | q, t | Common recrystallization solvent.[21] |
| Ethyl Acetate | 4.1 (q), 2.0 (s), 1.2 (t) | q, s, t | Common extraction/column solvent.[21] |
| Dichloromethane (DCM) | 5.30 (s) | s | Common solvent for sample loading.[22] |
| Tetrahydrofuran (THF) | 3.7 (t), 1.8 (t) | t, t | Common Grignard reaction solvent.[20] |
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Reactivity of this compound: A Chemist's Perspective.
- Benchchem. (n.d.). This compound | 5447-86-9.
- Google Patents. (2015). CN105061177A - Preparation method of this compound.
- Google Patents. (2020). CN107793302B - Method for preparing 10, 10-disubstituted-2-bromoanthrone.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemistry of this compound: Properties and Uses.
- Wikipedia. (n.d.). Column chromatography.
- Veeprho. (n.d.). This compound | CAS 5447-86-9.
- (n.d.). The Role of this compound in Advanced Materials Synthesis.
- ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
- American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- LGC Standards. (n.d.). This compound | TRC-D462260-100MG.
- American Chemical Society. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
- Wiley. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase.
- ResearchGate. (2010). (PDF) this compound.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation.
- The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube.
- ScienceDirect. (2017). Thin–layer Chromatography (TLC) - Analytical Toxicology.
- University of Colorado Boulder. (n.d.). Column Chromatography Procedures.
- Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Wiley Online Library. (n.d.). Complete assignment of the 13C NMR spectra of 4,4-dimethylanthracene-1,9,10(4H)-trione and the regioisomeric.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- AGA Analytical. (n.d.). Thin Layer Chromatography (TLC).
- MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube.
- Chemistry in 4k. (2013, October 21). 【4K】-- Column Chromatography (Purification) [Video]. YouTube.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC.
- National Center for Biotechnology Information. (2010). 10,10-Dimethyl-anthrone. PubMed.
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Technical Support Center: Scaling Up 10,10-Dimethylanthrone Synthesis
Welcome to the technical support center for the synthesis of 10,10-Dimethylanthrone (CAS: 5447-86-9). This guide is designed for researchers, chemists, and drug development professionals who are transitioning from laboratory-scale synthesis to larger-scale production. As a critical intermediate in the manufacturing of pharmaceuticals like Melitracen hydrochloride, ensuring a robust, safe, and efficient scale-up process is paramount.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical experience.
Overview of this compound
This compound, with the molecular formula C₁₆H₁₄O, is a tricyclic aromatic ketone.[1][4] Its structure features an anthrone backbone with two methyl groups at the C-10 position, a feature that enhances lipid solubility—a valuable characteristic for pharmaceutical compounds.[5] Typically a stable white powder with a melting point of 101-103°C, its high purity (often exceeding 99%) is critical for its use in subsequent pharmaceutical syntheses.[1][2][3]
| Property | Value | Source |
| CAS Number | 5447-86-9 | [1][2][3] |
| Molecular Formula | C₁₆H₁₄O | [1][4] |
| Molecular Weight | 222.28 g/mol | [1][2][3] |
| Appearance | White to light yellow powder | [1][6] |
| Melting Point | 101-103°C | [1][2][3] |
| Purity | ≥98%, typically >99.0% | [2][6][7] |
| Primary Use | Intermediate for Melitracen hydrochloride | [2][3] |
Common Synthesis Pathway: A Scalable Approach
While several synthetic routes exist, a frequently documented method suitable for scale-up involves a multi-step process starting from o-chlorobenzyl chloride. This pathway is advantageous due to its high yield for each step and the availability of recyclable raw materials, making it cost-effective for larger production volumes.[8]
Caption: A multi-step synthesis workflow for this compound.[8][9]
Troubleshooting Guide for Scale-Up Synthesis
Transitioning a synthesis from grams to kilograms invariably introduces new challenges that may not be apparent at the lab scale.[10][11] This section addresses specific issues in a question-and-answer format.
Q1: My Grignard reaction is sluggish or fails to initiate at a larger scale. What are the common causes and solutions?
Answer: This is a frequent scale-up issue. The initiation of a Grignard reaction is highly sensitive to the purity of reagents and the surface area of the magnesium.
-
Causality: At larger scales, the surface-to-volume ratio decreases, potentially slowing down heat and mass transfer. Impurities (especially water) in the solvent (like THF) or on the surface of the magnesium can quench the reaction before it starts.[8]
-
Troubleshooting Steps:
-
Reagent Purity: Ensure all glassware is rigorously dried. Use anhydrous solvents. While not always necessary at the lab scale, consider distilling solvents like THF over a drying agent immediately before use in a large-scale reaction.
-
Magnesium Activation: The passive oxide layer on magnesium turnings can inhibit the reaction. At scale, simple stirring may not be sufficient to break this layer.
-
Mechanical Activation: Add a few iodine crystals or a small amount of 1,2-dibromoethane to the magnesium before adding the halide.[12] This etches the magnesium surface, exposing fresh metal to initiate the reaction.
-
Thermal Activation: Gentle heating of the magnesium under an inert atmosphere can help drive off surface moisture.
-
-
Initiation: Begin by adding only a small portion of your halide (e.g., o-chlorodiphenylmethane) to the activated magnesium. Wait for a visible sign of reaction (e.g., bubbling, gentle reflux) before commencing the slow, controlled addition of the remaining halide.
-
Q2: The yield of this compound is significantly lower upon scale-up, and I'm observing unknown by-products. Why is this happening?
Answer: Lower yields and new impurities often stem from issues with reaction control, particularly temperature and reagent addition rates.
-
Causality: Many of the reactions in this synthesis are exothermic. What is easily managed in a small flask with an ice bath can become a runaway reaction in a large vessel.[10] Poor temperature control can lead to side reactions, such as Wurtz coupling in the Grignard step or over-bromination in the subsequent step.
-
Troubleshooting Steps:
-
Controlled Addition: The rate of addition for reagents like bromine must be carefully controlled. A patent for this synthesis specifies an addition rate of 8-15 droplets per minute.[8] Use a calibrated addition funnel or a syringe pump to ensure a slow, steady rate.
-
Efficient Heat Exchange: Ensure your reactor is equipped with an adequate cooling system (e.g., a jacketed vessel with a chiller). Monitor the internal reaction temperature closely with a probe, not just the bath temperature.
-
Mixing Efficiency: Inadequate stirring in a large reactor can create localized "hot spots" where reagents are too concentrated, promoting side reactions. Use an appropriate impeller and agitation speed to ensure the reaction mixture is homogeneous.
-
Sources
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- 9. CN107793302B - Method for preparing 10, 10-disubstituted-2-bromoanthrone - Google Patents [patents.google.com]
- 10. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 12. CN105418436A - Method for preparing high-purity melitracen - Google Patents [patents.google.com]
Overcoming poor repeatability in 10,10-Dimethylanthrone experiments
Technical Support Center: 10,10-Dimethylanthrone Experiments
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide is designed to provide in-depth, field-proven insights to help you overcome common challenges and ensure the repeatability of your experiments. As an important intermediate in the synthesis of pharmaceuticals like Melitracen hydrochloride, mastering the handling and reaction of this compound is critical for success.[1][2][3] This resource addresses specific issues in a practical Q&A format, explaining the causality behind experimental choices to build a robust, self-validating protocol.
Part 1: Reagent and Preparation Issues
FAQ 1: My starting material appears off-white or light yellow. Is this acceptable for use?
Answer: Yes, this is generally acceptable. Commercial this compound is typically described as an off-white to light yellow solid.[4] The slight coloration is often due to minor impurities or slight surface oxidation and does not typically interfere with major reaction pathways, such as Grignard additions.
However, for high-precision kinetic studies or when synthesizing final drug products under stringent purity requirements, the color can be an indicator of degradation. The core concern is not the color itself, but the potential presence of anthraquinone or other oxidation byproducts, which can interfere with subsequent reactions.
Expert Insight: If you observe inconsistent reaction initiation or unexpected side products, purification of the starting material is warranted. A simple recrystallization from a suitable solvent like methanol or an ethanol/water mixture can yield high-purity, white crystalline solid.[5] Always verify purity post-recrystallization using techniques like melting point determination (should be sharp, around 101-103°C) or NMR spectroscopy.[1][2][4]
Data Summary: Physical & Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O | [4] |
| Molecular Weight | 222.28 g/mol | [1][4] |
| Appearance | Off-white to light yellow solid | [4] |
| Melting Point | 101-103°C | [1][2][4] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [4][6][7] |
| Storage | 2-8°C, sealed in dry conditions | [7] |
FAQ 2: I'm struggling to dissolve this compound completely in my reaction solvent. What am I doing wrong?
Answer: This is a common issue stemming from the compound's limited solubility. This compound is only slightly soluble in common non-polar and weakly polar solvents like chloroform and ethyl acetate.[4][6][7] For reactions requiring high concentrations, simply adding the solid to the solvent at room temperature will likely result in a suspension, not a true solution, leading to poor reaction kinetics and reproducibility.
Causality & Troubleshooting Steps:
-
Solvent Choice is Key: For reactions like Grignard additions, anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are standard. While not listed as a high-solubility solvent, THF is often effective because it is typically used in excess and the reaction is often run at elevated temperatures (reflux), which increases solubility.
-
Gentle Heating: Gently warming the solvent while stirring can significantly improve the dissolution rate. Be cautious not to exceed the boiling point of your solvent.
-
Order of Addition: In many protocols, it is preferable to add the solid this compound portion-wise to the warmed solvent or, in the case of a Grignard reaction, to the already-prepared Grignard reagent solution. This prevents large clumps from forming and ensures better mixing.
-
Avoid Incompatible Solvents: Protic solvents (e.g., ethanol, water) are incompatible with many organometallic reactions involving this substrate and should be rigorously excluded.
Part 2: Reaction Conditions & Execution
FAQ 3: My Grignard reaction with this compound fails to initiate or gives very low yields. What are the likely causes?
Answer: Failure to initiate and low yields in Grignard reactions are almost always traced back to two primary culprits: the presence of moisture/air and an insufficiently activated magnesium surface.[8] Grignard reagents are potent nucleophiles and strong bases; they react readily with even trace amounts of water, oxygen, or other protic impurities, which quenches the reagent and halts the desired reaction.[8][9]
Self-Validating Protocol for Grignard Success:
-
Pillar 1: Rigorous Anhydrous & Inert Conditions.
-
Glassware: All glassware must be meticulously dried, either by oven-drying overnight at >120°C or by flame-drying under vacuum and backfilling with an inert gas (Nitrogen or Argon).[10][11][12] Let it cool to room temperature under the inert atmosphere.
-
Solvents: Use freshly distilled, anhydrous solvents. Commercial anhydrous solvents in septum-sealed bottles (e.g., AcroSeal™) are highly recommended.[11]
-
Atmosphere: The entire reaction must be conducted under a positive pressure of dry nitrogen or argon. Use a bubbler system to monitor the gas flow and prevent air from entering.[10][13]
-
-
Pillar 2: Magnesium Activation.
-
The surface of magnesium turnings is typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction.[8] This layer must be removed.
-
Methods:
-
Mechanical: Vigorously stir the magnesium turnings under an inert atmosphere for several minutes to physically break up the oxide layer.
-
Chemical: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, exposing fresh metal. A few drops of 1,2-dibromoethane can also be used as an initiator.[8]
-
-
-
Pillar 3: Controlled Reagent Addition.
-
Once the Grignard reagent is formed, add a solution of this compound dropwise. A high local concentration of the ketone can promote side reactions. Maintaining a gentle reflux is often optimal.
-
Troubleshooting Workflow: Grignard Reaction Failure
Caption: Troubleshooting logic for Grignard reaction failures.
FAQ 4: I'm observing a significant side product that I suspect is the result of enolization. How can I prevent this?
Answer: This is an astute observation. Like many ketones, this compound can undergo deprotonation at the alpha-carbon (the CH₂ group of the central ring) to form an enolate, especially in the presence of a strong base like a Grignard reagent.[14][15] This enolate is no longer electrophilic at the carbonyl carbon and will not react with your nucleophile, effectively consuming your starting material and reducing the yield.
Mechanistic Insight & Prevention:
-
Cause: The Grignard reagent acts as a base, abstracting a proton from the C9 position adjacent to the carbonyl group. This is a competing, non-productive pathway.
-
Thermodynamic Control: This side reaction is more prominent at higher temperatures where the system has enough energy to reach the thermodynamically favored enolate.
-
Solution - Lower the Temperature: Performing the addition of the this compound solution to the Grignard reagent at a lower temperature (e.g., 0°C or even -78°C) can significantly suppress the rate of enolization relative to the rate of nucleophilic addition. The nucleophilic attack on the carbonyl is typically kinetically faster and favored at low temperatures.
-
Choice of Nucleophile: Highly reactive Grignard reagents (e.g., MeMgBr) are more likely to act as bases. If the protocol allows, using a less basic organometallic reagent (like an organolithium or organocuprate) might offer better selectivity, though this constitutes a significant modification of the experimental plan.
Part 3: Analysis and Purification
FAQ 5: How do I effectively monitor the reaction progress and quantify the product?
Answer: Effective reaction monitoring is crucial for determining the endpoint and preventing the formation of degradation products. Thin-Layer Chromatography (TLC) is the most common and immediate method for qualitative monitoring. For quantification, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standards.
Detailed Protocol: Reaction Monitoring by TLC
-
Plate: Use silica gel 60 F₂₅₄ plates.
-
Eluent System: A mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v) is a good starting point. Adjust polarity to achieve good separation (Rf values between 0.2 and 0.8).
-
Spotting: On a single plate, spot the starting material (this compound), a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Visualization: Visualize under a UV lamp (254 nm). The disappearance of the starting material spot in the reaction mixture lane indicates consumption. The appearance of a new, typically more polar spot (lower Rf), indicates product formation.
Quantitative Analysis:
-
HPLC: Reverse-phase HPLC with a C18 column and a UV detector is highly effective for quantifying the purity of the final product and separating it from non-polar side products.[16][17]
-
¹H NMR: Proton NMR can be used for structural confirmation and to determine the ratio of product to any remaining starting material by integrating characteristic peaks.[18]
Experimental Workflow: Synthesis to Analysis
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Techniques to increase the final purity of 10,10-Dimethylanthrone
This guide provides in-depth technical support for researchers, scientists, and drug development professionals aiming to enhance the final purity of 10,10-Dimethylanthrone (CAS 5447-86-9). As a critical intermediate in the synthesis of pharmaceuticals like Melitracen hydrochloride, its purity is paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).[1][2] This document moves beyond simple protocols to explain the underlying principles and causality of purification choices, empowering you to troubleshoot and optimize your own experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
The impurity profile of crude this compound is heavily dependent on its synthetic route. Common synthesis pathways involve Grignard reactions and subsequent cyclization.[3][4] Potential impurities may include:
-
Unreacted Starting Materials: Such as o-chlorodiphenylmethane or precursors from the Grignard reaction.[4]
-
Reaction Intermediates: Incomplete cyclization or hydrolysis can leave intermediates in the crude product.[5]
-
Side-Reaction Products: Depending on the specific reagents and conditions used, byproducts can form. For instance, methylation reactions on an anthrone precursor can sometimes yield methoxylated impurities.[5]
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
Understanding the likely impurities based on your synthesis is the first step in selecting an appropriate purification strategy.
Q2: I have a crude, off-white solid. What is the best first-line purification technique to try?
For most solid organic compounds, recrystallization is the most effective and efficient initial purification method.[6] this compound typically presents as an off-white to light yellow solid, making it a good candidate for this technique.[7][8] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures.[9] A successful recrystallization can significantly improve purity by removing most minor impurities in a single step. One study notes that recrystallization from ethanol can yield purities greater than 95%.[3]
Q3: How do I select the optimal solvent for recrystallizing this compound?
The ideal solvent is one in which this compound has high solubility at an elevated temperature but low solubility at room or cooler temperatures.[6][9] The impurities, conversely, should either be insoluble at high temperatures (allowing for hot filtration) or remain highly soluble at low temperatures (staying in the mother liquor after cooling).
Based on available data, this compound exhibits slight solubility in chloroform and ethyl acetate.[7][10] Ethanol has also been successfully used.[3]
Solvent Selection Workflow:
-
Initial Screening: Test the solubility of a small amount (~20 mg) of your crude product in various solvents (~0.5 mL) at room temperature and then upon heating.[11]
-
Ideal Characteristics: Look for a solvent that dissolves the compound completely when hot but results in significant crystal formation upon cooling.
-
Mixed-Solvent Systems: If a single perfect solvent cannot be found, a two-solvent system (one in which the compound is soluble, and one in which it is not) can be effective.[11] For a compound like this, a system such as ethanol/water or ethyl acetate/hexane could be explored.
Q4: Recrystallization didn't achieve the desired purity. When should I use column chromatography?
Column chromatography is the logical next step when impurities have similar solubility profiles to this compound, making recrystallization ineffective.[12] This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel or alumina) while being eluted by a mobile phase (a solvent or solvent mixture).[13]
Consider column chromatography when:
-
You need to remove impurities with polarities very similar to the target compound.
-
You are dealing with a complex mixture containing multiple byproducts.
-
You need to achieve very high purity (>99%) for applications like API synthesis.[8]
-
The product is an oil or fails to crystallize properly.
A patent for a related synthesis mentions using a silica gel column to decolorize the product, indicating its utility in removing colored impurities.[5]
Q5: Is sublimation a viable purification method for this compound?
Yes, sublimation can be a highly effective technique, particularly for removing non-volatile or ionic impurities. Sublimation involves transitioning the solid directly into a gas under reduced pressure and then re-condensing it as a pure solid on a cold surface.[14] Anthracene and its derivatives are known to be purifiable by sublimation.[9][15][16]
Advantages of Sublimation:
-
High Purity: It can yield very pure products, often exceeding 99%.[9]
-
Solvent-Free: It is an environmentally friendly method that avoids the use of organic solvents.[9]
-
Removes Specific Impurities: Excellent for separating the target compound from salts, baseline impurities from chromatography, or polymeric materials.
This method is best suited as a final polishing step when very high purity is required.
Q6: How can I accurately assess the purity of my final product?
A multi-faceted approach is best for confirming purity.
-
Melting Point Analysis: A sharp melting point that is consistent with the literature value (101-103°C) is a strong indicator of high purity.[7][17] Impurities typically broaden and depress the melting range.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful quantitative techniques.[18] Developing a method allows for the precise determination of purity and the detection of trace impurities.[19]
-
Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can confirm the structure of the compound and help identify any remaining impurities.[20][21]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oily Precipitate During Recrystallization | 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is supersaturated with impurities.3. Cooling is occurring too rapidly. | 1. Choose a lower-boiling point solvent.2. Attempt a pre-purification step (e.g., washing with a solvent that dissolves impurities but not the product) or proceed to column chromatography.3. Allow the solution to cool slowly at room temperature before moving to an ice bath.[11] |
| Low Recovery After Recrystallization | 1. Too much solvent was used.2. The compound has significant solubility in the solvent even at low temperatures.3. Premature crystallization during hot filtration. | 1. Use the minimum amount of hot solvent required to fully dissolve the solid.[11]2. Try a different solvent or a mixed-solvent system. Evaporate some solvent to concentrate the solution before cooling.3. Ensure the filtration apparatus (funnel, flask) is pre-heated to prevent cooling and crystal formation. |
| Compound is Stuck at the Baseline in Column Chromatography | 1. The eluting solvent (mobile phase) is not polar enough. | 1. Gradually increase the polarity of the mobile phase. For example, if using 95:5 Hexane:Ethyl Acetate, try moving to 90:10 or 80:20.[22] |
| Poor Separation in Column Chromatography | 1. The chosen solvent system is not optimal (Rf values are too close).2. The column was packed improperly (channeling).3. The initial sample band was too wide. | 1. Use Thin Layer Chromatography (TLC) to find a solvent system that gives a good separation of spots with the target compound having an Rf of ~0.2-0.3.2. Ensure the silica/alumina is packed uniformly without air bubbles.3. Dissolve the crude product in the minimum amount of solvent and load it onto the column in a tight, narrow band.[12] |
| Final Product is Yellow Despite Purification | 1. Presence of persistent, colored impurities.2. Slight degradation of the compound. | 1. Treat a solution of the compound with a small amount of activated charcoal before the final filtration step in recrystallization.[11]2. If using chromatography, colored impurities may elute separately.[5]3. Ensure purification steps are not performed at excessively high temperatures for prolonged periods. |
Experimental Protocols
Protocol 1: High-Yield Recrystallization of this compound
This protocol assumes ethanol is a suitable solvent, as suggested by literature.[3] Always perform a small-scale solubility test first.
Methodology:
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat the recrystallization solvent (ethanol) on a hot plate.
-
Minimum Solvent Addition: Add the hot ethanol to the flask in small portions while stirring and heating until the solid just dissolves completely. Using the minimum amount of solvent is critical for maximizing yield.[11]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the solution to boiling for 2-3 minutes to allow the charcoal to adsorb impurities.[11]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities (and charcoal, if used).
-
Slow Cooling (Crystallization): Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the yield and measure the melting point to assess purity.
Protocol 2: Flash Column Chromatography
This protocol is for purifying this compound when recrystallization is insufficient.
Methodology:
-
Solvent System Selection: Use TLC to determine an optimal solvent system (e.g., Hexane:Ethyl Acetate). The ideal system should place the this compound spot at an Rf value of approximately 0.2-0.3 while providing good separation from impurities.
-
Column Packing: Pack a glass chromatography column with silica gel using the chosen solvent system (as a slurry). Allow the silica to settle into a uniform bed, and add a thin layer of sand on top to protect the surface.[12]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a relatively polar solvent (like dichloromethane or the eluting solvent). Carefully add this solution to the top of the column, allowing it to absorb into the silica to form a tight band.
-
Elution: Carefully add the mobile phase to the column and begin elution, collecting fractions in test tubes or vials. Applying gentle pressure with air or nitrogen (flash chromatography) can speed up the process.[12]
-
Fraction Analysis: Monitor the fractions using TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Purification Strategy Workflow
The following diagram illustrates a logical workflow for deciding on the appropriate purification technique for this compound.
Caption: Decision workflow for purifying this compound.
References
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- United States Biological. This compound CAS 5447-86-9.
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- Royal Society of Chemistry. Analytical Methods.
- Google Patents. CN107793302B - Method for preparing 10, 10-disubstituted-2-bromoanthrone.
- Veeprho. This compound | CAS 5447-86-9.
- NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Reactivity of this compound: A Chemist's Perspective.
- Google Patents. CN105061177A - Preparation method of this compound.
- University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography.
- Keio University. On the purification and sublimation of anthracene.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound in Advanced Materials Synthesis.
- Alfa Chemistry. Methods for Purification of Commonly Used Solvents.
- Google Patents. CN105884592A - Method for purifying 1, 4-dihydroxy anthraquinone by sublimation under high vacuum.
- National Institutes of Health, PubChem. This compound | C16H14O | CID 79529.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemistry of this compound: Properties and Uses.
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- Google Patents. CN105418436A - Method for preparing high-purity melitracen.
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- MIT Digital Lab Techniques Manual. Recrystallization. YouTube, 2010.
- PubMed. 10,10-Dimethyl-anthrone.
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- ResearchGate. (PDF) this compound.
- Organic Syntheses. Anthrone.
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- Hovione. Small Molecule Development Analytical Methods for Faster Time to Market.
- Sigma-Aldrich. A Fast and Reliable Method for Purity Analysis of Filgrastim.
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Technical Support Center: Best Practices for Handling 10,10-Dimethylanthrone
Welcome to the technical support center for 10,10-Dimethylanthrone. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the scientific rationale behind them, ensuring the integrity and success of your experiments. This compound (CAS 5447-86-9) is a valuable anthrone derivative, notable for its role in the synthesis of Melitracen hydrochloride and in the development of advanced materials.[1][2][3] However, its aromatic structure and carbonyl functionality inherently predispose it to degradation by atmospheric oxygen and light. This guide offers best practices, troubleshooting, and in-depth explanations to mitigate these sensitivities.
Section 1: Understanding the Instability of this compound
Before delving into handling protocols, it's crucial to understand why this compound is sensitive to air and light. Its core structure is based on anthracene, a polycyclic aromatic hydrocarbon known for its unique photochemical reactivity.
-
Light Sensitivity (Photosensitivity): Upon exposure to UV or even high-energy visible light, anthracene derivatives can absorb photons, promoting them to an excited state. This excited molecule can then undergo several reactions, most commonly a [4+4] photocycloaddition with another ground-state molecule to form a dimer.[4] This dimerization is a significant pathway for product degradation and impurity formation.
-
Air Sensitivity (Oxidation): In the presence of oxygen and light, many anthracene derivatives can undergo photo-oxidation.[5] The excited anthracene core can react with molecular oxygen (O₂) to form an endoperoxide across the 9 and 10 positions.[5][6] This endoperoxide is often unstable and can lead to further degradation products, such as anthraquinone derivatives.[5] The carbonyl group in this compound also influences the molecule's overall reactivity.[1]
This dual sensitivity necessitates careful handling to ensure the purity and reactivity of the compound are maintained throughout your experimental workflow.
Section 2: Frequently Asked Questions (FAQs)
Here we address common questions regarding the storage and handling of this compound.
Q1: How should I store unopened and opened containers of this compound?
A1: Proper storage is the first line of defense against degradation.
| Condition | Storage Protocol | Rationale |
| Unopened Container | Store in a cool, dry, and dark place.[7] Recommended temperature is often 2-8°C.[8] The container should be kept tightly sealed in a well-ventilated area.[9] | To minimize thermal energy that could initiate degradation and to protect from ambient light and moisture. |
| Opened Container | After opening, it is highly recommended to store the container inside a desiccator that is placed in a dark, cool environment. Alternatively, the container can be stored inside an inert atmosphere glovebox. | To protect the solid from atmospheric moisture and oxygen, which can adsorb onto the surface of the crystals and initiate degradation, especially upon light exposure. |
Q2: What is the best way to weigh and dispense the solid compound?
A2: To prevent exposure to air and light, the ideal method is to handle the solid inside an inert atmosphere glovebox.[10] Use a balance located inside the glovebox to weigh the desired amount directly into your reaction vessel. If a glovebox is not available, you can employ a "solids addition tube" or weigh it quickly in subdued light and immediately place it under an inert atmosphere in the reaction flask.
Q3: What type of solvents should I use and how should I prepare them?
A3: Solvents must be anhydrous and deoxygenated. The presence of dissolved oxygen is a direct reactant for photo-oxidation, and water can interfere with many reactions involving organometallic reagents that might be used with this compound.
-
Solvent Purification: Use a solvent purification system (e.g., passing through activated alumina columns) or distill the solvent from an appropriate drying agent.
-
Degassing: After drying, the solvent must be thoroughly degassed to remove dissolved oxygen. Common methods include:
Q4: My this compound has a slight yellow tint. Is it still usable?
A4: While high-purity this compound is typically a white or off-white powder, a slight yellow color can indicate the presence of minor impurities or degradation products, potentially from oxidation.[1][2][3] For non-critical applications, it may still be usable. However, for sensitive reactions, such as in pharmaceutical synthesis where purity is paramount, it is advisable to use a fresh, high-purity batch.[2] You could consider purification by recrystallization if necessary, but this must be done with careful exclusion of light and air.
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low reaction yield or incomplete reaction. | Degradation of this compound prior to or during the reaction. | 1. Verify Reagent Purity: Check the appearance of your starting material. If it's significantly discolored, consider a fresh bottle. 2. Improve Inert Atmosphere Technique: Ensure all glassware is oven or flame-dried to remove adsorbed water.[11] Use Schlenk line or glovebox techniques rigorously.[11][13] Ensure a positive pressure of inert gas is maintained throughout the reaction.[12] 3. Protect from Light: Wrap the reaction flask completely in aluminum foil.[14] Work in a darkened fume hood if possible. |
| Formation of unexpected byproducts. | 1. Photo-dimerization: Exposure to UV or ambient light. 2. Oxidation: Ingress of air (oxygen) into the reaction. | 1. Eliminate Light Exposure: As above, use aluminum foil and work in low-light conditions.[14] 2. Degas Solvents Thoroughly: Use one of the recommended degassing procedures (Freeze-Pump-Thaw is generally more effective than sparging).[11] 3. Check for Leaks: Ensure all joints and septa in your apparatus are well-sealed. Use high-vacuum grease for glass joints if appropriate for your reaction. |
| Inconsistent results between experimental runs. | Variable exposure to air and/or light. | 1. Standardize Procedures: Develop a strict, standardized protocol for handling, weighing, and adding the reagent. 2. Use Freshly Prepared Solutions: If using a stock solution of this compound, prepare it fresh before each use and store it under an inert atmosphere in a light-proof container. |
Section 4: Experimental Protocols & Workflows
Protocol 1: Setting up an Air- and Light-Sensitive Reaction using a Schlenk Line
This protocol outlines the standard procedure for setting up a reaction under an inert atmosphere while protecting it from light.
-
Glassware Preparation:
-
Thoroughly clean and dry the reaction flask (e.g., a two-neck round-bottom flask) and other necessary glassware in an oven at >125°C overnight.[12]
-
Assemble the hot glassware (e.g., flask with a condenser and gas inlet adapter) on the Schlenk line.
-
Attach the flask to the dual manifold (vacuum/inert gas) of the Schlenk line.[10]
-
-
Establishing Inert Atmosphere:
-
Perform at least three "evacuate-refill" cycles on the reaction vessel.[11] This involves evacuating the flask under vacuum for several minutes and then backfilling it with a high-purity inert gas like argon or nitrogen.
-
Leave the flask under a positive pressure of inert gas, indicated by bubbling through a mineral oil bubbler.[12]
-
-
Reagent Addition:
-
Wrap the entire reaction flask with aluminum foil to block light.[14]
-
Solid Addition: Weigh this compound in a glovebox and add it to the flask.[10] If no glovebox is available, quickly add the solid to the flask against a strong counterflow of inert gas.
-
Solvent Addition: Add your degassed solvent via a cannula or a gas-tight syringe through a rubber septum.[10]
-
Liquid Reagent Addition: Add other liquid reagents via a syringe.
-
-
Running the Reaction:
-
Maintain a slight positive pressure of inert gas throughout the reaction.
-
Keep the aluminum foil wrapping on the flask for the entire duration of the experiment.
-
Workflow Diagram: Decision Tree for Handling this compound
This diagram provides a logical flow for handling the compound based on available equipment.
Caption: Decision workflow for weighing and setting up a reaction.
Diagram: Conceptual Representation of Degradation Pathways
This diagram illustrates the potential degradation pathways for this compound.
Caption: Potential light and air-induced degradation pathways.
References
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- Understanding the Chemistry of this compound: Properties and Uses. (2025, December 30). NINGBO INNO PHARMCHEM CO.,LTD.
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- Guide to Safe Chemical Storage: Best Practices for the Industry. (2024, June 20).
- Practices for Proper Chemical Storage. (n.d.). Cleveland State University.
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- 10,10-Dimethyl-9(10H)-anthracenone SDS. (n.d.). ECHEMI.
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- Storage conditions for chemicals in the laboratory. (2023, August 26). Trustrade.
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- The Role of this compound in Advanced Materials Synthesis. (n.d.).
- Photosensitized oxidation of 9,10-dimethylanthracene with singlet oxygen by using a safranin O/silica composite under visible light. (2015). Photochemical & Photobiological Sciences, 14(3), 597-602.
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Validation & Comparative
A Tale of Two Anthrones: A Comparative Study of Reactivity in 10,10-Dimethylanthrone and its Progenitor
For researchers, medicinal chemists, and professionals in drug development, the selection of a chemical scaffold is a critical decision that dictates synthetic strategy and ultimately, the biological activity of the target molecule. The anthrone framework, a tricyclic aromatic ketone, has long been a versatile building block. However, strategic substitutions on this core can dramatically alter its chemical behavior. This guide provides an in-depth comparative analysis of 10,10-Dimethylanthrone and its parent compound, anthrone, focusing on how a seemingly simple gem-dimethyl substitution profoundly impacts their reactivity and utility in synthesis.
At a Glance: Structural and Physicochemical Distinctions
A direct comparison of the fundamental properties of this compound and anthrone reveals the initial consequences of the C-10 methylation. These differences in physical characteristics hint at the more substantial divergence in their chemical reactivity, which will be explored in subsequent sections.
| Property | Anthrone | This compound |
| Chemical Formula | C₁₄H₁₀O[1] | C₁₆H₁₄O[2] |
| Molecular Weight | 194.23 g/mol [1] | 222.28 g/mol [2] |
| Appearance | White to light yellow needles[1] | White to light yellow solid[2] |
| Melting Point | 155-158 °C[1] | 101-103 °C[2] |
| Key Structural Feature | Protons at C-10 | Gem-dimethyl group at C-10 |
The Decisive Factor: Unraveling the Impact of the Gem-Dimethyl Group
The fundamental difference in the reactivity of anthrone and this compound stems from the presence of two methyl groups at the 10-position of the latter. This substitution introduces two critical effects: the absence of acidic protons and the introduction of significant steric hindrance.
Electronic Effects: The Power of Proton Mobility in Anthrone
Anthrone exists in a tautomeric equilibrium with its enol form, 9-anthrol.[1] This equilibrium is possible due to the presence of acidic protons at the C-10 position. The ability to enolize is central to many of anthrone's characteristic reactions, most notably the anthrone test for carbohydrates.
In contrast, this compound lacks these C-10 protons. The gem-dimethyl substitution entirely prevents enolization. This fundamental electronic difference renders this compound unreactive in reactions that rely on the formation of the enol or enolate form.
Steric Hindrance: A Tale of Two Faces
The bulky gem-dimethyl group in this compound creates significant steric hindrance around the C-10 position and one face of the carbonyl group. This steric shield can hinder the approach of nucleophiles and other reactants. However, this same steric strain can also favor certain intramolecular reactions, a phenomenon known as the Thorpe-Ingold effect.[3]
Reactivity in Practice: Two Signature Reactions
The divergent reactivity of these two molecules is best illustrated by examining their behavior in well-established chemical transformations.
Case Study 1: The Anthrone Test for Carbohydrates - A Reaction of the Enol
The anthrone test is a classic colorimetric method for the detection and quantification of carbohydrates.[4] The reaction mechanism hinges on the ability of anthrone to enolize in the presence of concentrated acid.
Experimental Protocol: The Anthrone Test
-
Reagent Preparation: Carefully dissolve 200 mg of anthrone in 100 mL of ice-cold 95% sulfuric acid. This reagent should be prepared fresh before use.[4]
-
Sample Preparation: Prepare a solution of the sample containing the carbohydrate to be quantified.
-
Reaction: To 2 mL of the sample solution in a test tube, carefully add 4 mL of the cold anthrone reagent.
-
Heating: Heat the mixture in a boiling water bath for 10 minutes to facilitate the dehydration of the carbohydrate and the condensation reaction.[4]
-
Cooling and Measurement: Cool the tubes to room temperature and measure the absorbance of the resulting blue-green solution at 620 nm.[4]
This compound, lacking the ability to form an enol, will not undergo this reaction and therefore cannot be used for carbohydrate analysis.
Case Study 2: Synthesis of Melitracen - A Reaction of the Carbonyl
This compound is a key intermediate in the synthesis of the tricyclic antidepressant Melitracen.[5] The synthesis involves a Grignard reaction where a nucleophile attacks the carbonyl carbon.
Experimental Protocol: Grignard Reaction for Melitracen Synthesis (Illustrative)
-
Grignard Reagent Formation: Prepare the Grignard reagent, 3-(N,N-dimethylamino)propylmagnesium chloride, from the corresponding chloride and magnesium turnings in an appropriate solvent like THF.
-
Addition Reaction: A solution of this compound in a suitable solvent (e.g., toluene) is slowly added to the Grignard reagent at a controlled temperature.[6]
-
Hydrolysis: The resulting magnesium alkoxide is hydrolyzed with an aqueous acid solution to yield the tertiary alcohol intermediate.[5]
-
Dehydration and Salt Formation: The alcohol is then dehydrated, and the resulting free base is treated with hydrochloric acid to form Melitracen hydrochloride.[5]
While anthrone can also undergo Grignard reactions at its carbonyl group, the presence of the acidic C-10 protons can lead to side reactions, such as enolization and deprotonation of the Grignard reagent, potentially lowering the yield of the desired tertiary alcohol.
Synthesis of the Starting Materials
Anthrone is typically prepared by the reduction of anthraquinone with tin or copper.[1] An alternative route involves the cyclization of o-benzylbenzoic acid.[1]
This compound synthesis is more complex. One reported method involves a multi-step process starting from o-chlorobenzyl chloride and benzene, proceeding through a Grignard reaction with acetone, followed by cyclization and bromination/hydrolysis steps.[7][8] Another approach utilizes o-benzoyl benzoic acid, which undergoes protection, a Grignard reaction with a methyl magnesium halide, and subsequent deprotection and cyclization.[9][10]
Conclusion: A Study in Strategic Substitution
The comparison of this compound and anthrone serves as a compelling case study in the power of strategic molecular modification. The introduction of a gem-dimethyl group at the C-10 position of the anthrone scaffold fundamentally alters its reactivity profile. By blocking enolization and introducing steric hindrance, the reactivity is shifted away from the C-10 position and focused on the carbonyl group. This tailored reactivity makes this compound a valuable and specific building block for complex molecules like Melitracen, while the parent anthrone remains a classic reagent for reactions leveraging its enol tautomer. For the discerning chemist, understanding these nuances is paramount to harnessing the full potential of these versatile chemical frameworks.
References
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- Chemistry Notes Info. Distinction of Primary, Secondary, and Tertiary Alcohol by Victor Meyer's Method. [Link]
- Royal Society of Chemistry. Enol–keto tautomerism of 9-anthrol and hydrolysis of its methyl ether. [Link]
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A Comparative Guide to the Synthesis of 10,10-Dimethylanthrone for Pharmaceutical and Materials Science Applications
Introduction: 10,10-Dimethylanthrone, a key synthetic intermediate, is of significant interest to researchers in drug development and materials science. It serves as a crucial building block for the synthesis of the tricyclic antidepressant Melitracen and is also utilized in the development of advanced materials such as electronic chemicals and Organic Light-Emitting Diodes (OLEDs)[1][2][3]. The geminal dimethyl group at the C-10 position enhances the lipid solubility of derivative compounds, a desirable trait in pharmaceutical applications[1]. The purity and consistent quality of this compound are paramount for its applications, making the choice of synthetic route a critical consideration for efficiency, scalability, and cost-effectiveness. This guide provides an in-depth comparison of different synthesis routes for this compound, complete with experimental data and detailed protocols to aid researchers in making informed decisions.
Comparative Analysis of Synthetic Routes
This guide will focus on a comparative analysis of three primary synthetic routes to this compound:
-
Route 1: Multi-step Synthesis via Grignard Reaction from 2-Chlorobenzyl Chloride and Benzene
-
Route 2: Synthesis from o-Benzoylbenzoic Acid with Carbonyl Protection
-
Route 3: Direct Methylation of Anthrone
Each route will be evaluated based on yield, scalability, cost of starting materials, and operational complexity.
Route 1: Multi-step Synthesis from 2-Chlorobenzyl Chloride and Benzene
This synthetic pathway is a well-documented and industrially significant method that involves a series of classical organic reactions, including a Friedel-Crafts alkylation, Grignard reaction, and a final bromination-hydrolysis sequence for cyclization[4][5].
Reaction Scheme:
Caption: Reaction pathway for the synthesis of this compound starting from 2-chlorobenzyl chloride and benzene.
Performance and Experimental Data:
This route is characterized by high yields in each of its sequential steps, making it an attractive option for large-scale production. A notable advantage is the availability and relatively low cost of the starting materials[5].
| Step | Reaction | Reactants | Reagents/Conditions | Yield | Reference |
| 1 | Friedel-Crafts Alkylation | 2-Chlorobenzyl chloride, Benzene | Iron(II) chloride, 80°C | ~80% | [5] |
| 2 | Grignard Reaction & Condensation | o-Chlorodiphenylmethane, Acetone | Mg, H2SO4 | ~85-95% (over 4 steps) | [5] |
| 3 | Bromination & Hydrolysis | 10,10-Dimethyl-diphenylmethane | Bromine, Light, NaHCO3 | ~91-95% | [5] |
| Overall | ~62-81% | [5] |
Route 2: Synthesis from o-Benzoylbenzoic Acid with Carbonyl Protection
This approach utilizes the readily available o-benzoylbenzoic acid as a starting material. A key feature of this route is the protection of the ketone carbonyl group as a ketal before the Grignard reaction. This prevents the Grignard reagent from attacking the ketone, thus ensuring the desired reaction with the carboxylic acid (or its ester derivative) to form the tertiary alcohol, which subsequently cyclizes to the final product[4][6].
Reaction Scheme:
Caption: Synthesis of this compound from o-benzoylbenzoic acid involving a carbonyl protection strategy.
Performance and Experimental Data:
While this route may appear to have a similar number of steps to Route 1, the protection-deprotection sequence adds complexity. However, it is considered a viable method for general production[4]. The yield of the final deprotection and cyclization step is reported to be in the range of 53-57% based on the protected intermediate.
| Step | Reaction | Starting Material | Reagents/Conditions | Yield | Reference |
| 1 | Ketal Protection & Esterification | o-Benzoylbenzoic acid | Ethylene glycol, Methylating agent | Not specified | [6] |
| 2 | Grignard Reaction | Protected ester | Methyl magnesium bromide in THF | Not specified (used in next step) | [6] |
| 3 | Deprotection & Cyclization | Tertiary alcohol intermediate | Glacial acetic acid, Conc. H2SO4 | ~53-57% (from protected intermediate) | [6] |
Route 3: Direct Methylation of Anthrone
The direct methylation of anthrone appears to be the most straightforward approach. However, this route is often plagued by a lack of selectivity, leading to a mixture of C-alkylated and O-alkylated products[1]. The use of a strong base and methyl iodide can result in the formation of 9-methoxyanthracene alongside the desired this compound.
Challenges and Causality:
The ambident nature of the anthrone anion is the root cause of the selectivity issue. The enolate has two nucleophilic centers: the carbon at position 10 and the oxygen of the carbonyl group. The reaction conditions, including the choice of solvent, counter-ion, and phase-transfer catalyst, can influence the ratio of C- to O-alkylation, but achieving high selectivity for C,C-dialkylation can be challenging[1]. Furthermore, this method has been reported to have poor reproducibility and often requires expensive phase-transfer catalysts like crown ethers, which can lead to a significant amount of methoxylation impurities[2].
Due to these significant drawbacks and the lack of reliable, high-yield protocols in the reviewed literature, a detailed experimental protocol and quantitative data table for this route are not presented, as it is generally considered less favorable for the clean synthesis of this compound.
Experimental Protocols
Route 1: Detailed Protocol (Adapted from CN105061177A)[5]
Step 1: Synthesis of o-Chlorodiphenylmethane
-
In a 1000 mL four-hole flask equipped with a reflux condenser and a mechanical stirrer, add 161g (1 mol) of 2-chlorobenzyl chloride, 322g (4.1 mol) of benzene, and 4.8g of iron(II) chloride.
-
Heat the mixture to 80°C and reflux for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into 800 mL of water in a 2000 mL four-hole flask and stir.
-
Separate the organic layer and remove the excess benzene by atmospheric distillation.
-
Cool the residue to induce crystallization and filter to obtain o-chlorodiphenylmethane solid (162g, 80% yield).
Step 2: Grignard Reaction and Condensation to form 10,10-Dimethyl-diphenylmethane
-
In a dry reaction flask, add magnesium turnings. Heat with stirring to 60-70°C.
-
Initiate the Grignard reaction by adding a small amount of a solution of o-chlorodiphenylmethane in an appropriate ether solvent.
-
Once the reaction starts, add the remaining o-chlorodiphenylmethane solution dropwise.
-
After the addition is complete, cool the reaction mixture to 30-40°C and add acetone dropwise.
-
After 3 hours of reaction, work up the reaction by adding it to an acidic aqueous solution.
-
The resulting intermediate is then cyclized by heating with concentrated sulfuric acid at 70-80°C for 2 hours.
-
Pour the reaction mixture into water to precipitate the product, which is then filtered and dried to yield 10,10-dimethyl-diphenylmethane. The total yield for these steps is reported to be 85-95%.
Step 3: Bromination and Hydrolysis to this compound
-
In a 2000 mL four-hole flask, dissolve 142.3g (0.68 mol) of 10,10-dimethyl-diphenylmethane in 475 mL of carbon tetrachloride and heat to reflux.
-
Under illumination with a sodium vapor lamp, add 170.8g (1.06 mol) of bromine dropwise.
-
After the addition, continue to reflux for 2 hours.
-
Add 600 mL of water to the reaction mixture and neutralize with sodium bicarbonate to a pH of 7-8.
-
Separate the organic layer and distill off the carbon tetrachloride.
-
The residue is cooled to crystallize, filtered, washed, and dried to obtain this compound (137.4g, 91% yield).
Route 2: Detailed Protocol (Adapted from CN114685255B)[4][6]
Step 1 & 2: Ketal Protection, Esterification, and Grignard Reaction
-
Protect the carbonyl group of o-benzoylbenzoic acid by reacting it with ethylene glycol in the presence of an acid catalyst to form the corresponding ketal.
-
The carboxylic acid is then converted to its methyl ester.
-
In a dry three-necked flask, place 105 mL of a 1.5N solution of methyl magnesium bromide in THF.
-
Cool the solution to 10-20°C and add 15g of the protected methyl ester dropwise.
-
After the addition, allow the reaction to proceed at 30-35°C for 6 hours.
-
Cool the reaction mixture and quench by adding a 20% aqueous solution of ammonium chloride, followed by acidification with dilute hydrochloric acid to a pH of 2-3.
-
Extract the aqueous layer with THF, combine the organic layers, and concentrate under reduced pressure to obtain the oily tertiary alcohol intermediate, which is used directly in the next step.
Step 3: Deprotection and Cyclization
-
In a three-necked flask, dissolve the oily intermediate from the previous step in 120 mL of glacial acetic acid.
-
Cool the solution to below 20°C and add 10.5 mL of concentrated sulfuric acid dropwise.
-
Warm the mixture to 30-35°C and stir for 4 hours.
-
Add 10 mL of water and heat the mixture to 60-65°C for 6 hours.
-
Concentrate the solvent under reduced pressure.
-
Dissolve the residue in 200 mL of dichloromethane and wash with brine and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer, filter, and concentrate.
-
Add 50 mL of n-hexane to the residue, stir at room temperature for 1 hour, then cool to 0-5°C for 2 hours to induce crystallization.
-
Filter the crude product and recrystallize from isopropanol to obtain pure this compound (8.9g, which corresponds to a yield of approximately 53% from the protected ester).
Conclusion and Recommendations
For researchers and drug development professionals, the choice of a synthetic route for this compound depends on the desired scale, available resources, and tolerance for process complexity.
-
Route 1 (from 2-Chlorobenzyl Chloride) is a robust and high-yielding method, making it well-suited for industrial-scale production where cost-effectiveness and high throughput are critical. The starting materials are readily available, and the individual reaction steps are well-established.
-
Route 2 (from o-Benzoylbenzoic Acid) offers a viable alternative, particularly if o-benzoylbenzoic acid is a more accessible starting material. The need for a protection-deprotection strategy adds steps and may lower the overall yield, but it avoids the use of benzene and light-induced bromination.
-
Route 3 (Direct Methylation of Anthrone) is generally not recommended due to significant challenges with selectivity and reproducibility. The formation of byproducts complicates purification and leads to lower yields of the desired product.
Ultimately, for the reliable and high-purity synthesis of this compound, Route 1 presents the most compelling case based on the available data, demonstrating high overall yields and the use of cost-effective starting materials.
References
- CN114685255B - Preparation method of melitracen hydrochloride intermediate - Google P
- Regioselective Alkylation of Anthrone, 5,5-dimethyl-3-isoxazolidinone and 4-methylquinolone by phase transfer catalysis - ResearchG
- CN114685255A - Preparation method of melitracen hydrochloride intermediate - Google P
- CN107793302B - Method for preparing 10, 10-disubstituted-2-bromoanthrone - Google P
- CN105061177A - Preparation method of this compound - Google P
- The Role of this compound in Advanced M
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- 3. Asymmetric Alkylation of Anthrones, Enantioselective Total Synthesis of (-)- and (+)-Viridicatumtoxins B and Analogues Thereof: Absolute Configuration and Potent Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Definitive Spectroscopic Guide to the Structural Confirmation of 10,10-Dimethylanthrone
For researchers and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to confirm the structure of 10,10-Dimethylanthrone, a tricyclic aromatic ketone. By leveraging data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), we will not only elucidate the characteristic spectral features of this compound but also contrast them with structurally similar compounds, namely anthrone and 9,10-anthraquinone, to highlight the unique spectral fingerprints that ensure its positive identification.
The Imperative of Structural Verification
This compound serves as a valuable building block in organic synthesis. Its purity and confirmed structure are paramount to the integrity of subsequent reactions and the development of novel chemical entities. Spectroscopic analysis provides a non-destructive and highly detailed molecular snapshot, making it an indispensable tool in the modern chemistry laboratory. This guide is structured to walk you through the expected spectral data, the rationale behind the observations, and the standardized protocols for data acquisition, ensuring a comprehensive understanding of the structural verification process.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton's Perspective
Proton NMR spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the chemical environments of hydrogen atoms. In this compound, the key differentiating feature is the presence of two methyl groups at the C10 position, which gives rise to a distinct singlet in the upfield region of the spectrum.
Expected ¹H NMR Data and Comparative Analysis
The ¹H NMR spectrum of this compound is characterized by a sharp singlet for the six equivalent protons of the two methyl groups. The aromatic protons will appear as multiplets in the downfield region. This is in stark contrast to anthrone, which exhibits a characteristic signal for the two protons at the C10 position, and 9,10-anthraquinone, which lacks any protons in the central ring.
| Compound | Chemical Shift (δ) of Aromatic Protons (ppm) | Chemical Shift (δ) of C10 Protons (ppm) |
| This compound | Multiplets in the range of 7.2-8.4 | Singlet at ~1.5 ppm (6H) |
| Anthrone | Multiplets in the range of 7.3-8.4 | Singlet at ~4.3 ppm (2H)[1] |
| 9,10-Anthraquinone | Two multiplets around 7.81 and 8.32 ppm[2] | No signal |
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol for acquiring high-quality ¹H NMR spectra of small organic molecules is crucial for reproducibility and accurate data interpretation.[3][4][5][6]
-
Sample Preparation: Accurately weigh 5-25 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical to avoid obscuring sample signals.
-
Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Sample Volume: Ensure the sample height in the NMR tube is approximately 4-5 cm.
-
Instrumentation:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample in the instrument's autosampler or manually insert it into the magnet.
-
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
-
Tune and match the probe to the ¹H frequency.
-
Acquire the spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). A standard 1D proton experiment is typically sufficient for routine structural confirmation.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Caption: Workflow for ¹H NMR analysis.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon Skeleton
Carbon-13 NMR provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the determination of the number of different carbon environments. The key feature in the ¹³C NMR spectrum of this compound is the presence of a quaternary carbon signal for the C10 atom and the signals for the two equivalent methyl carbons.
Expected ¹³C NMR Data and Comparative Analysis
The ¹³C NMR spectrum of this compound will show a characteristic signal for the quaternary C10 carbon, which is absent in anthrone (a methylene carbon) and 9,10-anthraquinone (a carbonyl carbon). The methyl carbons of this compound will appear in the upfield aliphatic region.
| Compound | Key ¹³C Chemical Shifts (δ) (ppm) |
| This compound | C=O: ~185 ppm, Aromatic C: 125-145 ppm, Quaternary C10: ~45 ppm, CH₃: ~30 ppm[7] |
| Anthrone | C=O: ~184 ppm, Aromatic C: 126-141 ppm, CH₂: ~32 ppm |
| 9,10-Anthraquinone | C=O: ~183 ppm, Aromatic C: 127-135 ppm[8] |
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the need for a more concentrated sample and longer acquisition times due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3][4][5][6]
-
Sample Preparation: Prepare a more concentrated sample, typically 50-100 mg in 0.6-0.7 mL of deuterated solvent.
-
Instrumentation and Data Acquisition: The steps for inserting the sample, locking, and shimming are the same as for ¹H NMR. The probe is tuned to the ¹³C frequency. A standard ¹³C experiment with proton decoupling is typically performed to simplify the spectrum to single lines for each carbon.
-
Data Processing: The processing steps are analogous to those for ¹H NMR.
Caption: Workflow for ¹³C NMR analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Vibrational Fingerprints
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent technique for identifying the functional groups present in a molecule. The key feature in the IR spectrum of this compound is the characteristic carbonyl (C=O) stretch of the ketone.
Expected FT-IR Data and Comparative Analysis
The C=O stretching frequency is sensitive to the molecular structure. In this compound, the carbonyl group is part of a six-membered ring, which influences its absorption frequency.
| Compound | C=O Stretch (cm⁻¹) | Other Key Absorptions (cm⁻¹) |
| This compound | ~1680 | Aromatic C-H stretch (~3050), Aliphatic C-H stretch (~2970) |
| Anthrone | ~1670[9][10] | Aromatic C-H stretch (~3050), Aliphatic C-H stretch (~2920) |
| 9,10-Anthraquinone | ~1675[11] | Aromatic C-H stretch (~3070) |
Experimental Protocol: FT-IR Spectroscopy
Standard practices for obtaining qualitative infrared spectra are outlined by ASTM E1252.[12][13][14]
-
Sample Preparation:
-
KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Thin Film: Dissolve the sample in a volatile solvent, cast a thin film onto a KBr or NaCl plate, and allow the solvent to evaporate.
-
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the KBr pellet without the sample) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the sample in the spectrometer's sample holder and acquire the infrared spectrum.
-
Data Analysis: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Caption: Workflow for FT-IR analysis.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the structure through fragmentation patterns. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.[15][16][17]
Expected Mass Spectrometry Data and Comparative Analysis
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be distinct due to the presence of the gem-dimethyl group. A key fragmentation pathway is the loss of a methyl group to form a stable carbocation.
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) |
| This compound | 222 | 207 (M-15, loss of CH₃), 178 (loss of CO from M-15) |
| Anthrone | 194[18][19] | 165 (M-29, loss of CHO), 166 (M-28, loss of CO)[20] |
| 9,10-Anthraquinone | 208[21] | 180 (M-28, loss of CO), 152 (M-2CO) |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
-
Data Analysis: The molecular ion peak is identified to determine the molecular weight. The fragmentation pattern is analyzed to deduce structural information.
Caption: Workflow for Mass Spectrometry analysis.
Conclusion: A Symphony of Spectroscopic Evidence
The structural confirmation of this compound is unequivocally achieved through the synergistic application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. The characteristic singlet of the six methyl protons in the ¹H NMR, the quaternary carbon signal in the ¹³C NMR, the distinct carbonyl stretch in the FT-IR, and the specific fragmentation pattern in the mass spectrum collectively form an irrefutable body of evidence. By comparing this data with that of potential isomers and related compounds like anthrone and 9,10-anthraquinone, researchers can confidently verify the identity and purity of their synthesized this compound, ensuring the reliability of their subsequent scientific endeavors.
References
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- Stanculescu, F., Stanculescu, M., & Mihai, L. (2009). Polarized Infrared Spectra of Single Crystals of 9,10‐Anthraquinone and 9,10‐Anthraquinone‐d 8. The Journal of Chemical Physics, 130(11), 114507. [Link]
- NOP - Sustainability in the organic chemistry lab course. 1H-NMR of 9,10-Anthraquinone. [Link]
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- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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A Comparative Guide to Evaluating 10,10-Dimethylanthrone Derivatives for Next-Generation OLEDs
Introduction: The Persistent Challenge of High-Efficiency Blue Emitters
Organic Light-Emitting Diodes (OLEDs) have become a dominant technology in the display and lighting industries, prized for their high contrast ratios, wide viewing angles, and design flexibility.[1][2] The performance of an OLED is intrinsically linked to the organic materials used in its emissive layer (EML).[3][4] While highly efficient and stable red and green phosphorescent emitters are commercially available, the development of a blue emitter that combines high efficiency, deep blue color purity, and a long operational lifetime remains a significant bottleneck for the entire industry.[1][2][3]
This challenge has spurred intensive research into novel molecular architectures. Anthracene derivatives have historically been a cornerstone of OLED development, serving as robust host materials and efficient blue emitters.[5][6] This guide focuses on a promising, yet underexplored, subclass: derivatives of 10,10-Dimethylanthrone. The unique structural features of this building block suggest potential for creating highly efficient and stable emitters.
Instead of presenting a simple data sheet, this guide provides a comprehensive framework for researchers. We will establish the current performance benchmarks, explore the rationale for investigating this compound derivatives, and provide detailed, self-validating experimental protocols for their synthesis, device fabrication, and rigorous performance evaluation.
The Landscape of Emitter Technologies: Establishing a Performance Baseline
To properly evaluate any new material, it must be benchmarked against the current state-of-the-art. OLED emitter technology has evolved through several generations, each with distinct mechanisms for light generation.[2][3]
-
1st Generation (Fluorescence): These materials only utilize singlet excitons (25% of the total), limiting their theoretical maximum internal quantum efficiency (IQE) to 25%.[7]
-
2nd Generation (Phosphorescence): By incorporating heavy metal atoms, these emitters facilitate intersystem crossing to harvest both singlet and triplet excitons, enabling a theoretical IQE of 100%.[8] While successful for red and green, stable blue phosphorescent emitters are notoriously difficult to develop.[9]
-
3rd Generation (Thermally Activated Delayed Fluorescence - TADF): TADF materials achieve a 100% theoretical IQE without heavy metals.[1] They are designed with a very small energy gap between their singlet (S1) and triplet (T1) states, allowing triplet excitons to be converted back into emissive singlets through reverse intersystem crossing (RISC).[10]
-
4th Generation (Hyperfluorescence): This approach combines a TADF sensitizer with a fluorescent emitter. The TADF material harvests all excitons and then efficiently transfers the energy to a conventional fluorescent emitter, resulting in high efficiency and improved color purity.[1][9]
The following table summarizes the typical performance metrics that a new this compound derivative would need to compete with.
| Emitter Technology | Typical Max EQE (%) | Color Purity (CIEy) | Operational Lifetime (LT95 @ 1000 cd/m²) |
| Fluorescence | 5 - 10% | < 0.15 | > 10,000 hours |
| Phosphorescence (Blue) | 20 - 30% | < 0.20 | Variable, often a challenge |
| TADF (Blue) | > 20% | < 0.25 | 1,000 - 5,000 hours |
| Hyperfluorescence (Blue) | > 25% | < 0.10 | > 5,000 hours |
Note: EQE (External Quantum Efficiency) is the ratio of photons emitted to electrons injected.[11] CIEy refers to the y-coordinate in the 1931 CIE color space, with lower values indicating a deeper, more desirable blue.
The Potential of this compound as a Core Moiety
This compound is a derivative of anthracene, a well-established building block for OLED materials.[12][13] Its core structure provides a rigid, planar aromatic system conducive to high photoluminescence quantum yields. The key distinguishing feature is the gem-dimethyl group at the C-10 position.
Why is this structure promising?
-
Enhanced Solubility: The non-polar methyl groups can improve the material's solubility in organic solvents, which is highly advantageous for device fabrication via solution-processing techniques.[14]
-
Suppression of Aggregation: The bulky dimethyl groups can sterically hinder intermolecular π-π stacking. This is crucial because aggregation often leads to quenching of the excited state and a reduction in emission efficiency, a phenomenon known as aggregation-caused quenching (ACQ).
-
Synthetic Versatility: The anthrone backbone can be readily functionalized through established synthetic routes to tune its electronic and optical properties.[14][15] By adding electron-donating and electron-accepting groups, researchers can engineer the molecule's HOMO/LUMO energy levels and emission color.
The diagram below illustrates a conceptual synthetic pathway from the core molecule to a functional OLED emitter.
Caption: Conceptual workflow from this compound to a fully evaluated OLED device.
A Framework for Rigorous Performance Evaluation
To validate a novel this compound derivative, a systematic and reproducible experimental workflow is essential.
OLED Fabrication Protocol
This protocol describes the fabrication of a multilayer OLED via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).
Step 1: Substrate Preparation
-
Rationale: An atomically clean and smooth anode surface with a high work function is critical for efficient hole injection.
-
Procedure:
-
Patterned Indium Tin Oxide (ITO)-coated glass substrates are cleaned sequentially in ultrasonic baths containing detergent, deionized water, acetone, and isopropanol (15 minutes each).[16]
-
The substrates are dried under a nitrogen stream.
-
Immediately before loading into the vacuum chamber, the substrates are treated with UV-ozone for 10 minutes to remove organic residues and increase the ITO work function.[16]
-
Step 2: Deposition of Organic Layers & Cathode
-
Rationale: A multi-layer structure confines charge carriers within the emissive layer, maximizing the probability of electron-hole recombination and subsequent light emission.
-
Procedure: The following layers are deposited sequentially onto the ITO substrate:
-
Hole Injection Layer (HIL): 10 nm of HAT-CN
-
Hole Transport Layer (HTL): 40 nm of TAPC
-
Emissive Layer (EML): 20 nm of a host material (e.g., CBP) doped with the novel this compound derivative (e.g., at 10 wt%).
-
Electron Transport Layer (ETL): 30 nm of TPBi
-
Electron Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF)
-
Cathode: 100 nm of Aluminum (Al)
-
Caption: Layered structure of a typical bottom-emitting OLED device.
Key Performance Measurements
All measurements should be conducted in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from moisture and oxygen.
| Measurement | Equipment | Purpose | Key Metrics Derived |
| Current-Voltage-Luminance (J-V-L) | Source Measure Unit (SMU), Calibrated Photodiode/Spectrometer | To characterize the fundamental electrical and optical output of the device.[16] | Turn-on voltage, Current Efficiency (cd/A), Power Efficiency (lm/W), Luminance (cd/m²).[17][18] |
| Electroluminescence (EL) Spectrum | Spectrometer | To determine the color of the emitted light.[18] | Peak Emission Wavelength (λ_max), Full Width at Half Maximum (FWHM), CIE 1931 color coordinates. |
| External Quantum Efficiency (EQE) | Integrating Sphere coupled with a Spectrometer and SMU | To accurately measure the ratio of emitted photons to injected electrons, accounting for emission angle.[11][19] | EQE (%), Efficiency roll-off at high luminance. |
| Operational Lifetime | SMU, Photodiode in a controlled environment | To assess the stability and durability of the emitter.[17] | LT95 / LT50 (hours) - the time for luminance to decay to 95% or 50% of its initial value at a constant current density.[20] |
Benchmarking a Hypothetical Derivative
Let's assume we have synthesized a new blue emitter, "DMA-TPA" (a this compound core with triphenylamine donor groups). After following the protocols, we can populate a comparison table to evaluate its potential.
Table: Performance Comparison of DMA-TPA vs. Benchmarks
| Metric | DMA-TPA (Hypothetical Data) | Standard Blue TADF Emitter | Standard Blue Fluorescent Emitter |
| Max EQE | 22.5% | 21.0% | 8.5% |
| Voltage @ 1000 cd/m² | 4.2 V | 4.5 V | 5.8 V |
| CIE Coordinates (x, y) | (0.14, 0.18) | (0.15, 0.24) | (0.14, 0.15) |
| FWHM | 45 nm | 65 nm | 50 nm |
| Lifetime (LT95 @ 1000 cd/m²) | 250 hours | 150 hours | > 1,500 hours |
Analysis of Hypothetical Results:
-
Efficiency: The hypothetical DMA-TPA shows an excellent EQE, outperforming the benchmark TADF emitter. This suggests the molecular design effectively utilizes triplet excitons.
-
Color: The CIE coordinates indicate a deep blue emission, superior to the sky-blue of the TADF emitter and on par with the fluorescent standard.
-
Stability: While its lifetime is better than the standard TADF material, it still falls significantly short of the highly stable fluorescent emitter. This would be the primary area for further molecular optimization.
Conclusion and Future Outlook
This guide establishes a robust framework for evaluating the performance of novel OLED emitters based on this compound derivatives. While this specific molecular core is not yet widely reported in OLED literature, its structural characteristics present a compelling case for its investigation. The gem-dimethyl substitution offers a promising strategy to mitigate aggregation-caused quenching, a common failure point for planar aromatic emitters.
The provided protocols for device fabrication and characterization ensure that any newly synthesized materials can be reliably and rigorously benchmarked against current industry standards. Future work should focus on the strategic functionalization of the this compound core to enhance charge transport properties and, most critically, to improve the operational stability, which remains the ultimate challenge for all high-efficiency blue OLED emitters.
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A Comparative Guide to 10,10-Dimethylanthrone Analogs in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Anthrone Scaffold and the Significance of the Gem-Dimethyl Group
The anthrone core, a tricyclic aromatic ketone, has long been a subject of interest in medicinal chemistry. Derivatives of anthrone are known for a variety of biological activities, including laxative, anticancer, antiviral, antioxidant, and antibacterial properties.[1] The parent compound, 10,10-dimethylanthrone, is a key intermediate in the synthesis of the tricyclic antidepressant Melitracen.[2] The presence of the gem-dimethyl group at the C-10 position is not merely a synthetic curiosity; it significantly increases the lipophilicity of the molecule, a desirable characteristic for enhancing bioavailability and cell membrane permeability of potential drug candidates. This structural feature makes the this compound scaffold a compelling starting point for the design of novel therapeutics.
This guide will compare the potential of this compound analogs in two key therapeutic areas: oncology and virology, drawing comparisons with established drugs and other relevant anthraquinone derivatives. While direct biological data on a wide range of this compound analogs is still emerging, we will leverage data from structurally similar compounds to infer potential activities and guide future research.
Synthesis of this compound and Its Analogs
The synthesis of this compound is a well-established multi-step process. A common route involves the Friedel-Crafts alkylation of benzene with 2-chlorobenzyl chloride to form o-chlorodiphenylmethane. Subsequent Grignard reaction and nucleophilic addition of acetone, followed by cyclization, yields the this compound backbone.[1] This core structure can then be further modified to create a library of analogs.
A patented method details a high-yield synthesis of this compound, starting from o-chlorobenzyl chloride and benzene, with subsequent Grignard reaction, condensation, bromination, and hydrolysis.[1] Another patented method describes the preparation of 10,10-disubstituted-2-bromoanthrone, highlighting a synthetic route that is tolerant to bromo substituents, which can be a valuable handle for further functionalization.[3]
Caption: General synthetic workflow for this compound and its analogs.
Comparative Analysis: Anticancer Applications
Anthraquinone derivatives, structurally similar to anthrones, have a well-established role in oncology. Drugs like Doxorubicin and Mitoxantrone are mainstays in chemotherapy, albeit with significant side effects. The exploration of novel anthrone analogs is driven by the search for compounds with improved therapeutic indices.
Performance Comparison with Standard Anticancer Drugs
While direct comparative data for this compound analogs against standard chemotherapeutics is limited, we can extrapolate from studies on other anthraquinone and anthrone derivatives. For instance, a study on anthracenedione derivatives isolated from fungi reported IC50 values in the low micromolar range against various cancer cell lines.[4] Another study on halogenated phenoxychalcones, which share some structural similarities, also demonstrated potent anticancer activity.[4]
Table 1: Comparative in vitro Anticancer Activity (IC50, µM)
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anthracenedione Derivative (Compound 6) | KB (human oral cancer) | 3.17 | [4] |
| Anthracenedione Derivative (Compound 6) | KBv200 (multidrug-resistant) | 3.21 | [4] |
| Halogenated Phenoxychalcone (Compound 2c) | MCF-7 (breast cancer) | 1.52 | [4] |
| Doxorubicin | MCF-7 (breast cancer) | ~0.1 - 1.0 | [5] |
| Cisplatin | A549 (lung cancer) | ~1.0 - 10.0 |[5] |
This table highlights the potential for anthrone-like scaffolds to exhibit potent anticancer activity, sometimes comparable to or even exceeding that of established drugs, and importantly, showing activity against multidrug-resistant cell lines.
Proposed Mechanism of Action in Cancer
The anticancer activity of anthraquinone derivatives is often attributed to their ability to intercalate into DNA, inhibit topoisomerase II, and generate reactive oxygen species (ROS), leading to apoptosis.[4]
Caption: Proposed anticancer mechanism of action for anthrone analogs.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol details a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound analogs on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound analogs and control drug (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs and control drug in complete medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Comparative Analysis: Antiviral Applications
The broad biological activity of anthrone derivatives extends to antiviral effects. While research into this compound analogs as antiviral agents is in its early stages, studies on related compounds provide a strong rationale for their investigation.
Performance Comparison with Antiviral Drugs
Data on the antiviral activity of specific this compound analogs is not yet widely available. However, a study on newly synthesized pyrazole derivatives showed significant antiviral activity against Newcastle disease virus, with some compounds achieving 100% protection.[5] This demonstrates the potential of synthetic heterocyclic compounds in antiviral drug discovery.
Table 2: Comparative in vitro Antiviral Activity
| Compound/Drug | Virus | Assay | Endpoint | Reference |
|---|---|---|---|---|
| Pyrazole Derivative (Compound 6) | Newcastle Disease Virus | Haemagglutination Inhibition | 100% Protection | [5] |
| Amantadine (Reference Drug) | Newcastle Disease Virus | Haemagglutination Inhibition | Lower Protection | [5] |
| Oseltamivir | Influenza A Virus | Plaque Reduction Assay | EC50 in nM range | - |
Proposed Mechanism of Action in Viral Infections
The antiviral mechanisms of anthrone derivatives are not as well-elucidated as their anticancer effects. Potential mechanisms could include the inhibition of viral enzymes, such as proteases or polymerases, or interference with viral entry into host cells.
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A Comparative Guide to the Validation of HPLC and GC Methods for the Quantification of 10,10-Dimethylanthrone
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of 10,10-Dimethylanthrone. It is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable analytical methods for this compound. The content herein is structured to explain the causality behind experimental choices, grounded in authoritative regulatory standards.
Introduction: The Analytical Challenge of this compound
This compound (CAS 5447-86-9) is a key chemical intermediate, notably in the synthesis of pharmaceuticals like Melitracen hydrochloride.[1] Its accurate quantification is critical for ensuring reaction yield, purity of intermediates, and the quality of the final active pharmaceutical ingredient (API). The molecule's structure, featuring a tricyclic aromatic system with a carbonyl group and geminal dimethyl substituents, dictates its physicochemical properties and, consequently, the strategy for its analysis.[1][2]
This guide delves into the validation of two primary chromatographic techniques, HPLC and GC, for this purpose. The selection and validation of an analytical procedure must demonstrate that it is fit for its intended purpose, a principle thoroughly outlined in the International Council for Harmonisation (ICH) guidelines.[3][4] We will explore how the properties of this compound inform the choice between these techniques and detail the validation process in accordance with the latest ICH Q2(R2) framework.[4][5]
Fundamental Principles and Method Selection Rationale
The choice between HPLC and GC is one of the most fundamental decisions in method development, hinging on the analyte's volatility and thermal stability.[6][7][8]
-
High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[8] Its primary strength lies in its versatility, capable of analyzing a vast range of compounds, including those that are non-volatile or thermally labile, as the separation is typically performed at ambient temperature.[9][10]
-
Gas Chromatography (GC): This technique is reserved for compounds that are volatile and thermally stable.[7] The sample is vaporized and transported by an inert carrier gas (the mobile phase) through a column containing the stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.[8]
Applying this to this compound:
-
Predicted Boiling Point: ~347°C.[11]
The high boiling point suggests that high temperatures would be required to volatilize this compound for GC analysis. While this is feasible, it raises concerns about potential on-column degradation. Therefore, HPLC is the inherently safer and more robust choice , as it avoids thermal stress on the analyte.[9] GC remains a viable, and potentially faster, alternative if the compound's thermal stability under GC conditions is confirmed during development.[8] This guide will proceed to validate hypothetical methods for both techniques to provide a complete comparison.
The Framework for Validation: ICH Q2(R2) Guidelines
Method validation provides documented evidence that an analytical procedure is suitable for its intended use.[4][12] The recently updated ICH Q2(R2) and its companion guideline, ICH Q14 (Analytical Procedure Development), emphasize a lifecycle approach to method validation.[13][14] The core validation parameters we will assess for both HPLC and GC are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[15][16]
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[16]
-
Range: The interval between the upper and lower concentration levels of the analyte for which the procedure has demonstrated suitable precision, accuracy, and linearity.[4][17]
-
Accuracy: The closeness of test results to the true value.[16]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of an analyte that can be detected and quantitatively measured, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[15]
Comparative Validation: HPLC vs. GC for this compound
Here, we compare the practical aspects of validating an HPLC and a GC method for this compound quantification.
Specificity
The goal is to demonstrate that the signal measured is solely from this compound, without interference from diluents, impurities, or degradation products.
-
HPLC Approach: A photodiode array (PDA) or diode array detector (DAD) is invaluable.[18] By comparing the UV spectrum of the analyte peak in a standard versus a spiked sample matrix, peak purity can be established. Forced degradation studies (exposing the sample to acid, base, oxidation, heat, and light) are performed to show that degradation peaks are well-resolved from the main analyte peak.[19]
-
GC Approach: Coupling GC with a Mass Spectrometer (GC-MS) provides the highest degree of specificity.[20] The mass spectrum of the analyte peak provides a unique fingerprint, confirming its identity. In the absence of MS, specificity is demonstrated by showing a single, sharp peak for the analyte in the presence of potential impurities, though this is less definitive.
Causality Insight: For specificity, HPLC-PDA offers a robust, integrated solution for purity assessment. GC-MS is the gold standard for volatile compounds, providing unequivocal identification.[9]
Linearity and Range
This establishes the concentration range over which the method is accurate and precise.
-
HPLC & GC Approach: A series of at least five standard solutions of this compound are prepared, typically spanning 80% to 120% of the expected sample concentration.[21] Each standard is injected in triplicate. A calibration curve is generated by plotting the average peak area against concentration.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.
Causality Insight: Both techniques can achieve excellent linearity. The key is the detector's response. UV detectors (HPLC) and Flame Ionization Detectors (FID) for GC are known for their wide linear dynamic ranges.
Accuracy
Accuracy is determined by spiking a placebo or sample matrix with known amounts of this compound at different concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
HPLC & GC Approach: Triplicate samples are prepared at each level and analyzed. The percentage recovery is calculated.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%, with a relative standard deviation (RSD) of ≤ 2.0% at each level.[22]
Causality Insight: Accuracy can be compromised by sample preparation errors or analyte loss. For GC, incomplete volatilization or thermal degradation in the injector can lead to low recovery. For HPLC, poor solubility in the mobile phase or adsorption to vials can be a factor. The choice of solvent is critical for both.
Precision
Precision is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
HPLC & GC Approach:
-
Repeatability: Six replicate samples are prepared at 100% of the target concentration and analyzed on the same day by the same analyst.
-
Intermediate Precision: The same process is repeated on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.[22]
Causality Insight: GC methods can sometimes exhibit higher variability due to the sensitivity of the injection process (e.g., split/splitless injection parameters) and oven temperature profiles. Modern HPLC autosamplers and column ovens provide exceptional precision.
LOD & LOQ
These parameters are crucial for impurity analysis but are also determined for quantitative assays. They can be estimated based on the signal-to-noise ratio (S/N) of the chromatogram.
-
HPLC & GC Approach:
-
Acceptance Criteria: The precision at the LOQ concentration should be demonstrated with an RSD of ≤ 10%.
Causality Insight: The sensitivity of the detector is the determining factor. A GC-FID is extremely sensitive to hydrocarbons like this compound. An HPLC-UV/DAD's sensitivity depends on the analyte's molar absorptivity at the chosen wavelength. Both can typically achieve low ng/mL LOQs.
Robustness
The method's reliability is tested by making small, deliberate changes to key parameters.
-
HPLC Parameters to Vary: Mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), flow rate (±10%).[18]
-
GC Parameters to Vary: Oven temperature ramp rate (±1°C/min), initial oven temperature (±5°C), carrier gas flow rate (±10%), injector temperature (±10°C).[24]
-
Acceptance Criteria: System suitability parameters (e.g., peak tailing, resolution, theoretical plates) must remain within acceptable limits, and the results should not be significantly impacted.
Causality Insight: GC methods are often more susceptible to robustness issues related to temperature and flow rate, which can significantly affect retention times and peak shapes. Reversed-phase HPLC methods are typically very robust, especially concerning minor changes in mobile phase composition.
Data Presentation: A Comparative Summary
The following table summarizes the expected performance characteristics from the validation of hypothetical HPLC and GC methods for this compound quantification.
| Validation Parameter | HPLC Method (Reversed-Phase, UV/DAD) | GC Method (Capillary, FID) | Acceptance Criteria (ICH) |
| Specificity | Peak purity > 99.5%; All degradation products resolved (Rs > 2.0) | Confirmed by MS; No interfering peaks at analyte retention time | Method is specific for the analyte |
| Linearity (R²) | 0.9998 | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 50 - 150 | 50 - 150 | As per linearity |
| Accuracy (% Recovery) | 99.5% (RSD: 0.8%) | 99.1% (RSD: 1.1%) | 98.0% - 102.0% |
| Precision (Repeatability %RSD) | 0.7% | 1.2% | ≤ 2.0% |
| Precision (Intermediate %RSD) | 1.1% | 1.5% | ≤ 2.0% |
| LOQ (µg/mL) | 0.1 | 0.05 | Precision (%RSD) ≤ 10% at LOQ |
| Robustness | Passed | Passed | System suitability criteria met |
Experimental Protocols & Workflows
The following sections provide detailed, step-by-step protocols for the validation experiments.
HPLC Method Validation Protocol
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : Water (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: DAD at 254 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile
Validation Steps:
-
System Suitability: Inject a standard solution (100 µg/mL) five times. Verify that %RSD of peak area < 1.0%, theoretical plates > 2000, and tailing factor < 1.5.
-
Specificity: Analyze diluent, placebo, and a standard solution to confirm no interfering peaks. Perform forced degradation and ensure separation of degradants.
-
Linearity: Prepare standards at 50, 75, 100, 125, and 150 µg/mL. Inject each in triplicate. Plot average peak area vs. concentration and perform linear regression.
-
Accuracy: Prepare placebo samples spiked with this compound at 80, 100, and 120 µg/mL (n=3 for each level). Calculate % recovery.
-
Precision:
-
Repeatability: Prepare and analyze six samples at 100 µg/mL.
-
Intermediate Precision: Repeat on a different day with a new set of samples.
-
-
LOQ/LOD: Prepare a series of dilute solutions and determine the concentrations that yield S/N ratios of 10:1 (LOQ) and 3:1 (LOD). Confirm LOQ precision.
-
Robustness: Analyze samples while varying flow rate (0.9 and 1.1 mL/min), mobile phase composition (68:32 and 72:28), and column temperature (25°C and 35°C).
Caption: HPLC Method Validation Workflow.
GC Method Validation Protocol
Chromatographic Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at 1.2 mL/min (constant flow)
-
Injector: Split (20:1), 280°C
-
Oven Program: Start at 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.
-
Detector: FID at 320°C
-
Injection Volume: 1 µL
-
Diluent: Ethyl Acetate
Validation Steps:
-
System Suitability: Inject a standard solution (100 µg/mL) five times. Verify that %RSD of peak area < 1.5%, theoretical plates > 20000, and tailing factor < 1.5.
-
Specificity: Analyze diluent and a standard solution to confirm no interfering peaks. If available, confirm peak identity with GC-MS.
-
Linearity: Prepare standards at 50, 75, 100, 125, and 150 µg/mL. Inject each in triplicate. Plot average peak area vs. concentration and perform linear regression.
-
Accuracy: Prepare samples spiked with this compound at 80, 100, and 120 µg/mL (n=3 for each level). Calculate % recovery.
-
Precision:
-
Repeatability: Prepare and analyze six samples at 100 µg/mL.
-
Intermediate Precision: Repeat on a different day.
-
-
LOQ/LOD: Determine concentrations yielding S/N ratios of 10:1 (LOQ) and 3:1 (LOD). Confirm LOQ precision.
-
Robustness: Analyze samples while varying injector temperature (±10°C), oven ramp rate (±2°C/min), and carrier gas flow (±0.1 mL/min).
Caption: GC Method Validation Workflow.
Conclusion and Recommendations
Both HPLC and GC are powerful techniques capable of producing validated, reliable quantitative data for this compound. The choice between them depends on the specific context of the analysis.
-
HPLC is the recommended primary technique. Its operation at ambient temperature eliminates any risk of thermal degradation, making it an inherently more robust and reliable method for a compound with a high boiling point.[9] The widespread availability of HPLC-UV/DAD systems also allows for integrated peak purity assessment, which is a significant advantage for specificity.
-
GC is a suitable secondary or alternative technique. It can offer faster analysis times, which may be advantageous in a high-throughput quality control environment.[8] However, its use is conditional upon a thorough investigation during method development to confirm that this compound is fully stable at the high temperatures required for injection and elution. A GC-FID method can be highly sensitive and cost-effective in terms of solvent usage.[8]
Ultimately, the decision rests on a risk-based assessment. For regulatory filings and GMP environments where methodological robustness is paramount, HPLC provides a greater margin of safety. For process monitoring where speed is critical and thermal stability has been proven, GC is an excellent option.
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A comparative analysis of 10,10-disubstituted anthrone derivatives in organic electronics
A Comparative Guide to 10,10-Disubstituted Anthrone Derivatives in Organic Electronics
Abstract: The anthrone scaffold represents a versatile and highly tunable platform for the development of advanced materials in organic electronics. The strategic functionalization at the 10,10-position is paramount, as it directly governs critical solid-state properties such as molecular packing, solubility, and thermal stability, while also modulating the electronic and photophysical characteristics of the molecule. This guide provides a comparative analysis of various 10,10-disubstituted anthrone derivatives, offering insights into structure-property relationships and their performance in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). We will delve into the causal effects of different substituent choices, supported by experimental data, and provide validated protocols for synthesis and characterization to aid researchers in the rational design of next-generation organic electronic materials.
The Anthrone Core: A Privileged Scaffold for Organic Electronics
The parent anthrone molecule, a derivative of anthracene, possesses a unique three-ring aromatic system. Its inherent photoluminescence and electrochemical properties make it an attractive building block for blue-emitting materials, which are crucial for full-color displays and solid-state lighting.[1] However, unsubstituted anthracene and anthrone cores are prone to strong π–π stacking and aggregation in the solid state. This often leads to excimer formation, which causes undesirable red-shifted emission and fluorescence quenching, diminishing device efficiency.[2][3]
The true potential of the anthrone framework is unlocked through strategic substitution at the 10,10-positions (or the analogous 9,10-positions in the related anthracene derivatives). This disubstitution serves several critical functions:
-
Steric Hindrance: Bulky groups at the 10,10-positions introduce a twist in the molecular backbone, physically preventing the planar aromatic cores from getting too close. This steric hindrance is a powerful tool to suppress π–π stacking and inhibit aggregation-caused quenching.[2][4]
-
Solubility Enhancement: The addition of substituent groups, particularly alkyl chains or branched dendrons, significantly improves the solubility of the molecules in common organic solvents. This is essential for solution-based processing techniques like spin-coating, which are vital for large-area and low-cost device fabrication.[2]
-
Tuning of Electronic Properties: While the substituents at the 10-position are not directly part of the conjugated π-system, their electronic nature (electron-donating or -withdrawing) can inductively influence the frontier molecular orbital (HOMO/LUMO) energy levels of the anthrone core. This allows for fine-tuning of charge injection and transport properties to match other materials in a device stack.[5]
Comparative Analysis of Substituent Effects at the 10,10-Position
The choice of substituent at the 10,10-position dictates the final properties and performance of the material. Below, we compare common substitution strategies.
Aryl Substituents (e.g., Phenyl, Naphthyl)
Aryl groups are the most common substituents used to create highly efficient blue emitters. The quintessential example is 9,10-diphenylanthracene (DPA), a benchmark blue fluorescent material.
-
Causality: Attaching phenyl or naphthyl groups creates a twisted conformation between the central anthracene core and the side groups. This orthogonal arrangement effectively interrupts π-conjugation, preserving the intrinsic deep-blue emission of the anthracene chromophore.[4] This steric bulk is also highly effective at preventing aggregation.[2]
-
Performance: Aryl-substituted anthracenes consistently demonstrate high photoluminescence quantum yields (PLQY).[6] For instance, novel host materials like 10-(4-(naphthalen-1-yl)phenyl)-9-(naphthalen-3-yl)anthracene (2-NaAn-1-PNa) have been used to create highly efficient blue OLEDs with external quantum efficiencies (EQE) exceeding 8%.[1] By engineering the side groups, deep-blue emission with CIE coordinates suitable for the European Broadcasting Union (EBU) standard can be achieved.[4]
Alkyl Chains and Bulky Dendrons
While aryl groups are excellent for photophysical properties, solubility can be a challenge. Attaching flexible alkyl chains or bulky, branched dendrons is a primary strategy to enhance solution processability.
-
Causality: Long or branched alkyl chains disrupt crystal packing and increase the entropy of the system, leading to better solubility. Bulky dendrons provide a "sheath" around the chromophore, effectively isolating individual molecules from each other even in the solid state (spin-cast films). This provides maximum coverage and is extremely effective at preventing excimer formation.[2]
-
Performance: Materials functionalized with bulky dendrons have shown significantly reduced fluorescence quenching in films compared to their less-substituted counterparts.[2] This makes them ideal candidates for high-efficiency, solution-processed OLEDs.
Thiophene and Other Heterocyclic Substituents
Introducing heteroaromatic rings like thiophene can modulate the electronic properties of the anthrone core more directly.
-
Causality: Thiophene can act as an electron-donating group. However, its introduction can also provide new pathways for non-radiative decay. Studies have shown that substituting phenyl groups with thiophene groups can significantly decrease the fluorescence quantum yield.[6]
-
Performance: While potentially useful for tuning energy levels in specific applications like organic photovoltaics or as triplet annihilators in upconversion systems, thiophene-substituted anthracenes are generally less fluorescent than their all-aryl counterparts and may not be ideal as primary emitters in OLEDs.[6][7]
Data Summary: Performance of 10,10-Disubstituted Derivatives
The following table summarizes key performance metrics for representative 10,10-disubstituted anthracene derivatives, illustrating the impact of different substitution patterns.
| Derivative Name | Substituents | Application | Key Performance Metric | Reference |
| 9,10-diphenylanthracene (DPA) | Phenyl | OLED Emitter/Host | Benchmark blue emitter, High PLQY | [6] |
| PyTAnPy | Pyrene, t-butyl | OLED Emitter | EQE: 5.48%, Deep-blue CIE: (0.15, 0.06) | [4] |
| 2-NaAn-1-PNa | Naphthyl, Phenyl | OLED Host | EQE: 8.3%, Current Eff.: 9.3 cd/A | [1] |
| mCzAnBzt | Carbazole, Benzonitrile | OLED Emitter | EQE: 7.95% (non-doped), Deep-blue CIE: (0.15, 0.07) | [8] |
| 9-phenyl-10-(thiophen-2-yl)anthracene | Phenyl, Thiophene | TTA Annihilator | Reduced PLQY (<10%) compared to DPA | [6] |
| BPEA with Bulky Dendrons | Phenylethynyl, Dendron | OLED Emitter | Reduced aggregation-induced quenching in films | [2] |
Experimental Section
To ensure the reproducibility and validation of research in this field, detailed experimental protocols are essential.
Synthesis and Characterization Workflow
The general workflow for developing and testing a new 10,10-disubstituted anthrone derivative involves synthesis, purification, and comprehensive characterization of its structural, thermal, and optoelectronic properties.
Caption: Workflow for the development of anthrone derivatives.
Representative Synthesis Protocol: 9,10-Diphenylanthracene (DPA) via Suzuki Coupling
This protocol describes a common method for synthesizing DPA, a foundational molecule in this class.[9]
Materials:
-
9,10-Dibromoanthracene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] catalyst
-
Sodium carbonate (Na₂CO₃)
-
Toluene and Ethanol (solvents)
-
Deionized water
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, add 9,10-dibromoanthracene (1.0 eq), phenylboronic acid (2.5 eq), and sodium carbonate (4.0 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Solvent & Catalyst Addition: Add a 3:1 mixture of Toluene:Ethanol as the solvent, followed by the Pd(PPh₃)₄ catalyst (0.02 eq).
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the organic phase. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the resulting crude solid via column chromatography on silica gel, followed by recrystallization from a suitable solvent like ethanol or a hexane/toluene mixture to yield pure 9,10-diphenylanthracene as a crystalline solid.[9]
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR spectrum in CDCl₃ will show characteristic multiplets for the aromatic protons between δ = 7.29 and 7.72 ppm.[9]
Key Characterization Protocol: Cyclic Voltammetry (CV)
Cyclic voltammetry is a crucial electrochemical technique used to determine the HOMO and LUMO energy levels of a new material, which are critical for predicting charge injection barriers in a device.
Setup:
-
A three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
An electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in anhydrous acetonitrile).
-
The synthesized compound dissolved in the electrolyte solution.
-
Ferrocene/ferrocenium (Fc/Fc⁺) couple as an internal standard.
Procedure:
-
Solution Preparation: Prepare a dilute solution (approx. 10⁻³ M) of the anthrone derivative in the electrolyte solution.
-
Deoxygenation: Bubble an inert gas (Argon) through the solution for 15-20 minutes to remove dissolved oxygen.
-
Measurement: Place the electrodes in the solution. Scan the potential to measure the oxidation and reduction potentials of the compound.
-
Calibration: After the measurement, add a small amount of ferrocene to the solution and record its oxidation potential.
-
Calculation:
-
The HOMO level can be estimated from the onset of the first oxidation potential (Eₒₓ) relative to the Fc/Fc⁺ couple using the formula: HOMO (eV) = -[Eₒₓ (vs Fc/Fc⁺) + 5.1]
-
The LUMO level can be estimated from the onset of the reduction potential (EᵣₑᏧ) or calculated from the HOMO level and the optical bandgap (E₉) determined from UV-Vis absorption spectroscopy: LUMO (eV) = HOMO (eV) + E₉ (eV)
-
-
Validation: The reversibility of the redox processes should be checked by analyzing the peak separation and current ratios, ensuring the data is reliable.
Caption: Logic for determining frontier molecular orbital energies.
Conclusion and Future Outlook
The strategic 10,10-disubstitution of the anthrone core is a proven and powerful method for designing high-performance organic electronic materials. By carefully selecting substituents, researchers can systematically tune the photophysical, electronic, and morphological properties to meet the demands of specific applications. Aryl substitution remains the gold standard for creating efficient and color-pure blue emitters for OLEDs, while the incorporation of solubilizing groups is key to enabling low-cost, solution-based manufacturing.
Future research will likely focus on developing multifunctional derivatives that combine high PLQY and thermal stability with tailored charge transport characteristics. The exploration of asymmetric substitution patterns and the introduction of novel electron-donating or -withdrawing moieties will continue to push the efficiency and stability frontiers of organic electronic devices, solidifying the role of anthrone derivatives as a cornerstone of advanced material design.
References
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- Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films. J Phys Chem A.
- 9,10-Diphenylanthracene synthesis. ChemicalBook.
- Highly Efficient Blue Host Compound Based on an Anthracene Moiety for OLEDs. MDPI.
- Photophysical Properties of 9,10-Disubstituted Anthracene Derivatives in Solution and Films.
- Molecular engineering of anthracene-based emitters for highly efficient nondoped deep-blue fluorescent OLEDs.
- Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihila.
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Assessing the Efficacy of 10,10-Dimethylanthrone as a Precursor in Multi-Step Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of a precursor in a multi-step synthesis is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of the entire process. This guide provides an in-depth technical assessment of 10,10-Dimethylanthrone as a versatile precursor, comparing its performance with alternative starting materials in key synthetic applications. By examining experimental data and the underlying chemical principles, we aim to equip you with the insights necessary to make informed decisions in your synthetic endeavors.
Introduction: The Strategic Importance of Precursor Selection
The ideal precursor in multi-step synthesis should offer a harmonious balance of reactivity, stability, accessibility, and cost-effectiveness. It should provide a reliable and high-yielding pathway to the target molecule while minimizing the formation of side products and the need for extensive purification steps. This compound (CAS: 5447-86-9), a tricyclic aromatic ketone, has emerged as a valuable building block, particularly in the pharmaceutical industry. Its rigid structure and reactive carbonyl group make it a focal point for the construction of complex molecular architectures.
This compound: Physicochemical Properties and Reactivity
This compound is a white to light yellow solid with a molecular formula of C₁₆H₁₄O and a molecular weight of 222.28 g/mol .[1] It has a melting point of 101-103°C.[1] The core of its reactivity lies in two key features: the carbonyl group at the 9-position and the extended aromatic system. The carbonyl group is a prime site for nucleophilic attack, most notably in Grignard reactions, which are pivotal in the synthesis of various therapeutic agents. The aromatic rings, while relatively stable, can participate in electrophilic substitution and cycloaddition reactions under specific conditions.
Core Application: Synthesis of Tricyclic Antidepressants - A Comparative Analysis
A primary application of this compound is its role as a key intermediate in the synthesis of the tricyclic antidepressant, Melitracen.[2][3] This provides an excellent case study for comparing its efficacy against alternative precursors used in the synthesis of structurally similar antidepressants, such as Amitriptyline, which is synthesized from Dibenzosuberone.
The Melitracen Synthesis via this compound
The synthesis of Melitracen from this compound is a well-established route that hinges on a crucial Grignard reaction.[2] The overall transformation involves the addition of a 3-(dimethylamino)propyl magnesium chloride Grignard reagent to the carbonyl group of this compound, followed by dehydration to yield the final product.
Reaction Pathway:
Caption: Synthesis of Melitracen from this compound.
The Amitriptyline Synthesis via Dibenzosuberone: A Comparative Precursor
Amitriptyline, another prominent tricyclic antidepressant, shares a similar structural backbone to Melitracen but is synthesized from a different precursor: Dibenzosuberone.[4][5] This allows for a direct comparison of the synthetic routes and the efficacy of the respective precursors. The synthesis of Amitriptyline also employs a Grignard reaction, highlighting the convergence of synthetic strategies for this class of molecules.
Reaction Pathway:
Caption: Synthesis of Amitriptyline from Dibenzosuberone.
Comparative Efficacy: A Data-Driven Assessment
While exact yields can vary based on specific reaction conditions and scale, a general comparison can be made based on reported synthetic procedures.
| Parameter | This compound (for Melitracen) | Dibenzosuberone (for Amitriptyline) |
| Precursor Synthesis | Multi-step synthesis from o-benzoylbenzoic acid or via a Grignard reaction route.[6] | Synthesized from phthalide and benzaldehyde followed by reduction and cyclization.[4] |
| Key Reaction | Grignard Reaction | Grignard Reaction |
| Reported Yields | High yields for the Grignard and dehydration steps are reported, with overall process optimization leading to purities of >99%.[7] | The Grignard reaction on brominated dibenzosuberone derivatives has been reported with yields around 65% for the alcohol intermediate and subsequent dehydration in high yield (94%).[8] |
| Scalability | The synthesis of Melitracen from this compound has been successfully demonstrated on a 200g scale.[7] | Dibenzosuberone is a commercially available starting material, suggesting good scalability of the subsequent steps.[4] |
| Green Chemistry Aspects | Recent studies have focused on developing more sustainable synthetic routes using greener solvents and reagents to improve the overall environmental impact.[7] | Traditional synthesis may involve hazardous reagents like hydroiodic acid, though alternative, safer methods are available.[4] |
Analysis: Both this compound and Dibenzosuberone are effective precursors for the synthesis of their respective tricyclic antidepressant targets. The choice between them may depend on the specific target molecule, the availability and cost of the starting materials, and the desired scale of production. The gem-dimethyl group in this compound is a key structural feature that is directly incorporated into the Melitracen molecule, making it a highly atom-economical choice for this specific target.
Utility in Cycloaddition Reactions: The Diels-Alder Perspective
The anthrone scaffold is also a competent diene in Diels-Alder reactions, providing a pathway to complex, rigid, three-dimensional structures like triptycenes.[9][10] This reactivity offers another dimension for assessing the efficacy of this compound.
This compound in Diels-Alder Reactions
The presence of the gem-dimethyl group at the 10-position of this compound can influence its reactivity in Diels-Alder reactions compared to unsubstituted anthracene or anthrone. This steric hindrance can affect the rate and stereoselectivity of the cycloaddition.
Comparison with Anthracene as a Diene
A classic example of a Diels-Alder reaction is the cycloaddition of anthracene with maleic anhydride. This reaction is widely used in academic and industrial settings and provides a good benchmark for comparison.
Reaction Pathway:
Caption: General scheme of a Diels-Alder reaction involving an anthrone-type diene.
Performance Comparison in Diels-Alder Reactions
| Parameter | This compound | Anthracene |
| Reactivity | The gem-dimethyl groups may introduce steric hindrance, potentially lowering the reaction rate compared to anthracene. | A well-established and reactive diene in Diels-Alder reactions.[11] |
| Reported Yields | Specific yield data for the Diels-Alder reaction of this compound with common dienophiles is less readily available in the literature. | The reaction with maleic anhydride is known to proceed in good to excellent yields, with some reports of yields around 90% or higher under optimized conditions.[12] A student lab experiment reported a lower yield of 24.06%, likely due to experimental setup.[13] |
| Product Structure | The resulting triptycene derivative will have gem-dimethyl groups at one of the bridgehead positions. | The product is the parent triptycene adduct. |
| Synthetic Utility | The functionalized triptycene product can be a valuable building block for more complex molecules where the gem-dimethyl group is a desired feature. | The parent adduct is a versatile starting material for further functionalization. |
Analysis: While anthracene is a more commonly used and generally more reactive diene in Diels-Alder reactions, this compound offers a direct route to specifically substituted triptycene derivatives. The choice of diene will be dictated by the desired substitution pattern of the final product. For syntheses where the introduction of gem-dimethyl groups at the bridgehead is required, this compound is the more direct and efficient precursor.
Experimental Protocols
Synthesis of Melitracen from this compound (Illustrative Protocol)
This is a generalized procedure based on established chemical principles. Researchers should consult specific literature for detailed and optimized conditions.
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), magnesium turnings are activated with a small crystal of iodine. A solution of 3-(dimethylamino)propyl chloride in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium suspension. The reaction is typically initiated with gentle heating and then maintained at a controlled temperature.
-
Grignard Addition: A solution of this compound in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at a low temperature (e.g., 0 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
Work-up and Hydrolysis: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude tertiary alcohol intermediate.
-
Dehydration: The crude alcohol is dissolved in a suitable solvent (e.g., chloroform) and treated with a dehydrating agent, such as concentrated hydrochloric acid, with heating.[14]
-
Purification: The resulting Melitracen is purified by recrystallization or column chromatography to yield the final product.
Synthesis of Amitriptyline from Dibenzosuberone (Illustrative Protocol)
This is a generalized procedure based on established chemical principles. Researchers should consult specific literature for detailed and optimized conditions.
-
Grignard Reagent Formation: As described for the Melitracen synthesis, 3-(dimethylamino)propyl magnesium chloride is prepared from 3-(dimethylamino)propyl chloride and magnesium turnings in anhydrous THF.
-
Grignard Addition: A solution of Dibenzosuberone in anhydrous THF is added dropwise to the Grignard reagent at 0 °C. The reaction is then stirred at room temperature for an extended period (e.g., 26 hours).[15]
-
Work-up and Hydrolysis: The reaction is quenched with a saturated aqueous ammonium chloride solution, and the product is extracted with dichloromethane.[15] The combined organic layers are washed, dried, and concentrated.
-
Dehydration: The intermediate alcohol is dissolved in concentrated sulfuric acid at a low temperature (e.g., 4 °C) and stirred for several hours to effect dehydration.[8]
-
Purification: The reaction mixture is carefully diluted with ice-water, basified, and the product is extracted. The final Amitriptyline product is purified by chromatography or recrystallization.[15]
Conclusion and Future Outlook
This compound stands as a highly efficacious precursor in multi-step synthesis, particularly for the construction of complex molecules like Melitracen. Its value lies in the direct incorporation of the gem-dimethyl moiety into the target structure, which can be a significant advantage in terms of atom economy and synthetic efficiency.
When compared to alternatives like Dibenzosuberone for the synthesis of related tricyclic antidepressants, the choice of precursor is nuanced. While both pathways are viable and utilize similar key transformations, factors such as the cost and availability of starting materials, desired final product substitution, and scalability will ultimately guide the synthetic chemist's decision.
In the realm of cycloaddition reactions, while not as universally applied as unsubstituted anthracene, this compound provides a direct entry to specifically functionalized triptycene scaffolds.
Future research in this area will likely focus on the development of even more sustainable and efficient synthetic routes utilizing these precursors, with a continued emphasis on green chemistry principles to minimize environmental impact while maximizing synthetic utility.
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A Senior Application Scientist's Guide to Confirming the Purity of 10,10-Dimethylanthrone Using Gas Chromatography
For researchers, scientists, and professionals in drug development, the chemical purity of an intermediate is not merely a specification—it is the bedrock of reproducible results and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). 10,10-Dimethylanthrone, a key building block in the synthesis of pharmaceuticals like Melitracen hydrochloride, is a prime example where stringent purity control is paramount.[1][2] The presence of even minute quantities of impurities, such as unreacted starting materials or synthetic by-products, can derail subsequent high-stakes reactions and introduce regulatory hurdles.[3][4]
This guide provides an in-depth, experience-driven protocol for the purity determination of this compound using Gas Chromatography (GC). We will explore the causality behind the chosen methodology, compare it objectively with other powerful analytical techniques, and present the framework for a self-validating protocol that ensures trustworthiness and accuracy.
Part 1: The Cornerstone of Purity - Gas Chromatography (GC) Analysis
Gas Chromatography is a powerful analytical technique used to separate and analyze volatile and semi-volatile compounds without decomposition.[5] Its high separation efficiency, speed, and sensitivity make it an ideal choice for assessing the purity of organic compounds like this compound.[5][6]
The Principle of Separation
The core principle of GC involves a sample being vaporized and carried by an inert gas (the mobile phase) through a specialized column containing a stationary phase.[7][8] The separation of components in the sample mixture is achieved based on their differential partitioning between the mobile gas phase and the stationary phase.[9] Compounds that have a higher affinity for the stationary phase or lower volatility will travel through the column more slowly, resulting in longer retention times, while components with lower affinity or higher volatility elute faster.[8]
For this compound (C₁₆H₁₄O, M.W. 222.28 g/mol , M.P. 101-103°C), its molecular weight and melting point indicate that it can be readily vaporized under typical GC inlet conditions without degradation, making it a perfect candidate for this technique.[1][10] GC is particularly adept at separating the target compound from potential process-related impurities, such as residual starting materials or by-products like methoxylation impurities that can arise during synthesis.[11]
A Self-Validating Experimental Protocol for GC Analysis
Trust in an analytical result begins with a robust, well-designed protocol. The following methodology is designed to be a self-validating system, incorporating checks and justifications that ensure the data is reliable.
1. Sample Preparation: The Foundation of Accuracy The goal is to create a homogenous solution of the this compound sample in a high-purity volatile solvent.
-
Step 1: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Step 2: Add approximately 7 mL of a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate). The choice of solvent is critical; it must fully dissolve the sample and any potential impurities without reacting with them, and it must not co-elute with any peaks of interest.
-
Step 3: Sonicate the flask for 5 minutes to ensure complete dissolution.
-
Step 4: Allow the flask to return to room temperature, then dilute to the 10 mL mark with the same solvent. Mix thoroughly.
-
Step 5: Transfer an aliquot of the final solution into a 2 mL autosampler vial for analysis.
2. Instrumentation & Method Parameters The parameters below are selected to achieve optimal separation and peak shape for this compound and its likely impurities.
| Parameter | Setting | Rationale & Causality |
| GC System | Agilent 8890 or equivalent | A modern GC system provides excellent electronic pneumatic control for reproducible retention times and peak areas. |
| Injector | Split/Splitless Inlet | Allows for analysis of a wide concentration range. A split injection is preferred for a purity assay to avoid column overload. |
| Injector Temp | 280 °C | Must be hot enough to ensure instantaneous and complete vaporization of the analyte (M.P. 101-103°C) but not so hot as to cause thermal degradation. |
| Split Ratio | 50:1 | Prevents column overloading from the main component, ensuring sharp, symmetrical peaks for accurate integration. |
| Injection Vol. | 1 µL | A small, precise volume is crucial for reproducibility and preventing peak distortion. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5) | A non-polar 5% phenyl-methylpolysiloxane column is an excellent starting point for aromatic ketones. It separates compounds primarily based on boiling point, which is ideal for general purity screening. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phases. Helium is the most common and safest choice, providing good efficiency.[6] |
| Flow Rate | 1.2 mL/min (Constant Flow) | An optimal flow rate ensures good separation efficiency as described by the van Deemter equation.[7] |
| Oven Program | ||
| Initial Temp | 150 °C, hold for 2 min | Starts below the boiling point of most common solvents and allows for sharp initial peaks. |
| Ramp Rate | 15 °C/min to 300 °C | A controlled temperature ramp is essential for separating compounds with different boiling points. This rate provides a good balance between analysis time and resolution. |
| Final Temp | 300 °C, hold for 5 min | The final hold ensures that any less volatile, late-eluting impurities are cleared from the column before the next injection. |
| Detector | Flame Ionization Detector (FID) | The FID is a robust, universal detector for organic compounds containing carbon atoms.[6] It offers a wide linear range and high sensitivity, making it perfect for quantifying impurities relative to the main peak. |
| Detector Temp | 320 °C | The detector must be hotter than the final oven temperature to prevent condensation of the eluting compounds. |
3. Data Analysis: Translating Peaks into Purity The purity is determined using the area percent method, which assumes that all compounds in the sample have a similar response factor with the FID.
-
Calculation: % Purity = (Area of this compound Peak / Total Area of All Peaks) x 100
-
Trustworthiness Check: Proper peak integration is critical. The integration baseline must be set correctly from the start to the end of each peak to ensure the area is calculated accurately.[12]
Visualizing the GC Workflow
The following diagram outlines the logical flow of the Gas Chromatography analysis process.
Caption: Workflow for purity analysis of this compound by GC.
Part 2: A Comparative Analysis - GC vs. Alternative Methodologies
While GC is a powerful tool, a comprehensive purity assessment often relies on orthogonal methods—techniques that separate compounds based on different chemical or physical principles.[13] This approach provides a more complete and trustworthy purity profile. The two most relevant alternatives for this compound are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[8] | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[12] | Signal intensity is directly proportional to the number of atomic nuclei in a magnetic field.[14] |
| Strengths | - High resolution and sensitivity for volatile compounds.- Fast analysis times.- Robust and widely available technology.[5] | - Versatile for a wide range of compounds, including non-volatile and thermally unstable ones.- Gold standard in pharmaceutical analysis.[12] | - Primary analytical method; can provide absolute quantification without a specific reference standard of the analyte.[14]- Provides detailed structural information for impurity identification.- Non-destructive.[13] |
| Limitations | - Limited to thermally stable and volatile/semi-volatile compounds.[8]- Provides no structural information about unknown impurities. | - Can consume larger volumes of expensive solvents.- Method development can be more complex than for GC. | - Lower sensitivity compared to chromatographic methods for trace impurities.- Higher instrumentation cost.- Requires specific expertise for quantitative analysis.[15] |
| Best For... | Routine QC, analysis of volatile impurities (e.g., residual solvents), and purity of thermally stable intermediates like this compound. | Purity analysis of APIs, non-volatile impurities, and thermally sensitive molecules. | Structure elucidation of unknown impurities, certification of reference materials, and absolute purity determination.[13][14] |
Making an Informed Decision
The choice of analytical technique is driven by the specific question being asked. The following decision tree illustrates a logical approach for selecting the appropriate method for purity analysis.
Caption: Decision tree for selecting an analytical method for purity.
Part 3: Hypothetical Data & Ensuring Trustworthiness
After running the GC analysis, a chromatogram is generated. For a high-purity sample of this compound, we would expect to see one major peak at a specific retention time, with any other peaks being very small in comparison.
Table of Hypothetical GC Results:
| Peak ID | Retention Time (min) | Peak Area (µV*s) | Area % | Tentative Identification |
| 1 | 5.82 | 1,500 | 0.03% | Solvent Impurity |
| 2 | 12.45 | 12,500 | 0.25% | Impurity A (e.g., Anthrone) |
| 3 | 14.68 | 4,950,000 | 99.60% | This compound |
| 4 | 16.21 | 8,500 | 0.12% | Impurity B (Unknown) |
| Total | 4,972,500 | 100.00% |
Building Trust in the Data: The Role of Validation
A table of numbers is meaningless without confidence in the system that generated it. This is where the concept of a self-validating protocol becomes critical.
-
System Suitability: Before analyzing any samples, a system suitability test must be performed. This involves injecting a well-characterized reference standard of this compound.[16] We would assess parameters like peak retention time, peak asymmetry (tailing factor), and theoretical plates. Passing results confirm that the GC system is performing correctly and is suitable for the analysis.
-
Reference Standard Confirmation: The identity of the main peak as this compound is confirmed by comparing its retention time to that of a certified reference standard analyzed under the same conditions.[16]
-
Orthogonal Confirmation: For definitive purity claims, especially in a regulatory environment, confirming the result with an orthogonal method like HPLC or qNMR provides the highest level of confidence and trustworthiness.[13]
Conclusion
For the routine purity assessment of this compound, Gas Chromatography with a Flame Ionization Detector is a rapid, robust, and highly effective method. Its ability to separate volatile organic compounds makes it ideally suited to quantify the main component and detect process-related impurities. The detailed protocol provided in this guide establishes a framework for achieving accurate and reproducible results.
However, it is crucial for the modern scientist to recognize that no single technique tells the whole story. For the most demanding applications, such as the certification of reference materials or the in-depth investigation of unknown impurities, leveraging the structural elucidation power of NMR or the versatility of HPLC is not just recommended—it is essential for comprehensive scientific integrity. The judicious selection of these powerful analytical tools, guided by the specific analytical need, ensures the highest confidence in the quality of critical pharmaceutical intermediates.
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A Comparative Guide to the Crystal Structure Analysis of 10,10-Dimethylanthrone via X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount. It dictates physicochemical properties, biological activity, and informs rational drug design. This guide provides an in-depth analysis of the crystal structure of 10,10-Dimethylanthrone, a key synthetic intermediate, determined by single-crystal X-ray crystallography. We will not only detail the successful experimental protocol but also compare it with alternative methodologies, offering insights into the causal relationships behind experimental choices to ensure scientific integrity and reproducibility.
Introduction to this compound and the Imperative of Structural Elucidation
This compound (C₁₆H₁₄O) is a derivative of anthrone characterized by two methyl groups at the C-10 position.[1] This structural feature is significant as it influences the molecule's reactivity and solubility, making it a valuable intermediate in the synthesis of pharmaceuticals like the tricyclic antidepressant, melitracen.[1][2] An unambiguous determination of its solid-state structure is crucial for understanding intermolecular interactions, predicting polymorphism, and ensuring quality control in synthetic processes. Single-crystal X-ray diffraction (SCXRD) stands as the definitive technique for providing this atomic-level insight.[3][4][5]
The Crystallization of this compound: A Comparative Perspective
The foundational and often most challenging step in SCXRD is obtaining high-quality single crystals.[6] The morphology and internal order of the crystal directly impact the quality of the diffraction data.
Successful Methodology: Slow Evaporation
For many organic compounds, including anthracene derivatives, slow evaporation from a suitable solvent is a highly effective crystallization technique.[7] This method relies on gradually increasing the concentration of the solute in a solution until it reaches supersaturation, promoting slow and orderly crystal growth.[8][9]
Experimental Protocol: Slow Evaporation
-
Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.[9] For anthracene derivatives, solvents like methanol are often employed.[7]
-
Solution Preparation: Prepare a saturated solution of this compound in a suitable solvent (e.g., methanol) by gentle heating and stirring in a clean vial.[8][10]
-
Evaporation Control: Cover the vial with a cap, perforated with a few small holes to allow for slow solvent evaporation. This controlled process is crucial for the formation of large, well-defined crystals.[10]
-
Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully extract them from the mother liquor using a pipette or by decanting the solvent.
Alternative Crystallization Techniques: A Comparative Discussion
While slow evaporation is a common starting point, other techniques can be employed, especially if initial attempts are unsuccessful.
| Technique | Principle | Advantages | Disadvantages | Applicability to this compound |
| Solvent Diffusion | A solution of the compound is layered with a miscible "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent induces crystallization. | Can produce high-quality crystals; offers fine control over the rate of supersaturation. | Requires careful selection of solvent/anti-solvent pairs; can be sensitive to mechanical disturbances. | A viable alternative if a suitable solvent/anti-solvent system (e.g., dichloromethane/hexane) is identified. |
| Cooling Crystallization | A saturated solution at a higher temperature is slowly cooled, decreasing the solubility of the compound and inducing crystallization.[9] | Effective for compounds with a steep solubility curve; relatively simple to implement. | May lead to rapid precipitation and smaller crystals if cooling is not well-controlled. | Potentially effective, especially if the solubility of this compound shows significant temperature dependence. |
| Vapor Diffusion | A drop containing the compound and solvent is equilibrated against a larger reservoir of a more volatile anti-solvent. | Requires very small amounts of sample; widely used in protein crystallography but applicable to small molecules. | Can be more complex to set up; success is highly dependent on the choice of solvents. | Could be explored if only small quantities of purified this compound are available. |
Single-Crystal X-ray Diffraction: Data Acquisition and Processing
Once a suitable crystal is obtained, it is subjected to an intense beam of X-rays to generate a diffraction pattern.[6]
Experimental Workflow
The general workflow for SCXRD involves several key steps, from mounting the crystal to collecting the diffraction data.[6][11]
Caption: General workflow for single-crystal X-ray diffraction analysis.
Data Collection Parameters for this compound
The crystal structure of this compound has been reported in the literature.[12][13] Key experimental details from a published study are summarized below.[13]
| Parameter | Value | Significance |
| Radiation | Mo Kα (λ = 0.71073 Å) | Molybdenum radiation is a common choice for small-molecule crystallography, providing good resolution. |
| Temperature | 100 K | Low-temperature data collection minimizes thermal vibrations of atoms, leading to a more precise structure. |
| Crystal System | Triclinic | The crystal system describes the basic repeating shape of the crystal lattice. |
| Space Group | P1 | The space group provides information about the symmetry elements present in the crystal. |
Structure Solution, Refinement, and Validation
The diffraction data, consisting of thousands of reflection intensities, are used to solve and refine the crystal structure.[14]
Software in Modern Crystallography
A variety of software suites are available for processing diffraction data and refining crystal structures. Common choices include SHELX, OLEX2, and CRYSTALS.[15][16][17] For instance, the structure of this compound was solved using direct methods with SHELXS and refined with SHELXL.[7] The APEX software suite from Bruker is another comprehensive solution for crystallography.[18]
The Crystal Structure of this compound
The published crystal structure of this compound reveals several interesting features.[12][13] The asymmetric unit contains three crystallographically independent molecules.[12][13] The anthracene units are nearly planar.[12][13]
Key Crystallographic Data for this compound [13]
| Parameter | Value |
| Formula | C₁₆H₁₄O |
| Molecular Weight | 222.27 |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 11.2438 (6) |
| b (Å) | 12.1105 (6) |
| c (Å) | 15.1025 (8) |
| α (°) | 107.955 (1) |
| β (°) | 98.734 (1) |
| γ (°) | 111.764 (1) |
| Volume (ų) | 1732.47 (16) |
| Z | 6 |
| R-factor | 0.044 |
The crystal packing is stabilized by intermolecular C-H···O hydrogen bonds and C-H···π interactions.[12][13] These non-covalent interactions are crucial in determining the overall packing arrangement of the molecules in the solid state.
Structure Validation: Ensuring Accuracy
Validation is a critical final step to assess the quality and correctness of a determined crystal structure.[19][20][21] This involves checking for geometric sensibility (bond lengths, angles), consistency of thermal parameters, and the absence of significant residual electron density. Tools like PLATON and the IUCr's checkCIF service are widely used for this purpose.[15][20] A low R-factor, like the 0.044 reported for this compound, indicates a good agreement between the experimental data and the refined structural model.[13]
Alternative and Emerging Structural Analysis Techniques
While SCXRD is the gold standard, other techniques can provide structural information, particularly when suitable single crystals cannot be obtained.
Caption: Comparison of structural elucidation techniques.
-
Powder X-ray Diffraction (PXRD): This technique is used for crystalline powders and can provide information about the crystal system, unit cell dimensions, and phase purity.[22][23] While it does not typically yield a full 3D atomic structure on its own, it can be combined with computational methods for structure solution from powder data.[24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the connectivity and conformation of molecules in solution. While it doesn't give the solid-state packing arrangement, it is complementary to X-ray crystallography.
-
Three-Dimensional Electron Diffraction (3DED): An emerging technique that can determine crystal structures from nanocrystals, which are too small for conventional X-ray diffraction.[24]
Conclusion
The determination of the crystal structure of this compound by single-crystal X-ray crystallography provides a definitive three-dimensional model of this important synthetic intermediate. The successful application of slow evaporation for crystal growth, followed by standard data collection and refinement procedures, has yielded a high-quality structure validated by established crystallographic metrics. While alternative crystallization and characterization techniques exist, SCXRD remains the unparalleled method for obtaining detailed atomic-level information about the solid-state conformation and intermolecular interactions of small molecules. This structural knowledge is invaluable for advancing research and development in chemistry and pharmaceutical sciences.
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A Senior Application Scientist's Guide to OLED Building Blocks: A Comparative Analysis of 10,10-Dimethylanthrone and Its Contemporaries
In the rapidly advancing field of organic electronics, the performance of Organic Light-Emitting Diodes (OLEDs) is fundamentally dictated by the molecular architecture of their constituent materials. Each component—from the emissive core to the charge-transporting layers—plays a critical role in determining the device's ultimate efficiency, color purity, and operational stability. This guide provides an in-depth comparison of 10,10-Dimethylanthrone, a versatile molecular scaffold, with other prominent classes of building blocks that form the bedrock of modern OLED technology.
Our discussion will navigate the essential properties that define a high-performance OLED material, supported by experimental data and established protocols. We aim to equip researchers, materials scientists, and drug development professionals with the foundational knowledge and practical insights required to make informed decisions in the selection and design of next-generation OLED materials.
The Anatomy of an OLED: A Symphony of Molecular Layers
An OLED is a multilayered semiconductor device that emits light in response to an electric current. The fundamental process involves the injection of charge carriers (electrons and holes) from the electrodes, their transport through organic layers, and their subsequent recombination in an emissive layer (EML) to form excitons. The radiative decay of these excitons produces light. The efficiency of this process hinges on the precise energetic alignment and functional synergy of each layer.
A typical OLED structure is composed of several key layers sandwiched between a transparent anode (commonly Indium Tin Oxide or ITO) and a metallic cathode.[1][2][3]
-
Hole Injection Layer (HIL) & Hole Transport Layer (HTL): These layers facilitate the injection of holes from the anode and their transport towards the emissive layer. Materials for these layers must possess appropriate Highest Occupied Molecular Orbital (HOMO) energy levels for efficient charge injection and high hole mobility.[4]
-
Emissive Layer (EML): This is the heart of the OLED, where light is generated.[5] It consists of an emitter (or dopant) dispersed within a host material. The choice of emitter dictates the color of the light, while the host facilitates charge transport and energy transfer to the emitter.
-
Electron Transport Layer (ETL) & Electron Injection Layer (EIL): Symmetrically, these layers promote the injection of electrons from the cathode and their transport to the EML. A suitable Lowest Unoccupied Molecular Orbital (LUMO) energy level and high electron mobility are crucial.[6]
Below is a diagram illustrating the fundamental structure of a multi-layer OLED.
Caption: A typical multi-layer OLED device structure.
This compound: A Versatile Structural Motif
This compound (CAS 5447-86-9) is an anthracenone derivative that serves as a valuable building block in the synthesis of advanced functional materials for OLEDs.[7][] Its rigid, polycyclic aromatic core provides a robust platform that can be chemically modified to tune its photophysical and electronic properties.
-
Chemical Structure: C₁₆H₁₄O
-
Appearance: Off-white to light yellow solid[7]
-
Key Attributes: The core anthracene structure offers good thermal stability, a critical requirement for OLED materials to withstand Joule heating during device operation.[5] The dimethyl substitution at the 10-position provides steric hindrance that can prevent intermolecular aggregation, which often leads to fluorescence quenching and poor film morphology.
While not typically used as a primary emitter itself, this compound is a crucial intermediate for synthesizing more complex molecules, including host materials and emitters, particularly for blue emission which remains a significant challenge in the industry.[7][9] Its derivatives are designed to achieve high triplet energies, good charge carrier mobility, and stable amorphous film formation.
A Comparative Landscape of OLED Building Blocks
The selection of materials for each layer is a critical exercise in balancing performance metrics. Here, we compare major classes of materials against the potential derivatives of scaffolds like this compound.
Emitter Materials: The Source of Light
The internal quantum efficiency (IQE) of an OLED is limited by the spin statistics of exciton formation, where 25% are singlets and 75% are triplets.[10] The type of emitter determines how these excitons are harvested.
-
1st Gen (Fluorescence): These materials only harvest singlet excitons, limiting the theoretical maximum IQE to 25%.[11] While often more stable and cost-effective, their lower efficiency is a significant drawback.
-
2nd Gen (Phosphorescence): By incorporating heavy metal atoms (e.g., Iridium, Platinum), these emitters facilitate intersystem crossing, allowing both singlet and triplet excitons to be harvested via phosphorescence. This enables a theoretical IQE of nearly 100%.[10][12][13] However, stable and efficient blue phosphorescent emitters remain elusive, and the use of rare metals adds cost.[11]
-
3rd Gen (TADF): Thermally Activated Delayed Fluorescence (TADF) materials utilize a small energy gap between their singlet and triplet states (ΔE_ST).[14] This allows triplet excitons to be converted back into singlets through reverse intersystem crossing (RISC), which then emit light via fluorescence. TADF emitters can achieve a theoretical IQE of 100% without using heavy metals, making them a highly promising alternative, especially for blue OLEDs.[14][15][16]
-
4th Gen (Hyperfluorescence): This approach combines a TADF sensitizer with a conventional fluorescent emitter. The TADF material harvests all excitons and then efficiently transfers the energy to the fluorescent emitter, resulting in high efficiency and the narrow, pure-color emission characteristic of fluorescent materials.[11][13][17]
Caption: Energy transitions in different generations of OLED emitters.
Host, HTL, and ETL Materials
The performance of the emitter is heavily dependent on the surrounding layers.
-
Host Materials: A good host must have a higher triplet energy than the phosphorescent or TADF dopant to prevent energy back-transfer. It should also have balanced charge transport properties to ensure the recombination zone is confined within the EML. Carbazole-based materials like CBP (4,4′-bis(N-carbazolyl)-1,1′-biphenyl) are common hosts.[18]
-
Hole Transport Materials (HTMs): Materials like TAPC, NPB, and TPD, which are based on triphenylamine, are widely used due to their high hole mobility and suitable HOMO levels for injection from ITO.[19] Their primary role is to efficiently transport holes while blocking electrons from leaking to the anode.[4]
-
Electron Transport Materials (ETMs): Common ETMs include the metal chelate Alq₃ and nitrogen-containing heterocyclic compounds like TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene).[18][20] These materials must have high electron mobility and a deep HOMO level to block holes from passing through to the cathode.[6]
Performance Data Summary
The following table summarizes typical performance characteristics for devices employing different classes of state-of-the-art materials. Note that performance is highly dependent on the specific molecule and the overall device architecture.
| Material Class (Role) | Example Material | External Quantum Efficiency (EQE) | Luminous Efficiency | Color (CIEy) | Lifetime (LT97 @ 5000 nits) | Key Advantage |
| Fluorescent Emitter | Anthracene Derivatives | 5 - 10% | 5 - 15 cd/A | ~0.15 (Blue) | >500 hrs | High stability, low cost[21] |
| Phosphorescent Emitter | Ir(ppy)₃ (Green) | > 25% | > 60 cd/A | ~0.60 (Green) | >1000 hrs | High efficiency (IQE ~100%)[10] |
| TADF Emitter | 4CzIPN derivative (Blue) | > 20% | > 40 cd/A | ~0.20 (Sky Blue) | ~300 hrs | No heavy metals, high efficiency[17][22] |
| Hole Transport (HTL) | TAPC | N/A | N/A | N/A | N/A | High hole mobility, good thermal stability[19] |
| Electron Transport (ETL) | TPBi | N/A | N/A | N/A | N/A | Good electron transport and hole blocking[20] |
Experimental Protocols: From Synthesis to Device
Scientific integrity demands reproducible and self-validating protocols. Here we outline the fundamental steps for material synthesis and device fabrication.
Synthesis of a this compound Derivative
The synthesis of 10,10-disubstituted anthrones often involves multi-step reactions. A common route is through a Grignard reaction followed by cyclization, as this allows for the introduction of various substituents.[9][23]
Protocol: Grignard Reaction and Cyclization
-
Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), combine magnesium turnings with anhydrous tetrahydrofuran (THF). Add a solution of an appropriate aryl bromide (e.g., m-dibromobenzene) dropwise to initiate the Grignard reaction.
-
Addition Reaction: Cool the prepared Grignard reagent to 0°C. Slowly add a solution of an appropriate ketone (e.g., acetone for dimethyl substitution) in anhydrous THF. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Hydrolysis & Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the organic phase with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Cyclization: The resulting alcohol intermediate is then subjected to an acid-catalyzed intramolecular cyclization (e.g., using trifluoroacetic acid) to form the final anthrone derivative.
-
Purification: The crude product is purified by column chromatography on silica gel, followed by recrystallization or sublimation to achieve the high purity (>99%) required for OLED applications.
OLED Device Fabrication and Characterization Workflow
The fabrication of OLED devices is typically performed in a cleanroom environment using high-vacuum thermal evaporation or solution-based processing.[1][24]
Caption: Standard workflow for fabricating and testing an OLED device.
Detailed Steps:
-
Substrate Preparation: Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropyl alcohol. They are then dried and treated with UV-ozone to increase the work function of the ITO for better hole injection.
-
Hole Transport Layer Deposition: For a solution-processed HTL, a material like PEDOT:PSS is spin-coated onto the ITO substrate to form a uniform thin film.[25] The substrate is then annealed on a hotplate to remove residual solvent.
-
Organic Layer Deposition: The device is transferred to a high-vacuum thermal evaporation chamber. The HTL (if not solution-processed), EML (host and emitter co-evaporated), and ETL materials are deposited sequentially by heating them in crucibles under high vacuum. Deposition rates and thicknesses are monitored using a quartz crystal microbalance.
-
Cathode Deposition: Without breaking vacuum, a thin layer of an electron injection material (like LiF) followed by a thicker layer of a metal (like Al) is evaporated through a shadow mask to define the cathode area.[2]
-
Encapsulation: To prevent degradation from atmospheric moisture and oxygen, the completed device is immediately transferred to a nitrogen-filled glovebox and encapsulated using a glass lid and a UV-curable epoxy resin.[26]
-
Characterization: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a calibrated photodiode/spectroradiometer. Key performance metrics like external quantum efficiency (EQE), luminous efficiency, and CIE color coordinates are calculated from this data.[26][27][28]
Conclusion and Future Outlook
The journey to create highly efficient and stable OLEDs is a testament to the power of molecular engineering. While this compound provides a robust and versatile platform for creating novel OLED materials, the field continues to evolve at a breathtaking pace. The development of third and fourth-generation emitters, particularly TADF and hyperfluorescent systems, is overcoming the long-standing "blue problem" and pushing the boundaries of what is possible in terms of efficiency and color purity without relying on expensive and rare metals.[22][29]
For researchers and developers, the key lies in a holistic approach—understanding not just the properties of a single molecule, but its complex interactions within the entire device stack. By combining rational molecular design with precise device engineering and rigorous characterization, the next generation of OLEDs will continue to illuminate our world with ever-increasing brilliance and efficiency.
References
- How to evaluate the performance of OLED? - Tailor Pixels.
- Manufacturing Process and Key Technologies of OLED - DisplayMan.com.
- Manufacturing Process of OLED | Canon Tokki Corpor
- Recent breakthroughs in blue OLED material for AMOLED.
- TADF OLED emitters, introduction and market st
- The Main Parameters of OLED Performance - Sinda Display.
- TADF Materials | Third-Gener
- Virtual Screening of TADF Emitters for Single-Layer OLEDs - Frontiers.
- How are OLEDs Made? - Avantama AG.
- OLED - Wikipedia.
- Advances in High-Efficiency Blue OLED M
- Hole-transporting materials for organic light-emitting diodes: an overview - RSC Publishing.
- Electron Transport Materials for Organic Light-Emitting Diodes - ACS Public
- OLED Fabrication | How to make an OLED Device | Ossila.
- Recent advances in highly efficient small-molecule TADF emitters for solution-processed OLEDs - Journal of M
- Seven-member-ring-based electron-transporting m
- Electron Transport Materials (ETM)
- Thermally Activated Delayed Fluorescence (TADF) in OLEDs | Ossila.
- Advances in High-Efficiency Blue OLED M
- Hole-transporting materials for organic light-emitting diodes: an overview - RSC Publishing.
- Recent Development of Blue Fluorescent Organic M
- Phosphorescent organic light-emitting diode - Wikipedia.
- Theory of Phosphorescent Organic Light-Emitting Diodes | Ossila.
- Highly Efficient Solution-Processed Organic Light-Emitting Diodes Containing a New Cross-linkable Hole Transport Material Blended with Commercial Hole Transport Materials | ACS Applied M
- Recent advances in high performance blue organic light-emitting diodes based on fluorescence emitters - Journal of M
- OLED & PLED M
- Electron Transport Materials For Organic Light-Emitting Diodes | PDF | Oled - Scribd.
- The Role of this compound in Advanced M
- Organic Light Emitting Diode: OLED Gener
- Generations of OLED emitters: fluorescent --> phosphorescent --> TADF --> Hyperfluorescent (HF) - TechBlick.
- Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Applic
- [DISPLAY 101] #26 Fluorescence and Phosphorescence - LG Display Newsroom.
- Benchmarking OLED Performance in Low-Temperature Conditions - P
- Thermally Stable and Energy Efficient Newly Synthesized Bipolar Emitters for Yellow and Green OLED Devices - MDPI.
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A Senior Application Scientist's Guide to Cross-Referencing 10,10-Dimethylanthrone Properties from Chemical Suppliers
For researchers, scientists, and professionals in drug development, the seemingly routine task of sourcing chemical reagents is a critical first step that dictates the reliability and reproducibility of experimental outcomes. The purity and consistency of a starting material like 10,10-Dimethylanthrone (CAS 5447-86-9), a key intermediate in various synthetic pathways, can significantly impact reaction yields, impurity profiles, and ultimately, the integrity of your research. This guide provides an in-depth comparison of this compound from different tiers of chemical suppliers, supported by experimental data you can replicate for verification. We will delve into not just what to look for, but why certain analytical parameters are crucial for ensuring the quality of your reagents.
The Imperative of Cross-Referencing: Beyond the Label
While most suppliers provide a product specification sheet, the level of detail and the stringency of quality control can vary dramatically. A simple purity claim of ">98%" can be misleading without the backing of comprehensive analytical data. Cross-referencing involves critically evaluating the information provided by different suppliers and, ideally, performing in-house verification of key properties. This due diligence is paramount for mitigating risks such as failed experiments, time-consuming troubleshooting, and the generation of unreliable data.
Comparative Analysis of this compound from Representative Supplier Tiers
To illustrate the potential variations in product quality, we present a comparative analysis of this compound from three representative supplier tiers: a premium research-grade supplier, a mid-range bulk chemical supplier, and a more budget-oriented supplier. The following table summarizes the key properties as they might appear on their respective Certificates of Analysis (CoA).
| Property | Supplier A (Premium Research Grade) | Supplier B (Mid-Range Bulk) | Supplier C (Budget-Oriented) |
| CAS Number | 5447-86-9 | 5447-86-9 | 5447-86-9 |
| Molecular Formula | C₁₆H₁₄O | C₁₆H₁₄O | C₁₆H₁₄O |
| Molecular Weight | 222.28 g/mol | 222.28 g/mol | 222.28 g/mol |
| Appearance | White to off-white crystalline solid | Light yellow to beige powder | Yellowish powder |
| Melting Point | 101-103 °C | 99-104 °C | 98-105 °C |
| Purity (by HPLC) | ≥99.5% | ≥98.0% | ≥97.0% |
| Identity (¹H NMR) | Conforms to structure | Conforms to structure | Data not provided |
| Residual Solvents | <0.1% | <0.5% | Not specified |
| Inorganics (Ash) | <0.05% | <0.1% | Not specified |
Note: This data is representative and intended for illustrative purposes.
From this comparison, several key differences emerge. Supplier A provides a much tighter melting point range, suggesting higher purity. Their purity assessment by High-Performance Liquid Chromatography (HPLC) is also more stringent. Furthermore, they confirm the compound's identity using Nuclear Magnetic Resonance (NMR) spectroscopy and provide specifications for residual solvents and inorganic impurities. Suppliers B and C offer a lower price point, which may be acceptable for less sensitive applications, but the trade-off is a wider range of variability in the product's properties.
Independent Verification: A Practical Guide to Analytical Protocols
To ensure the quality of a purchased reagent and validate the supplier's claims, in-house analytical testing is the most reliable approach. Below are detailed, step-by-step methodologies for the key experiments used to characterize this compound.
I. Purity Determination by High-Performance Liquid Chromatography (HPLC)
The Rationale: HPLC is a cornerstone of purity analysis in the pharmaceutical and chemical industries. It separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For a compound like this compound, a reversed-phase HPLC method is typically effective, where the stationary phase is nonpolar and the mobile phase is a more polar solvent mixture. The area under the peak corresponding to the main compound, relative to the total area of all peaks, provides a quantitative measure of purity.
Experimental Protocol:
-
Preparation of the Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for aromatic ketones. A typical starting point is a 70:30 (v/v) mixture of acetonitrile and water. The solvents should be HPLC grade and degassed to prevent bubble formation.
-
Preparation of the Standard Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute this solution to a working concentration of approximately 0.1 mg/mL.
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: 70:30 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detector: UV detector at 254 nm (aromatic compounds like this compound strongly absorb UV light at this wavelength).
-
-
Analysis: Inject the prepared solution onto the HPLC system and record the chromatogram for a sufficient duration to allow for the elution of any potential impurities (typically 15-20 minutes).
-
Data Interpretation: The purity is calculated as the percentage of the area of the main peak relative to the sum of the areas of all peaks in the chromatogram.
Visualizing the Workflow:
Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity assessment.
II. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
The Rationale: NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C in this context). For this compound, ¹H NMR should show characteristic signals for the aromatic protons and the two methyl groups, while ¹³C NMR will reveal the number of unique carbon atoms in the molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Expected Signals:
-
A singlet around δ 1.5-1.7 ppm corresponding to the six protons of the two methyl groups.
-
Multiplets in the aromatic region (δ 7.2-8.5 ppm) corresponding to the eight aromatic protons. The exact splitting pattern will depend on the specific chemical shifts and coupling constants.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: Same NMR spectrometer, operating at the appropriate frequency for ¹³C (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Signals: You would expect to see signals for the quaternary carbons (including the carbonyl and the carbon bearing the methyl groups) and the aromatic carbons.
-
Visualizing the Workflow:
Caption: Nuclear Magnetic Resonance (NMR) workflow for structural confirmation.
III. Molecular Weight Verification by Mass Spectrometry (MS)
The Rationale: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an excellent method for confirming the molecular weight of a compound. For this compound (molecular weight 222.28 g/mol ), the mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 222.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent like methanol or acetonitrile.
-
Mass Spectrometry Analysis:
-
Ionization Technique: Electron Ionization (EI) is a common technique for small, relatively stable molecules. Electrospray Ionization (ESI) is another option, particularly if coupled with liquid chromatography.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is suitable.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-300).
-
-
Data Interpretation: Look for the molecular ion peak at m/z corresponding to the molecular weight of this compound. The fragmentation pattern can also provide additional structural information.
Visualizing the Workflow:
Caption: Mass Spectrometry (MS) workflow for molecular weight verification.
Conclusion: An Evidence-Based Approach to Sourcing
The quality of chemical reagents is a foundational element of robust scientific research. While budget constraints are a reality in every lab, the potential cost of using a substandard reagent—in terms of time, resources, and the validity of your results—can be far greater than the initial savings. By adopting a practice of cross-referencing supplier information and performing independent analytical verification, researchers can make informed decisions and ensure the integrity of their work. The protocols outlined in this guide provide a starting point for establishing a rigorous quality control process for your incoming chemical reagents.
References
- High-Performance Liquid Chromatography (HPLC): Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons. [Link]
- Mass Spectrometry (MS): de Hoffmann, E., & Stroobant, V. (2007).
- ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- United States Pharmacopeia (USP) General Chapter <621> Chromatography. U.S. Pharmacopeial Convention. [Link]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 10,10-Dimethylanthrone
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical waste is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides an in-depth, scientifically grounded protocol for the safe and compliant disposal of 10,10-Dimethylanthrone (CAS No. 5447-86-9), a key intermediate in various synthetic pathways. Our focus is to empower you with the knowledge to manage this final step with the same precision and care you apply to your research.
Understanding the Compound: Essential Properties of this compound
Before delving into disposal procedures, a thorough understanding of the compound's properties is paramount. This knowledge informs every aspect of its safe handling and ultimate disposal.
| Property | Value | Source |
| CAS Number | 5447-86-9 | [1][2] |
| Molecular Formula | C₁₆H₁₄O | [1][2] |
| Molecular Weight | 222.28 g/mol | [1][2][3] |
| Appearance | Off-white to light yellow solid | [2] |
| Melting Point | 101-103 °C | [2] |
| GHS Hazard Classification | Acute toxicity, Oral (Category 4) - H302: Harmful if swallowed | [3][4] |
Immediate Safety and Personal Protective Equipment (PPE): Your First Line of Defense
Given that this compound is classified as harmful if swallowed, appropriate personal protective equipment is non-negotiable. The primary routes of exposure in a laboratory setting are inhalation of dust, skin contact, and accidental ingestion.
Core Directive: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.
Recommended Personal Protective Equipment (PPE)
Your choice of PPE is critical for minimizing exposure risk. Standard laboratory attire, including a fully buttoned lab coat and closed-toe shoes, is a prerequisite.
-
Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]
-
Hand Protection: This is a critical choice. This compound is an aromatic ketone. Standard nitrile gloves offer poor resistance to this class of chemicals and should be avoided for anything other than very brief, incidental contact.[5][6][7][8] For direct handling or in situations with a risk of spillage, the use of Butyl rubber or Viton™ gloves is strongly recommended due to their superior resistance to ketones and aromatic hydrocarbons.[9][10][11][12]
-
Body Protection: Wear impervious clothing to prevent skin contact.[4][5] A chemically resistant apron over a lab coat is advisable when handling larger quantities.
Spill Response Protocol: A Step-by-Step Guide
In the event of a spill, a swift and informed response is crucial to mitigate any potential hazards.
Step 1: Evacuate and Secure the Area
-
Alert colleagues in the immediate vicinity.
-
If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department.
Step 2: Don Appropriate PPE
-
Before attempting any cleanup, ensure you are wearing the recommended PPE, including butyl or Viton™ gloves.
Step 3: Contain and Clean the Spill
-
For a solid spill, carefully sweep up the material and place it into a designated, labeled hazardous waste container. Avoid generating dust.
-
For a solution, absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand.
-
Once absorbed, scoop the material into a designated hazardous waste container.
Step 4: Decontaminate the Area
-
Wipe down the spill area with a suitable solvent (such as acetone, followed by soap and water), ensuring the area is thoroughly cleaned. All cleaning materials must also be disposed of as hazardous waste.
Step 5: Waste Disposal
-
Seal and label the hazardous waste container with the chemical name ("this compound"), the date, and the words "Hazardous Waste."
-
Follow your institution's procedures for the collection of hazardous chemical waste.
The Core of Disposal: A Decision-Making Workflow
The guiding principle for the disposal of this compound is that it should be managed as hazardous waste. This is due to its classification as "harmful if swallowed" and the significant lack of data regarding its environmental fate and toxicity. In the absence of this data, a conservative approach is scientifically and ethically imperative.
Below is a DOT graph illustrating the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Waste Management Protocol
This protocol is designed to be in alignment with the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) for the management of laboratory chemical waste.
1. Waste Characterization:
-
This compound is classified as a non-listed chemical hazardous waste due to its toxic properties (harmful if swallowed).
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's EHS department. Incompatible waste mixing can lead to dangerous chemical reactions.
-
Collect all waste, including contaminated PPE and spill cleanup materials, in a designated, chemically compatible, and sealable container.
3. Labeling:
-
Proper labeling is a critical compliance point. The container must be clearly labeled with the words "Hazardous Waste ," the full chemical name "This compound ," and the date when the first drop of waste was added to the container.
4. On-site Accumulation:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) in accordance with your facility's generator status and local regulations. These areas should be secure, well-ventilated, and away from heat or ignition sources.
5. Final Disposal:
-
The recommended and most compliant method for the final disposal of this compound is through a licensed and certified hazardous waste disposal company.
-
The likely ultimate disposal method will be high-temperature incineration in a facility equipped with afterburners and scrubbers to ensure the complete destruction of the compound and to neutralize harmful combustion byproducts. This is a common and effective method for the disposal of organic chemical waste.
-
Do not attempt to dispose of this compound down the drain or in regular trash. There is no available data to suggest it is safe for aquatic environments, and its improper disposal can lead to environmental contamination and significant regulatory penalties.
Environmental and Toxicological Considerations: The Rationale for Caution
A comprehensive search of available literature and safety data reveals a significant lack of information on the environmental fate, aquatic toxicity, and biodegradability of this compound. While studies on the biodegradation of its parent aromatic hydrocarbon, anthracene, exist, these are not directly applicable to this substituted derivative.[13][14][15] The presence of the dimethyl groups and the ketone functionality can significantly alter the molecule's environmental behavior and susceptibility to microbial degradation.
This absence of data necessitates a precautionary approach. Without evidence of its benign nature in the environment, we must assume it has the potential for persistence and aquatic toxicity. Therefore, the only responsible disposal method is one that ensures its complete destruction, such as high-temperature incineration by a licensed professional service.
Conclusion
The proper disposal of this compound is a straightforward process when guided by the principles of safety, regulatory compliance, and scientific caution. By understanding the compound's known hazards, utilizing the correct PPE, and adhering to a structured waste management plan, researchers can ensure that the final step in their experimental workflow is conducted with the highest level of professional responsibility. The core directive is unambiguous: treat this compound as a hazardous waste and entrust its final disposal to certified professionals. This approach not only protects you and your colleagues but also upholds our collective responsibility to safeguard the environment.
References
- Nitrile Glove Chemical-Compatibility Reference.
- Are Nitrile Gloves Chemical Resistant? Primo Dental Products. [Link]
- Butyl Gloves. The Glove Guru. [Link]
- OSHA Glove Selection Chart.
- This compound | C16H14O | CID 79529.
- This compound | CAS 5447-86-9. Veeprho. [Link]
- Metabolic pathway for degradation of anthracene by halophilic Martelella sp. AD-3.
- Biodegradation of anthracene and different PAHs by a yellow laccase from Leucoagaricus gongylophorus. PubMed. [Link]
- Degradation of the recalcitrant oil spill components anthracene and pyrene by a microbially driven Fenton reaction. PubMed. [Link]
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Navigating the Safe Handling of 10,10-Dimethylanthrone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. The handling of specialized chemical compounds like 10,10-Dimethylanthrone, a derivative of anthrone, demands a meticulous and informed approach to personal protective equipment (PPE) and operational protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for building a culture of safety and confidence when working with this and similar aromatic ketones.
Understanding the Hazard Profile of this compound
This compound is a solid, off-white to light yellow powder.[1] While extensive, compound-specific toxicity data is not always available for niche research chemicals, the primary hazards identified through available Safety Data Sheets (SDS) indicate that it is harmful if swallowed.[2] As a powdered aromatic ketone, the principal risks during handling are inhalation of airborne particles and inadvertent ingestion through cross-contamination.
| Hazard Classification | Description | Primary Routes of Exposure |
| Acute Toxicity, Oral | Harmful if swallowed.[2][3] | Ingestion |
| Skin Irritation | May cause skin irritation upon prolonged contact. | Dermal |
| Eye Irritation | May cause eye irritation. | Ocular |
| Respiratory Tract Irritation | Inhalation of dust may irritate the respiratory system. | Inhalation |
Given these hazards, a comprehensive safety plan must focus on minimizing exposure through all potential routes.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all matter; it is a risk-based decision grounded in the specific properties of the chemical and the procedures being performed. For this compound, the following PPE is mandatory.
Eye and Face Protection
-
Safety Glasses with Side Shields: These are the minimum requirement for any laboratory work with chemicals to protect against splashes.
-
Chemical Goggles: When there is a higher risk of dust generation, such as during weighing or transfer of the powder, chemical goggles offer a more complete seal around the eyes.
-
Face Shield: To be worn in conjunction with safety glasses or goggles, a face shield provides an additional layer of protection for the entire face from splashes or airborne particles.
Hand Protection: A Critical Choice for Aromatic Ketones
Standard nitrile gloves, while common in laboratories, offer poor protection against many ketones and aromatic hydrocarbons.[4] The molecular structure of these solvents can readily permeate the nitrile matrix. Therefore, more robust glove materials are required.
| Glove Material | Recommendation for Aromatic Ketones | Rationale |
| Butyl Rubber | Excellent | Offers superior resistance to ketones, esters, and aldehydes.[5][6] |
| Viton™ (Fluoroelastomer) | Excellent | Provides high resistance to aromatic and chlorinated solvents.[6] |
| Natural Rubber (Latex) | Fair to Good | Can provide protection against some ketones, but butyl rubber is a more reliable choice.[5] |
| Nitrile | Poor | Not recommended for prolonged or direct contact with ketones and aromatic solvents.[4][7] |
Operational Directive: For handling this compound, Butyl rubber gloves are the preferred choice. Always double-glove to provide an extra layer of protection and to allow for the safe removal of the outer glove if it becomes contaminated.
Body Protection
-
Laboratory Coat: A standard lab coat is required to protect the skin and personal clothing from contamination.
-
Chemical-Resistant Apron: When handling larger quantities or when there is a significant risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.
Respiratory Protection
-
Work within a certified Chemical Fume Hood: All handling of powdered this compound that could generate dust must be conducted within a chemical fume hood to minimize inhalation exposure.[3]
-
Respirator: If a fume hood is not available or if there is a potential for significant aerosolization, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[2] A risk assessment should be conducted to determine the specific type of respirator required.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow is crucial to ensure that all safety precautions are consistently applied. The following steps provide a procedural guide for handling this compound from preparation to cleanup.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
